molecular formula C22H25N3O2 B10830011 Baxdrostat CAS No. 1428652-17-8

Baxdrostat

Cat. No.: B10830011
CAS No.: 1428652-17-8
M. Wt: 363.5 g/mol
InChI Key: VDEUDSRUMNAXJG-LJQANCHMSA-N
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Description

Baxdrostat (HY-132809) is a potent, selective, and oral small-molecule inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone biosynthesis . By selectively targeting CYP11B2, this compound significantly reduces plasma aldosterone levels without affecting cortisol levels, demonstrating a key advantage over earlier, less selective inhibitors . This mechanism offers a direct approach to research on conditions driven by aldosterone excess. Its research value is prominently demonstrated in the field of cardiovascular and metabolic diseases. This compound has shown efficacy in clinical trials for reducing systolic blood pressure in models of treatment-resistant hypertension (rHTN), a condition where blood pressure remains high despite the use of three or more antihypertensive medications . Furthermore, its investigational use extends to other aldosterone-related conditions, including primary aldosteronism, chronic kidney disease, and the prevention of heart failure . With a pharmacokinetic profile featuring a half-life of approximately 26 to 30 hours, this compound is suitable for sustained, once-daily dosing in research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1428652-17-8

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide

InChI

InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1

InChI Key

VDEUDSRUMNAXJG-LJQANCHMSA-N

Isomeric SMILES

CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C

Canonical SMILES

CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C

Origin of Product

United States

Foundational & Exploratory

Baxdrostat's Mechanism of Action in Resistant Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents of different classes, including a diuretic, represents a significant clinical challenge and an area of unmet medical need. Dysregulation of the renin-angiotensin-aldosterone system (RAAS), specifically the excessive production of aldosterone (B195564), has been identified as a key pathophysiological driver in many of these patients. Baxdrostat (CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the critical enzyme responsible for the final conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By directly targeting the synthesis of aldosterone, this compound effectively reduces aldosterone levels, leading to significant reductions in blood pressure without impacting cortisol production. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's development for resistant hypertension.

Core Mechanism of Action: Selective Aldosterone Synthase Inhibition

This compound's therapeutic effect stems from its highly selective, competitive inhibition of aldosterone synthase (CYP11B2). This enzyme is a crucial component of the RAAS pathway, catalyzing the final three steps in aldosterone biosynthesis.

The selectivity of this compound is a key differentiator from earlier, less selective inhibitors. The enzyme responsible for cortisol synthesis, 11β-hydroxylase (CYP11B1), shares 93% sequence homology with aldosterone synthase, making selective inhibition challenging. Off-target inhibition of CYP11B1 can lead to adrenocortical insufficiency. Preclinical and early clinical studies have demonstrated that this compound possesses a high selectivity ratio of over 100:1 for CYP11B2 over CYP11B1. This allows for potent suppression of aldosterone production at therapeutic doses while preserving the physiological cortisol response.

By inhibiting CYP11B2, this compound leads to a dose-dependent decrease in plasma and urinary aldosterone concentrations. This reduction in aldosterone mitigates its downstream effects, which include sodium and water retention, potassium excretion, and adverse cardiovascular and renal remodeling. The body responds to the drop in aldosterone with a compensatory increase in plasma renin activity.

Signaling Pathway of this compound Action

baxdrostat_mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII ACE AdrenalCortex Adrenal Cortex (Zona Glomerulosa) AngII->AdrenalCortex stimulates CYP11B2 Aldosterone Synthase (CYP11B2) AdrenalCortex->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone synthesizes MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Effects Downstream Effects: - Sodium/Water Retention - Potassium Excretion - Vascular Remodeling MR->Effects BP Increased Blood Pressure Effects->BP This compound This compound This compound->CYP11B2 Inhibits Renin Renin Renin->Angiotensinogen converts Kidney Kidney Kidney->Renin releases

Caption: Mechanism of this compound action within the Renin-Angiotensin-Aldosterone System (RAAS).

Quantitative Data from Clinical Trials

This compound has demonstrated significant efficacy in lowering blood pressure in patients with resistant hypertension in key clinical trials, including the Phase 2 BrigHTN study and the Phase 3 BaxHTN study.

Table 1: Efficacy of this compound in the Phase 2 BrigHTN Trial

Data from a 12-week, randomized, placebo-controlled trial in patients with treatment-resistant hypertension.

ParameterPlacebo (n=69)This compound 0.5 mg (n=69)This compound 1 mg (n=70)This compound 2 mg (n=67)
Change in Seated Systolic BP (mmHg) -9.4-12.1-17.5-20.3
Placebo-Corrected Change in SBP (mmHg) --2.7-8.1 (p=0.003)-11.0 (p<0.001)
Change in Seated Diastolic BP (mmHg) ----5.2 (secondary endpoint)
Change in Plasma Aldosterone -Dose-dependent reductionDose-dependent reductionDose-dependent reduction
Change in Plasma Renin Activity -No significant changeIncreaseIncrease
Change in Serum Cortisol No changeNo changeNo changeNo change
Table 2: Efficacy of this compound in the Phase 3 BaxHTN Trial

Data from a 12-week, randomized, placebo-controlled trial in patients with uncontrolled or resistant hypertension.

ParameterPlacebo (n=264)This compound 1 mg (n=264)This compound 2 mg (n=266)
Change in Seated Systolic BP (mmHg) -5.8-14.5-15.7
Placebo-Corrected Change in SBP (mmHg) (95% CI) --8.7 (-11.5 to -5.8)-9.8 (-12.6 to -7.0)
P-value vs. Placebo -<0.0001<0.0001
Patients with Potassium >6.0 mmol/L (%) 0.4%2.3%3.0%

Experimental Protocols

The following sections describe the methodologies employed in the key preclinical and clinical studies evaluating this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is representative for determining the inhibitory activity and selectivity of this compound on CYP11B2 and CYP11B1.

  • Cell Culture: Primary cultures are established using adrenal tumor tissue from patients with aldosterone-producing adenomas (for CYP11B2 activity) and cortisol-producing tumors (for CYP11B1 activity).

  • Incubation: this compound is added to the culture medium at concentrations ranging from 0.0001 to 10 µM and incubated for a set period (e.g., three days).

  • Hormone Quantification: Post-incubation, the concentrations of aldosterone and cortisol in the culture medium are quantified. Aldosterone is measured via chemiluminescent immunoassay (CLEIA) and cortisol via electrochemiluminescence immunoassay (ECLIA).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated for both aldosterone (CYP11B2 inhibition) and cortisol (CYP11B1 inhibition) to determine potency and selectivity.

  • Metabolite Analysis: Steroid intermediate metabolites (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are analyzed in selected samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the point of enzymatic blockade.

in_vitro_workflow start Start culture Establish Primary Adrenal Tumor Cell Cultures (APA for CYP11B2, CPT for CYP11B1) start->culture add_bax Add this compound at various concentrations (0.0001-10 µM) culture->add_bax incubate Incubate for 72 hours add_bax->incubate quantify Quantify Aldosterone (CLEIA) and Cortisol (ECLIA) in culture medium incubate->quantify calc Calculate IC50 values for CYP11B2 and CYP11B1 inhibition quantify->calc analyze Analyze steroid precursors via LC-MS/MS quantify->analyze end End calc->end analyze->end

Caption: Experimental workflow for determining in vitro enzyme inhibition and selectivity.

Protocol 2: Clinical Trial Methodology (BrigHTN & BaxHTN Trials)

This protocol outlines the standardized procedures used in the Phase 2 and 3 clinical trials.

  • Patient Population: Adult patients (≥18 years) with resistant hypertension (seated BP ≥130/80 mmHg or ≥140 mmHg despite stable treatment with ≥3 antihypertensive agents, including a diuretic) are recruited. Key exclusion criteria include an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73m² and serum potassium outside the range of 3.5-5.0 mmol/L.

  • Washout and Run-in: Patients receiving mineralocorticoid receptor antagonists (MRAs) or potassium-sparing diuretics undergo a 4-week washout period. All eligible patients enter a two-week, single-blind placebo run-in period to establish baseline BP and ensure medication adherence.

  • Randomization: Eligible patients are randomized in a double-blind fashion to receive once-daily oral this compound (e.g., 0.5 mg, 1 mg, 2 mg) or a matching placebo for 12 weeks, in addition to their existing antihypertensive regimen.

  • Blood Pressure Measurement: The primary endpoint is the change in seated systolic blood pressure (SBP). Measurements are taken at baseline and follow-up visits using an automated office blood pressure monitor. The reported value is the average of three measurements taken after the patient has been seated and resting for at least 5 minutes.

  • Biochemical Analysis: Blood and urine samples are collected at baseline and specified follow-up times. Plasma/serum concentrations of aldosterone, cortisol, and plasma renin activity are measured by a central laboratory, typically using validated LC-MS/MS methods.

  • Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory evaluations (especially serum potassium and sodium), vital signs, and physical examinations at each visit.

Protocol 3: Representative LC-MS/MS Method for Aldosterone and Cortisol

This protocol describes a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of aldosterone and cortisol in human plasma.

  • Sample Preparation: 200-300 µL of plasma is pre-treated. An internal standard (e.g., d7-aldosterone) is added. The sample then undergoes solid-phase extraction (e.g., using a C18 cartridge) or liquid-liquid extraction to isolate the steroids.

  • Chromatography: The extracted sample is injected into an HPLC system. Separation is achieved on a C18 analytical column (e.g., Waters Sunfire C18) using an isocratic mobile phase, such as 35% acetonitrile (B52724) in water, at a controlled flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer. Detection is performed using selected reaction monitoring (SRM) with negative electrospray ionization. Specific precursor-to-product ion transitions are monitored for aldosterone, cortisol, and the internal standard to ensure specificity and accurate quantification.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of aldosterone and cortisol in the patient samples is determined by comparing their peak area ratios relative to the internal standard against the calibration curve. The analytical range is typically 25-500 pg/mL for aldosterone and 25-500 ng/mL for cortisol.

lc_ms_workflow start Start: Collect Plasma Sample prepare Sample Preparation - Add Internal Standard (d7-Aldo) - Solid-Phase or Liquid-Liquid Extraction start->prepare hplc HPLC Separation - Inject onto C18 Column - Isocratic Mobile Phase prepare->hplc ms Tandem Mass Spectrometry - Electrospray Ionization (ESI) - Selected Reaction Monitoring (SRM) hplc->ms quantify Quantification - Generate Calibration Curve - Calculate Hormone Concentrations ms->quantify end End: Report Aldosterone & Cortisol Concentrations quantify->end

Caption: General workflow for LC-MS/MS quantification of aldosterone and cortisol.

Conclusion

This compound represents a targeted therapeutic advancement for resistant hypertension. Its highly selective inhibition of aldosterone synthase addresses a core driver of this difficult-to-treat condition. By significantly reducing aldosterone levels without affecting cortisol, this compound leads to clinically meaningful reductions in blood pressure with a manageable safety profile. The robust data from Phase 2 and Phase 3 clinical trials underscore the potential of this mechanism to become a valuable addition to the antihypertensive armamentarium for patients whose blood pressure remains uncontrolled on current therapies.

Preclinical Profile of Baxdrostat: A Deep Dive into Aldosterone Synthase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the high selectivity of Baxdrostat, a potent inhibitor of aldosterone (B195564) synthase (CYP11B2). The information presented herein is curated from publicly available scientific literature and is intended to provide a detailed understanding of the methodologies and quantitative data that underpin the selective action of this compound.

Introduction: The Challenge of Selective Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance. Its synthesis is catalyzed by aldosterone synthase (CYP11B2). However, the high degree of homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, presents a significant challenge in the development of selective inhibitors.[1][2] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect that has hampered the clinical utility of earlier, less selective aldosterone synthase inhibitors.[1][2]

This compound (formerly known as CIN-107 or RO6836191) has emerged as a highly selective inhibitor of aldosterone synthase, demonstrating a remarkable ability to lower aldosterone levels without significantly impacting cortisol production in preclinical models.[3][4][5] This guide delves into the preclinical evidence that establishes this selectivity.

Quantitative Selectivity Data

The selectivity of this compound for CYP11B2 over CYP11B1 has been quantified in vitro using recombinant human and cynomolgus monkey enzymes. The inhibitory activity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A higher selectivity ratio (CYP11B1 Ki / CYP11B2 Ki or CYP11B1 IC50 / CYP11B2 IC50) indicates greater selectivity for aldosterone synthase.

Enzyme TargetSpeciesInhibition Constant (Ki) nmol/LSelectivity Ratio (CYP11B1/CYP11B2)Reference
Aldosterone Synthase (CYP11B2) Human13 ± 2.2100:1[6]
11β-Hydroxylase (CYP11B1) Human-[6]
Aldosterone Synthase (CYP11B2) Cynomolgus Monkey4 ± 2.2-[6]
11β-Hydroxylase (CYP11B1) Cynomolgus Monkey-[6]

Note: The provided source indicates a 100:1 selectivity for enzyme inhibition in preclinical studies without specifying the exact Ki for human CYP11B1.[7][8] Another source mentions a selectivity ratio of 71-fold for the lead compound.[9]

Experimental Protocols

The preclinical evaluation of this compound's selectivity involved a series of in vitro and in vivo experiments. The following sections detail the general methodologies employed in these key studies.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of aldosterone synthase and 11β-hydroxylase.

  • Enzyme Source : Recombinant human and cynomolgus monkey CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as human renal leiomyoblastoma cells.[6]

  • Substrate : 11-deoxycorticosterone (DOC) is a common substrate for both CYP11B2 and CYP11B1.

  • Assay Principle : The assay measures the conversion of the substrate to their respective products (corticosterone by both enzymes, and subsequently aldosterone by CYP11B2) in the presence of varying concentrations of this compound.

  • Procedure :

    • Recombinant enzymes are incubated with the substrate (e.g., 11-deoxycorticosterone).

    • A range of this compound concentrations are added to the reaction mixture.

    • The reaction is initiated by the addition of a cofactor, such as NADPH.

    • After a defined incubation period, the reaction is stopped.

    • The levels of the product (e.g., aldosterone, corticosterone) are quantified using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value. The ratio of Ki or IC50 values for CYP11B1 versus CYP11B2 provides the selectivity index.

In Vivo Selectivity Assessment in Cynomolgus Monkeys

Non-human primate models, such as the cynomolgus monkey, are crucial for evaluating the in vivo selectivity of aldosterone synthase inhibitors due to the high homology between the human and monkey enzymes.[6]

  • Animal Model : Male cynomolgus monkeys.

  • Study Design :

    • Animals are administered single or multiple ascending doses of this compound.

    • To stimulate the adrenal axis, an adrenocorticotropic hormone (ACTH) challenge is often performed.

    • Blood samples are collected at various time points before and after drug administration and ACTH challenge.

  • Biochemical Analysis : Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured using validated analytical methods (e.g., LC-MS/MS).

  • Endpoint : The primary endpoint is the assessment of changes in plasma aldosterone and cortisol levels. A selective inhibitor is expected to cause a dose-dependent decrease in aldosterone without a significant effect on ACTH-stimulated cortisol levels.[1][10]

Visualizations

Aldosterone Synthesis Pathway and this compound's Point of Inhibition

Aldosterone_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) Aldosterone Aldosterone Corticosterone->Aldosterone This compound This compound This compound->CYP11B2 Inhibition

Caption: Aldosterone synthesis pathway and this compound's inhibitory action on CYP11B2.

General Experimental Workflow for Assessing Selectivity

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Recombinant Human & Cynomolgus Monkey Enzymes (CYP11B2 & CYP11B1) incubation Incubation with this compound & Substrate (DOC) invitro_start->incubation invivo_start Cynomolgus Monkey Model analysis LC-MS/MS Quantification of Aldosterone & Corticosterone incubation->analysis calculation Determination of Ki / IC50 Values & Selectivity Ratio analysis->calculation dosing Administration of this compound (Single or Multiple Ascending Doses) invivo_start->dosing acth_challenge ACTH Challenge dosing->acth_challenge sampling Blood Sampling acth_challenge->sampling biochemical_analysis Measurement of Plasma Aldosterone & Cortisol sampling->biochemical_analysis

Caption: Workflow for in vitro and in vivo preclinical selectivity assessment.

Logical Relationship of this compound's Selective Action

Logical_Relationship cluster_effect Physiological Outcomes This compound This compound CYP11B2 CYP11B2 (Aldosterone Synthase) This compound->CYP11B2 High Affinity Inhibition CYP11B1 CYP11B1 (11β-Hydroxylase) This compound->CYP11B1 Low Affinity (High Selectivity) Aldosterone Aldosterone Synthesis CYP11B2->Aldosterone Catalyzes Cortisol Cortisol Synthesis CYP11B1->Cortisol Catalyzes BP_Reduction Blood Pressure Reduction No_Adrenal_Insufficiency Avoidance of Adrenal Insufficiency

Caption: this compound's selective inhibition of CYP11B2 leads to desired therapeutic effects.

Conclusion

The preclinical data for this compound robustly support its classification as a highly selective aldosterone synthase inhibitor. Both in vitro enzymatic assays and in vivo studies in non-human primates consistently demonstrate a potent inhibition of CYP11B2 with a significantly lower affinity for CYP11B1.[1][6] This high degree of selectivity translates to a targeted reduction in aldosterone synthesis without the off-target effects on cortisol production that have limited previous generations of aldosterone synthase inhibitors. These findings have provided a strong foundation for the clinical development of this compound as a promising therapeutic agent for conditions driven by aldosterone excess, such as resistant hypertension.[3][4]

References

Baxdrostat (CIN-107): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, mechanism of action, and clinical development of the selective aldosterone (B195564) synthase inhibitor, Baxdrostat.

Introduction

This compound (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), an enzyme critical in the terminal step of aldosterone biosynthesis.[1][2][3][4][5] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excess aldosterone production, is a key contributor to the pathophysiology of hypertension and related cardiovascular and renal diseases.[1][6][7][8] this compound's targeted mechanism of action offers a promising therapeutic approach for treatment-resistant hypertension and other conditions driven by aldosterone excess.[1][3][5][9][10] This technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical characteristics of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a non-steroidal, small molecule inhibitor. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide[11]
Synonyms CIN-107, RO6836191[3][4][12]
CAS Number 1428652-17-8[11]
Molecular Formula C22H25N3O2[11]
Molecular Weight 363.46 g/mol [11]
InChI Key VDEUDSRUMNAXJG-LJQANCHMSA-N[11]
Physicochemical Properties
PropertyValue
Appearance Solid powder[13]
Solubility Soluble in DMSO[14]

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1][2][3][4][5] This inhibition leads to a dose-dependent reduction in plasma and urine aldosterone levels.[3][15]

A key feature of this compound is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[3][16] This selectivity, reported to be over 100-fold, minimizes the risk of off-target effects such as cortisol deficiency, which has been a limitation of less selective aldosterone synthase inhibitors.[2][3][16]

The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex BloodVessels Blood Vessels (Vasoconstriction) AngiotensinII->BloodVessels Aldosterone Aldosterone AdrenalCortex->Aldosterone AldosteroneSynthase Aldosterone Synthase (CYP11B2) This compound This compound (CIN-107) This compound->AldosteroneSynthase Kidney Kidney (Sodium and Water Retention) Aldosterone->Kidney IncreasedBP Increased Blood Pressure Kidney->IncreasedBP BloodVessels->IncreasedBP Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening Phase - Assess Inclusion/Exclusion Criteria - Informed Consent RunIn Placebo Run-in Period (e.g., 2 weeks in BaxHTN) Screening->RunIn Randomization Randomization RunIn->Randomization PlaceboArm Placebo Group (Once Daily) Randomization->PlaceboArm BaxdrostatArm1 This compound Dose 1 (e.g., 1 mg Once Daily) Randomization->BaxdrostatArm1 BaxdrostatArm2 This compound Dose 2 (e.g., 2 mg Once Daily) Randomization->BaxdrostatArm2 Treatment Treatment Period (e.g., 12 weeks) PlaceboArm->Treatment BaxdrostatArm1->Treatment BaxdrostatArm2->Treatment FollowUp Follow-up and Endpoint Assessment - Blood Pressure Measurement - Blood and Urine Samples Treatment->FollowUp DataAnalysis Data Analysis - Efficacy and Safety Evaluation FollowUp->DataAnalysis

References

In Vitro Pharmacology of Baxdrostat: A Technical Guide to CYP11B2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the inhibitory effects of Baxdrostat on Cytochrome P450 11B2 (CYP11B2), the key enzyme in aldosterone (B195564) synthesis. This document details the quantitative data on this compound's potency and selectivity, outlines detailed experimental protocols for key assays, and provides visualizations of relevant pathways and workflows.

Introduction to this compound and CYP11B2 Inhibition

This compound (formerly CIN-107 or RO6836191) is a potent and highly selective, orally active, non-steroidal inhibitor of aldosterone synthase (CYP11B2).[1][2] CYP11B2 is a mitochondrial cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex and is responsible for the final steps of aldosterone biosynthesis. By selectively inhibiting CYP11B2, this compound reduces aldosterone production, a key factor in the pathophysiology of hypertension and other cardiovascular and renal diseases.[1][3] A critical aspect of this compound's pharmacological profile is its high selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step of cortisol synthesis.[1][3] This selectivity is crucial for avoiding off-target effects related to cortisol deficiency.

Quantitative Data on CYP11B2 Inhibition

The inhibitory potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data from these studies.

ParameterValueAssay SystemReference
IC50 (Aldosterone) 0.063 µMPrimary culture of human aldosterone-producing adenoma (APA) cells[4]
Ki (CYP11B2) 13 nMRecombinant human CYP11B2 expressed in human renal leiomyoblastoma cells

Table 1: Inhibitory Potency of this compound against CYP11B2

ParameterValueAssay SystemReference
IC50 (Cortisol) 0.438 µMPrimary culture of human cortisol-producing tumor (CPT) cells[4]
In Vitro Selectivity >100-fold (CYP11B1/CYP11B2)Recombinant human enzymes[5]

Table 2: Selectivity Profile of this compound

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the inhibition of CYP11B2 by this compound.

Recombinant Human CYP11B2 Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant human CYP11B2.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against recombinant human CYP11B2.

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-Deoxycorticosterone (CYP11B2 substrate)

  • This compound

  • NADPH

  • Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA and 10 mM MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated aldosterone)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, recombinant CYP11B2 enzyme, and NADPH.

  • Incubation: Add the various concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable solvent and analyze the formation of aldosterone by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Cell-Based Aldosterone Secretion Assay using NCI-H295R Cells

This assay assesses the inhibitory effect of this compound on aldosterone production in a cellular context that more closely mimics the physiological environment. The NCI-H295R cell line is a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis, including CYP11B2.[6][7][8]

Objective: To determine the IC50 of this compound for the inhibition of angiotensin II-stimulated aldosterone secretion in NCI-H295R cells.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • Angiotensin II

  • This compound

  • 96-well cell culture plates

  • MTT or other viability assay reagents

  • LC-MS/MS system or ELISA kit for aldosterone measurement

Procedure:

  • Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Serum Starvation: Before treatment, replace the growth medium with a serum-free or low-serum medium for a period (e.g., 12-24 hours) to reduce basal steroid production.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a pre-determined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a fixed concentration of angiotensin II (e.g., 10 nM) to induce aldosterone production and co-incubate with this compound for 24 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant for aldosterone measurement.

  • Cell Viability Assay: Assess cell viability using an MTT assay or similar method to ensure that the observed inhibition is not due to cytotoxicity.

  • Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a validated LC-MS/MS method or a commercially available ELISA kit.

  • Data Analysis: Normalize the aldosterone concentration to a measure of cell viability (e.g., MTT absorbance). Calculate the percentage of inhibition of aldosterone production for each this compound concentration relative to the angiotensin II-stimulated control. Determine the IC50 value by non-linear regression analysis.

LC-MS/MS Method for Aldosterone and Cortisol Quantification

Objective: To simultaneously quantify the concentrations of aldosterone and cortisol in cell culture supernatants or enzyme assay samples.

Principle: Liquid chromatography is used to separate the analytes of interest from the sample matrix, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

Sample Preparation:

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated aldosterone and cortisol) to the sample.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters (Example):

  • LC Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for aldosterone, cortisol, and their respective internal standards.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows.

Aldosterone_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) Corticosterone->CYP11B2 Aldosterone Aldosterone This compound This compound This compound->CYP11B2 Inhibits CYP11B2->Aldosterone

Caption: Aldosterone Synthesis Pathway and this compound's Point of Inhibition.

Recombinant_Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Bax_prep Prepare this compound Dilutions Incubate_Bax Pre-incubate with this compound Bax_prep->Incubate_Bax Enzyme_mix Prepare Enzyme Reaction Mixture Enzyme_mix->Incubate_Bax Add_Substrate Add Substrate (11-Deoxycorticosterone) Incubate_Bax->Add_Substrate Incubate_React Incubate at 37°C Add_Substrate->Incubate_React Terminate Terminate Reaction Incubate_React->Terminate Sample_prep Sample Preparation Terminate->Sample_prep LCMS LC-MS/MS Analysis Sample_prep->LCMS Data_analysis Data Analysis (IC50/Ki) LCMS->Data_analysis

Caption: Workflow for the Recombinant Human CYP11B2 Inhibition Assay.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_cells Seed NCI-H295R Cells Serum_starve Serum Starve Cells Seed_cells->Serum_starve Add_Bax Add this compound Serum_starve->Add_Bax Stimulate Stimulate with Angiotensin II Add_Bax->Stimulate Incubate_24h Incubate for 24h Stimulate->Incubate_24h Collect_supernatant Collect Supernatant Incubate_24h->Collect_supernatant Viability_assay Perform Cell Viability Assay Incubate_24h->Viability_assay Quantify_Aldo Quantify Aldosterone (LC-MS/MS or ELISA) Collect_supernatant->Quantify_Aldo Analyze_data Data Analysis (IC50) Viability_assay->Analyze_data Quantify_Aldo->Analyze_data

Caption: Workflow for the Cell-Based Aldosterone Secretion Assay.

Conclusion

The in vitro studies of this compound have consistently demonstrated its potent and selective inhibition of CYP11B2. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on aldosterone synthase inhibitors. The high selectivity of this compound for CYP11B2 over CYP11B1 is a key attribute that translates to a favorable safety profile by minimizing the risk of cortisol-related adverse effects. The methodologies presented here are fundamental for the continued investigation and development of this promising therapeutic agent for hypertension and other aldosterone-mediated diseases.

References

Baxdrostat: A Technical Guide to Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective oral inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands.[1][2][3] By specifically targeting aldosterone production, this compound represents a promising therapeutic agent for managing conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism.[4][5][6] This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and the methodologies used to characterize its activity.

Introduction to this compound and its Target

Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance primarily through its action on the kidneys, promoting sodium and water retention and potassium excretion.[7][8] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a significant contributor to the pathophysiology of hypertension and cardiovascular disease.[5][9]

This compound directly inhibits aldosterone synthase (CYP11B2), an enzyme that shares 93% sequence homology with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[10][11][12] The high selectivity of this compound for CYP11B2 over CYP11B1 is a key characteristic, minimizing the risk of off-target effects on cortisol production and the associated adverse events like adrenocortical insufficiency.[10][11][13]

Target Engagement and Potency

This compound demonstrates potent and selective inhibition of aldosterone synthase. Preclinical and early clinical studies have quantified its inhibitory activity and selectivity.

In Vitro Inhibition and Selectivity

This compound exhibits a high degree of selectivity for human aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1). This selectivity is crucial for its favorable safety profile.

ParameterValueReference
This compound (RO6836191) Ki for human CYP11B2 13 nmol/L[14]
Selectivity for CYP11B2 vs. CYP11B1 (human, in vitro) >100-fold[13][14][15]
Selectivity for CYP11B2 vs. CYP11B1 (monkey, in vitro) 800-fold[16]
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) < 4 hours[10]
Plasma Half-life (t1/2) Approximately 29-30 hours[3]

Downstream Signaling Pathways

This compound's inhibition of aldosterone synthesis directly impacts the renin-angiotensin-aldosterone system (RAAS) and downstream signaling cascades in target tissues, primarily the kidneys.

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound's primary mechanism of action is the reduction of circulating aldosterone levels. This leads to a compensatory increase in plasma renin activity as the negative feedback loop is interrupted.

RAAS_Pathway cluster_0 Liver cluster_2 Lungs (ACE) cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Angiotensin_II->Aldosterone_Synthase Stimulates Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone This compound This compound This compound->Aldosterone_Synthase Inhibits

Caption: this compound's inhibition of aldosterone synthesis in the RAAS.
Aldosterone Signaling in the Renal Distal Nephron

Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of principal cells in the distal nephron of the kidney.[8] This ligand-receptor complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of specific genes, notably the serum and glucocorticoid-regulated kinase 1 (SGK1) and the alpha subunit of the epithelial sodium channel (α-ENaC).[8][9][17]

Increased SGK1 activity leads to the phosphorylation and inhibition of the ubiquitin ligase Nedd4-2.[17] This prevents the degradation of ENaC, thereby increasing the number of active sodium channels at the apical membrane.[17] The increased expression of α-ENaC further contributes to enhanced sodium reabsorption. The net effect is increased sodium and water retention and potassium excretion, leading to an elevation in blood pressure. By reducing aldosterone levels, this compound attenuates this signaling cascade.

Aldosterone_Signaling cluster_cell Principal Cell of Distal Nephron cluster_lumen Apical Membrane (Lumen) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENaC ENaC Na_in Na+ Reabsorption ENaC->Na_in K_out K+ Secretion ENaC->K_out Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Aldo_MR_nuc Aldosterone-MR Complex Aldo_MR->Aldo_MR_nuc Translocation SGK1 SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates & Inhibits Nedd4_2->ENaC Ubiquitinates for Degradation ARE Aldosterone Response Element Aldo_MR_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Gene_Transcription->SGK1 Upregulates

Caption: Aldosterone signaling pathway in a renal principal cell.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with resistant and uncontrolled hypertension.

BrigHTN Phase 2 Trial

The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled study in patients with treatment-resistant hypertension.[13][18]

Dose GroupChange in Systolic Blood Pressure from Baseline (mmHg)Placebo-Adjusted Difference in Systolic Blood Pressure (mmHg) [95% CI]p-value vs. PlaceboReference
Placebo -9.4--[13]
This compound 0.5 mg -12.1-2.7-[13]
This compound 1 mg -17.5-8.1 [-13.5 to -2.8]0.003[13]
This compound 2 mg -20.3-11.0 [-16.4 to -5.5]<0.001[13]
BaxHTN Phase 3 Trial

The BaxHTN trial was a Phase 3 study that confirmed the blood pressure-lowering effects of this compound in a larger population of patients with uncontrolled or resistant hypertension.

Dose GroupAbsolute Reduction in Seated SBP from Baseline (mmHg) [95% CI]Placebo-Adjusted Reduction in Seated SBP (mmHg) [95% CI]p-value vs. PlaceboReference
Placebo ---
This compound 1 mg 14.5 [-16.5 to -12.5]8.7 [-11.5 to -5.8]<0.001
This compound 2 mg 15.7 [-17.6 to -13.7]9.8 [-12.6 to -7.0]<0.001

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of aldosterone synthase. A common method involves using recombinant human CYP11B2.[19][20]

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant CYP11B2 - 11-deoxycorticosterone (substrate) - NADPH regenerating system - Assay buffer Incubation Incubate this compound with CYP11B2 and NADPH system Reagents->Incubation Baxdrostat_prep Prepare Serial Dilutions of this compound Baxdrostat_prep->Incubation Reaction Initiate reaction by adding 11-deoxycorticosterone Incubation->Reaction Quench Stop reaction after a defined time Reaction->Quench LCMS Quantify Aldosterone production using LC-MS/MS Quench->LCMS IC50 Calculate IC50 value from dose-response curve LCMS->IC50

Caption: Workflow for an in vitro aldosterone synthase inhibition assay.

Protocol Outline:

  • Reagent Preparation: Prepare a master mix containing assay buffer, recombinant human CYP11B2, and an NADPH regenerating system. Prepare serial dilutions of this compound in a suitable solvent.[19][20]

  • Incubation: In a 96-well plate, add the this compound dilutions to the wells. Add the enzyme master mix and pre-incubate to allow for inhibitor binding.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.[19][20]

  • Reaction Termination: After a defined incubation period at 37°C, stop the reaction, typically by adding a strong acid or organic solvent.

  • Quantification: Measure the amount of aldosterone produced using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

  • Data Analysis: Plot the percentage of aldosterone inhibition against the logarithm of the this compound concentration to determine the IC50 value.[19]

Measurement of Plasma Aldosterone and Renin Activity by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of aldosterone and for measuring plasma renin activity (by quantifying the generation of angiotensin I).[1][21][22][23]

LCMS_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma Collect Plasma Sample (e.g., K2EDTA) Internal_Std Add Internal Standard (e.g., deuterated aldosterone) Plasma->Internal_Std Extraction Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Std->Extraction Injection Inject extracted sample into LC system Extraction->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Concentration Determine Aldosterone Concentration in the sample Detection->Concentration Calibration Generate Calibration Curve with known standards Calibration->Concentration

Caption: General workflow for LC-MS/MS measurement of aldosterone.

Protocol Outline:

  • Sample Collection and Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to obtain plasma.[1][23]

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d7-aldosterone) to the plasma samples, calibrators, and quality controls.[22]

  • Extraction: Isolate aldosterone from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[21][22]

  • LC Separation: Inject the extracted sample onto a liquid chromatography system, typically with a reverse-phase column (e.g., C18), to separate aldosterone from other endogenous compounds.[21][23]

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Aldosterone is detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[21][23]

  • Quantification: The concentration of aldosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.[22][23]

Conclusion

This compound is a highly selective and potent inhibitor of aldosterone synthase that has demonstrated significant blood pressure-lowering effects in clinical trials. Its mechanism of action, centered on the direct inhibition of aldosterone production, offers a targeted approach to managing hypertension and other conditions associated with aldosterone excess. The robust methodologies available for characterizing its in vitro and in vivo activity provide a solid foundation for its continued development and clinical application.

References

Molecular Basis for Baxdrostat's High Selectivity Over CYP11B1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Its remarkable selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), which is crucial for cortisol synthesis, represents a significant advancement in the development of therapies for conditions such as resistant hypertension and primary aldosteronism. This high selectivity, with a reported ratio of over 100:1, allows for the effective reduction of aldosterone levels without the detrimental off-target effect of cortisol suppression, a major limitation of earlier, less selective inhibitors.[1][2][3] This technical guide delves into the molecular underpinnings of this compound's selectivity, providing a comprehensive overview of the structural differences between the target enzymes, the specific molecular interactions involved, and the experimental methodologies used to quantify this selectivity.

The Challenge of Selectivity: CYP11B2 vs. CYP11B1

The development of selective CYP11B2 inhibitors has been a long-standing challenge in medicinal chemistry due to the high degree of similarity between CYP11B2 and CYP11B1. These two enzymes share approximately 93% amino acid sequence homology, making the design of drugs that can differentiate between them a formidable task.[4] Both enzymes are mitochondrial cytochrome P450 monooxygenases and play critical roles in steroidogenesis. However, their distinct physiological functions necessitate a high degree of inhibitor selectivity to avoid unwanted side effects.

Molecular Basis of this compound's Selectivity

The high selectivity of this compound for CYP11B2 is attributed to subtle yet critical differences in the active sites of the two enzymes. While many of the non-identical amino acids are located distant from the active site, key variations within the binding pocket create a more favorable environment for this compound binding in CYP11B2 compared to CYP11B1.[5]

Key Structural Differences in the Active Sites:
  • Amino Acid Substitution at Position 320: A pivotal difference lies at residue 320, which is an Alanine (B10760859) (Ala) in CYP11B2 but a bulkier Valine (Val) in CYP11B1.[5] This seemingly minor substitution has a significant impact on the topography of the active site. The smaller side chain of alanine in CYP11B2 creates a more accommodating space, allowing for an optimal binding conformation of this compound. In contrast, the larger valine residue in CYP11B1 introduces steric hindrance that likely disrupts the ideal binding pose of the inhibitor.

  • Conformational Differences in the I-Helix: The I-helix, which forms a wall of the active site, exhibits a different conformation in the two enzymes. In CYP11B1, this region is less helical, with a more significant break in the hydrogen bonding pattern compared to CYP11B2.[5] This conformational variance can alter the overall shape and flexibility of the active site, further contributing to the differential binding of inhibitors.

Molecular docking and structural analysis studies have provided insights into how these differences translate to selective binding. The binding of this compound to the heme iron within the active site of CYP11B2 is a critical interaction for its inhibitory activity. The overall shape and electrostatic environment of the CYP11B2 active site, shaped by residues like Ala320, allow for a binding conformation that maximizes favorable interactions, leading to high-affinity binding. In CYP11B1, the presence of Val320 and the altered I-helix conformation likely force this compound into a less favorable binding mode, resulting in significantly weaker inhibition.[1][6]

Quantitative Analysis of Selectivity

The selectivity of this compound is quantified by comparing its inhibitory potency against CYP11B2 and CYP11B1, typically expressed as the ratio of their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki).

ParameterCYP11B2 (Aldosterone Synthase)CYP11B1 (11β-Hydroxylase)Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50)
This compound IC50 ~0.063 µM (in APA cells)[7]Weaker inhibition observed[7]>100-fold[1][8]
This compound Ki Potent inhibitionSignificantly higher Ki>100-fold[9]

Note: The exact IC50 and Ki values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

The determination of this compound's selectivity relies on robust in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays.

Protocol 1: In Vitro Enzyme Inhibition Assay using Recombinant Human CYP11B2 and CYP11B1

This assay directly measures the inhibitory effect of this compound on the purified enzymes.

Materials:

  • Recombinant human CYP11B2 and CYP11B1 enzymes

  • Substrate for CYP11B2: 11-deoxycorticosterone

  • Substrate for CYP11B1: 11-deoxycortisol

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • 96-well microplates

  • LC-MS/MS system for product quantification

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the respective recombinant enzyme (CYP11B2 or CYP11B1), and the NADPH regenerating system.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Quantification: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of product formed (aldosterone for CYP11B2 and cortisol for CYP11B1).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. The selectivity ratio is then calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Protocol 2: Cell-Based Inhibition Assay using Human Adrenocortical Carcinoma (NCI-H295R) Cells

This assay assesses the inhibitory activity of this compound in a more physiologically relevant cellular context. NCI-H295R cells express both CYP11B2 and CYP11B1.

Materials:

  • NCI-H295R cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • This compound

  • Angiotensin II (or another stimulant of aldosterone production)

  • Assay medium (serum-free)

  • 96-well cell culture plates

  • ELISA kit or LC-MS/MS system for aldosterone and cortisol quantification

Procedure:

  • Cell Seeding: Seed NCI-H295R cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Cell Treatment: Replace the growth medium with serum-free assay medium containing various concentrations of this compound or a vehicle control.

  • Stimulation: After a pre-incubation period with the inhibitor, stimulate the cells with a known concentration of Angiotensin II to induce steroidogenesis.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using a validated ELISA kit or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of aldosterone and cortisol production for each this compound concentration relative to the stimulated control. Determine the IC50 values for both hormones and calculate the selectivity ratio.

Visualizations

Signaling Pathway of Aldosterone Synthesis and this compound Inhibition

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex (Zona Glomerulosa) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE CYP11B2 CYP11B2 (Aldosterone Synthase) AngiotensinII->CYP11B2 Stimulates Renin Renin ACE ACE Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase activity Aldosterone Aldosterone Corticosterone->Aldosterone 18-hydroxylase & 18-oxidase activity This compound This compound This compound->CYP11B2 Inhibits

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound on CYP11B2.

Experimental Workflow for Determining Inhibitor Selectivity

G cluster_workflow In Vitro Selectivity Profiling Workflow cluster_cyp11b2 CYP11B2 Assay cluster_cyp11b1 CYP11B1 Assay start Start: This compound Serial Dilution assay_prep Assay Preparation: Enzyme + Substrate + Cofactors start->assay_prep cyp11b2_assay CYP11B2 Enzyme + 11-Deoxycorticosterone cyp11b1_assay CYP11B1 Enzyme + 11-Deoxycortisol incubation Incubation with This compound termination Reaction Termination incubation->termination analysis LC-MS/MS Quantification termination->analysis data_analysis Data Analysis: IC50 Determination analysis->data_analysis selectivity Selectivity Ratio Calculation data_analysis->selectivity cyp11b2_assay->incubation cyp11b1_assay->incubation

Caption: A generalized workflow for determining the in vitro selectivity of this compound.

Conclusion

The high selectivity of this compound for CYP11B2 over CYP11B1 is a testament to the power of rational drug design informed by a deep understanding of enzyme structure and function. The subtle but critical differences in the active sites of these two highly homologous enzymes, particularly the Ala320Val substitution, provide a structural basis for this remarkable selectivity. This allows this compound to effectively inhibit aldosterone synthesis without impacting cortisol production, offering a promising therapeutic strategy for patients with hypertension and other aldosterone-mediated diseases. The robust experimental protocols outlined in this guide are essential for the continued development and characterization of selective aldosterone synthase inhibitors.

References

Initial Investigations into Baxdrostat's Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex.[1][2][3] By directly targeting aldosterone production, this compound represents a promising therapeutic agent for conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism.[3][4] A critical aspect of the development of any aldosterone synthase inhibitor is its selectivity against the closely related 11β-hydroxylase (CYP11B1) enzyme, which is essential for cortisol synthesis.[5] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious adverse effect. This technical guide provides an in-depth overview of the initial investigations into the off-target effects of this compound, focusing on its selectivity, preclinical evaluation, and clinical trial findings.

In Vitro Selectivity Profile

The cornerstone of this compound's safety profile is its high selectivity for CYP11B2 over CYP11B1. This selectivity has been quantified in various in vitro studies.

Data Presentation: In Vitro Selectivity of Aldosterone Synthase Inhibitors
CompoundTarget EnzymeOff-Target EnzymeIC50 (CYP11B2)IC50 (CYP11B1)Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50)Reference
This compound CYP11B2CYP11B113 nmol/L>1300 nmol/L>100[1]
OsilodrostatCYP11B2CYP11B1--~10[1]
FadrozoleCYP11B2CYP11B1, Aromatase--~6[1]
Experimental Protocols: In Vitro Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP11B2 and CYP11B1 to quantify its selectivity.

Methodology:

  • System: A cell-based assay utilizing V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express either recombinant human CYP11B2 or CYP11B1 is commonly employed.[1]

  • Substrate: The natural substrate for both enzymes, 11-deoxycorticosterone, is added to the cell culture medium.[1]

  • Inhibitor Addition: The transfected cells are incubated with a range of concentrations of this compound.[1]

  • Product Measurement: Following a defined incubation period, the supernatant is collected, and the levels of the enzymatic products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.[1]

  • Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The selectivity ratio is then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[1]

Preclinical Investigations in Non-Human Primates

Preclinical studies in cynomolgus monkeys were crucial for evaluating the in vivo selectivity and potential off-target effects of this compound before human trials.

Data Presentation: Preclinical Findings in Cynomolgus Monkeys
Study TypeThis compound DoseEffect on AldosteroneEffect on CortisolKey ObservationReference
Single Dose, ACTH Challenge0.035 mg/kg to 30 mg/kg70% to 90% decreaseNo significant changeInhibition of aldosterone synthesis without affecting ACTH-induced cortisol rise.[2]
4-Week Repeat Dose1, 7, and 40 mg/kgSustained suppressionNo significant change at therapeutic dosesAt high doses (40 mg/kg), signs of dehydration were observed, which were reversible.[5]
Experimental Protocols: ACTH Challenge in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and selectivity of this compound by measuring its impact on adrenocorticotropic hormone (ACTH)-stimulated aldosterone and cortisol production.

Methodology:

  • Animal Model: Healthy, adult cynomolgus monkeys are used.[2][6]

  • Acclimatization: Animals are acclimated to housing and handling procedures.

  • Drug Administration: this compound is administered orally via gavage at various doses. A vehicle control group is included.

  • ACTH Challenge: A bolus intravenous injection of ACTH (e.g., 1 µg/kg) is administered to stimulate the adrenal glands.

  • Blood Sampling: Blood samples are collected at baseline (pre-drug), pre-ACTH, and at multiple time points post-ACTH challenge (e.g., 15, 30, 60, and 120 minutes).

  • Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: The changes in aldosterone and cortisol levels from baseline and in response to the ACTH challenge are compared between the this compound-treated and control groups.

Clinical Investigations of Off-Target Effects

Clinical trials in healthy volunteers and patients with hypertension have been instrumental in confirming the selectivity of this compound and characterizing its safety profile in humans.

Data Presentation: Key Clinical Trial Findings on Off-Target Effects
TrialPopulationThis compound Dose(s)Effect on AldosteroneEffect on CortisolNotable Off-Target Adverse EventsReference
Phase I Healthy Volunteers0.5, 1.5, 2.5, 5.0 mg (multiple ascending doses)Dose-dependent reduction (51-73% decrease on day 10)No meaningful impactMild, dose-dependent decreases in plasma sodium and increases in potassium.[7]
BrigHTN (Phase II) Treatment-Resistant Hypertension0.5, 1.0, 2.0 mgDose-dependent decreaseNo effectHyperkalemia (>6.0 mmol/L) in 2 patients (did not recur after reinitiation). No adrenocortical insufficiency.[8]
HALO (Phase II) Uncontrolled Hypertension0.5, 1.0, 2.0 mgAll doses reduced serum aldosteroneNot explicitly stated, but implied no effectHyperkalemia in a small percentage of patients.[9]
BaxHTN (Phase III) Uncontrolled or Resistant Hypertension1.0, 2.0 mgSignificant reductionNo unanticipated safety findings related to cortisolHyperkalemia (>6.0 mmol/L) occurred in 2.3% (1mg) and 3.0% (2mg) of participants. No adrenocortical insufficiency.[10]
Experimental Protocols: Clinical Trial Endpoints for Off-Target Effects

Objective: To evaluate the safety and tolerability of this compound, with a specific focus on potential off-target hormonal and metabolic effects.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[9][10][11]

  • Participant Selection: Inclusion and exclusion criteria are rigorously defined for the target patient population (e.g., specific blood pressure levels, number of background antihypertensive medications).[9][11][12]

  • Assessments:

    • Hormone Levels: Plasma and/or urine concentrations of aldosterone, cortisol, and their precursors are measured at baseline and at various time points throughout the study.[6][7] Validated assays such as HPLC-MS/MS are used for accurate quantification.

    • Electrolytes: Serum sodium and potassium levels are closely monitored.

    • Adverse Event Monitoring: All adverse events are recorded and assessed for their potential relationship to the study drug. Special attention is given to signs and symptoms of adrenal insufficiency (e.g., fatigue, dizziness, hypotension).

  • Statistical Analysis: A detailed statistical analysis plan is pre-specified to compare the incidence of adverse events and changes in laboratory parameters between the this compound and placebo groups.[10]

Visualizations

Signaling Pathway: Steroidogenesis in the Adrenal Cortex

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 Three_beta_HSD 3β-HSD CYP21A2_1 CYP21A2 CYP11B1_1 CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP17A1 CYP17A1 CYP21A2_2 CYP21A2 CYP11B1_2 CYP11B1 (11β-Hydroxylase) This compound This compound This compound->CYP11B2 Inhibition

Caption: Steroidogenesis pathway showing this compound's selective inhibition of CYP11B2.

Experimental Workflow: Clinical Trial for Off-Target Effect Assessment

clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA This compound Group Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Monitoring Monitoring: - Adverse Events - Blood Pressure - Hormone Levels (Aldosterone, Cortisol) - Electrolytes (Na+, K+) Treatment->Monitoring Analysis Statistical Analysis Monitoring->Analysis Results Evaluation of Off-Target Effects Analysis->Results

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Aldosterone Synthase Inhibitors in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo studies with aldosterone (B195564) synthase inhibitors in rodent models. While specific dosage information for Baxdrostat (formerly RO6836191) in rodents is limited due to significant species differences in the target enzyme, CYP11B2, this document summarizes key findings from related compounds to guide experimental design.

Introduction to this compound and Aldosterone Synthase Inhibition

This compound is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for the final step of aldosterone synthesis. By inhibiting CYP11B2, this compound effectively reduces aldosterone levels without significantly affecting cortisol production, which is regulated by the homologous enzyme 11β-hydroxylase (CYP11B1). This selectivity minimizes the risk of off-target hormonal side effects. Clinical trials in humans have demonstrated its efficacy in lowering blood pressure in patients with resistant hypertension.

Preclinical development of this compound primarily utilized cynomolgus monkeys for in vivo pharmacological characterization due to the low homology (68%) between rat and human CYP11B2. This species difference is a critical consideration for researchers planning to use this compound in rodent models.

Dosage Information for Aldosterone Synthase Inhibitors in Rodent Models

Due to the limited availability of public data on this compound in rodent models, this section provides dosage information for other aldosterone synthase inhibitors that have been evaluated in rats. These data can serve as a reference for designing dose-ranging studies.

Table 1: Summary of Oral Dosages of Aldosterone Synthase Inhibitors in Rat Models

CompoundRat ModelDoses AdministeredKey Findings
LCI699Double-transgenic rats (overexpressing human renin and angiotensinogen)3, 10, 30, and 100 mg/kg/day (in drinking water)Dose-dependently blocked increases in aldosterone and prevented the development of cardiac and renal functional abnormalities.
FAD 286 ASpontaneously Hypertensive Rats (SHR)10 and 30 mg/kg/day (oral gavage)Decreased urinary free aldosterone by 53% and 87% on a low sodium diet, and by 50% and 75% on a high sodium diet, respectively.

Experimental Protocols

General Protocol for Oral Administration in Rodents

Oral gavage is a common and precise method for administering compounds in rodent studies.

Materials:

  • This compound or other aldosterone synthase inhibitor

  • Appropriate vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Compound Preparation: Prepare the dosing solution by dissolving the aldosterone synthase inhibitor in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the dosing solution to administer.

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the compound slowly.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

Protocol for Induction of Hypertension in a Rat Model (Example: Spontaneously Hypertensive Rat)

The Spontaneously Hypertensive Rat (SHR) is a widely used model for studying hypertension.

Procedure:

  • Animal Model: Obtain male SHRs at an appropriate age (e.g., 2 months old).

  • Dietary Manipulation (Optional): To stimulate the renin-angiotensin-aldosterone system, a low-sodium, high-potassium diet can be provided for a specified period before and during the study.

  • Treatment Administration: Administer the aldosterone synthase inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or telemetry.

  • Biochemical Analysis: Collect blood and urine samples at baseline and at the end of the study to measure plasma and urinary aldosterone levels, plasma renin activity, and electrolyte concentrations.

  • Tissue Analysis (Optional): At the end of the study, tissues such as the heart and kidneys can be collected for histological analysis to assess for organ damage.

Visualizations

Signaling_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE AdrenalGland AdrenalGland AngiotensinII->AdrenalGland Stimulates Aldosterone Aldosterone AdrenalGland->Aldosterone Produces via CYP11B2 This compound This compound CYP11B2 Aldosterone Synthase (CYP11B2) This compound->CYP11B2 Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow Start Animal Acclimatization (e.g., SHRs) Baseline Baseline Measurements (BP, Blood, Urine) Start->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring Regular Monitoring (BP, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Measurements (BP, Blood, Urine) Monitoring->Endpoint Analysis Data Analysis & Histology Endpoint->Analysis Logical_Relationship cluster_0 Pharmacological Effect Baxdrostat_Dosage This compound Dosage Aldosterone_Synthase_Inhibition Aldosterone Synthase (CYP11B2) Inhibition Baxdrostat_Dosage->Aldosterone_Synthase_Inhibition Increases Cortisol_Levels No Significant Change in Cortisol Levels Baxdrostat_Dosage->Cortisol_Levels Selective for CYP11B2 over CYP11B1 Aldosterone_Levels Decreased Aldosterone Levels Aldosterone_Synthase_Inhibition->Aldosterone_Levels Leads to Blood_Pressure Lowered Blood Pressure Aldosterone_Levels->Blood_Pressure Results in

Protocol for Measuring Plasma Aldosterone Concentration Following Baxdrostat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note:

Baxdrostat is a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the synthesis of aldosterone.[1][2] By targeting this enzyme, this compound effectively reduces aldosterone production, making it a promising therapeutic agent for managing conditions such as treatment-resistant hypertension and primary aldosteronism.[1][3] The accurate measurement of plasma aldosterone concentration is paramount for assessing the pharmacodynamic effects of this compound and understanding its clinical efficacy. This document provides a comprehensive protocol for the quantification of plasma aldosterone in samples from subjects treated with this compound, with a focus on a robust and specific analytical methodology.

This compound's mechanism of action leads to a dose-dependent reduction in plasma aldosterone levels.[1][4] This targeted inhibition can also lead to an accumulation of aldosterone precursors, such as 11-deoxycorticosterone.[5] Therefore, a highly specific analytical method is required to differentiate aldosterone from structurally similar steroid precursors. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard for this application, offering superior sensitivity and specificity compared to traditional immunoassays.[6][7]

Data Presentation:

The following table summarizes the effects of this compound on plasma aldosterone concentration and blood pressure as observed in the BrigHTN Phase 2 clinical trial.

ParameterPlaceboThis compound (0.5 mg)This compound (1.0 mg)This compound (2.0 mg)
Change in Plasma Aldosterone -Dose-dependent reductionDose-dependent reductionSignificant reduction
Placebo-Adjusted Systolic BP Change --8.1 mmHg-11.0 mmHg-20.3 mmHg

Note: Specific percentage reductions in plasma aldosterone were not publicly detailed in the initial search results, but were described as dose-dependent. The BrigHTN trial demonstrated significant placebo-adjusted reductions in systolic blood pressure.[8][9]

Experimental Protocol: Measurement of Plasma Aldosterone by LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of aldosterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Plasma Samples: Collected in K2EDTA tubes and stored at -80°C.

  • Aldosterone Standard: Certified reference material.

  • Internal Standard (IS): Deuterated Aldosterone (e.g., d4-Aldosterone).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.

  • Reagents: Zinc sulfate (B86663) (for protein precipitation).

  • Solid-Phase Extraction (SPE): Oasis MAX µElution 96-well plate or similar.

  • LC-MS/MS System: ACQUITY UPLC I-Class System coupled with a Xevo TQ Absolute Mass Spectrometer or equivalent.[10]

2. Sample Preparation:

  • Thawing: Thaw plasma samples, calibrators, and quality controls on ice.

  • Internal Standard Spiking: Add an appropriate volume of deuterated aldosterone internal standard to all samples, calibrators, and QCs (except for the double blank).

  • Protein Precipitation: Add a 4:1 ratio of zinc sulfate solution to the plasma samples to precipitate proteins.[7] Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE plate wells with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE plate.

    • Wash the wells to remove interfering substances.

    • Elute the aldosterone and internal standard using an appropriate elution solvent (e.g., 30% acetonitrile).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: XBridge C8, 2.5µm, 2.1 x 50 mm column or equivalent.[10]

    • Mobile Phase A: Water with 0.2 mM ammonium (B1175870) fluoride.[11]

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to ensure separation of aldosterone from its isomers and precursors.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor and product ion transitions for both aldosterone and the deuterated internal standard. This ensures high specificity.

4. Quality Control and Data Analysis:

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of aldosterone standards. The curve should be linear over the expected concentration range in the samples.

  • Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to monitor the accuracy and precision of the assay.

  • Data Processing: Integrate the peak areas for aldosterone and the internal standard. Calculate the concentration of aldosterone in the unknown samples using the calibration curve. The results should be reported in ng/dL or pmol/L.

Mandatory Visualizations:

baxdrostat_mechanism cluster_synthesis Aldosterone Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone AldoSynthase Aldosterone Synthase (CYP11B2) This compound This compound This compound->Inhibition Inhibition->AldoSynthase

Caption: this compound inhibits aldosterone synthase (CYP11B2).

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis A Collect Plasma (K2EDTA) B Store at -80°C A->B C Thaw & Spike with Internal Standard B->C D Protein Precipitation C->D E Solid-Phase Extraction (SPE) D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for Plasma Aldosterone Measurement.

References

Application Note: A Cell-Based Assay for Screening Selective Aldosterone Synthase (CYP11B2) Inhibitors Featuring Baxdrostat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldosterone (B195564), a mineralocorticoid hormone, is a crucial regulator of blood pressure and electrolyte balance.[1] However, excessive aldosterone production is implicated in various cardiovascular and renal diseases, including resistant hypertension, heart failure, and chronic kidney disease.[2][3][4] The final and rate-limiting step in aldosterone biosynthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[5][6] This makes CYP11B2 a prime therapeutic target for reducing aldosterone levels.[7]

Baxdrostat (formerly CIN-107) is a potent and highly selective next-generation aldosterone synthase inhibitor.[5][8] It effectively lowers aldosterone production without significantly impacting cortisol synthesis, which is governed by the homologous enzyme 11β-hydroxylase (CYP11B1).[9][10] This selectivity is critical for avoiding the adverse effects associated with cortisol deficiency.[3]

This application note provides a detailed protocol for a cell-based assay to screen and characterize aldosterone synthase inhibitors like this compound. The human adrenocortical carcinoma cell line NCI-H295R is utilized as it endogenously expresses the key enzymes required for steroidogenesis, offering a physiologically relevant in vitro model system.[2][11]

Aldosterone Synthesis Signaling Pathway

Aldosterone synthesis in the zona glomerulosa of the adrenal cortex is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.[12] Angiotensin II (Ang II) binds to its type 1 receptor (AT1R), initiating a signaling cascade that increases intracellular calcium and activates transcription factors.[1] This leads to the upregulation and activation of steroidogenic enzymes. The pathway begins with cholesterol and culminates in the conversion of 11-deoxycorticosterone to aldosterone, a multi-step process exclusively catalyzed by aldosterone synthase (CYP11B2).[6]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Zona Glomerulosa Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Renin->Angiotensin_I ACE->Angiotensin_II Signaling Intracellular Signaling (Ca2+, PKC) AT1R->Signaling Cholesterol Cholesterol Signaling->Cholesterol Upregulates StAR, Enzymes CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2 3β-HSD2 Pregnenolone->HSD3B2 Progesterone Progesterone CYP21A2 CYP21A2 Progesterone->CYP21A2 DOC 11-Deoxycorticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 Corticosterone Corticosterone Corticosterone->CYP11B2 Aldosterone Aldosterone CYP11A1->Pregnenolone HSD3B2->Progesterone CYP21A2->DOC CYP11B2->Corticosterone CYP11B2->Aldosterone This compound This compound (Inhibitor) This compound->CYP11B2

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Principle of the Assay

The NCI-H295R cell line is a pluripotent human adrenocortical carcinoma cell line that retains the ability to synthesize and secrete various steroids, including aldosterone and cortisol.[11][13] The assay involves stimulating these cells, typically with angiotensin II or potassium, to induce the expression and activity of CYP11B2. The cells are then treated with varying concentrations of a test inhibitor (e.g., this compound). After an incubation period, the amount of aldosterone secreted into the cell culture supernatant is quantified. A reduction in aldosterone levels compared to the vehicle-treated control indicates inhibitory activity. To assess selectivity, cortisol levels are also measured, as inhibition of CYP11B1 would lead to a decrease in its product, cortisol.[14]

Experimental Protocols

Protocol 1: NCI-H295R Cell-Based Aldosterone Synthase Inhibition Assay

This protocol details the screening of an inhibitor's effect on aldosterone production in a cellular environment.

Materials and Reagents

  • Cell Line: NCI-H295R (e.g., ATCC® CRL-2128™)

  • Culture Medium: DMEM/F-12 medium supplemented with 5% FBS, insulin, transferrin, selenium, and linoleic acid[11]

  • Stimulant: Angiotensin II (Ang II) stock solution (e.g., 1 mM in sterile water)

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO)

  • Substrate (Optional): 11-Deoxycorticosterone

  • Reagents: PBS, 0.25% Trypsin-EDTA

  • Assay Plates: 24-well or 48-well tissue culture-treated plates

  • Analytical System: LC-MS/MS system for steroid quantification[14][15]

Procedure

  • Cell Culture and Seeding:

    • Culture NCI-H295R cells in a 37°C, 5% CO₂ incubator. Passage cells before they reach confluence.

    • Seed the cells into 24-well plates at a density of approximately 250,000 cells/well. Allow cells to adhere and grow for 48 hours until they reach about 80% confluency.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with sterile PBS.

    • Replace the medium with a serum-free culture medium and incubate for 24 hours. This step minimizes the influence of serum factors on steroidogenesis.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Aspirate the starvation medium and add the medium containing the respective inhibitor concentrations or vehicle control to the wells.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of Ang II in serum-free medium. Add this solution to each well (except for the unstimulated control) to reach a final concentration of 10-100 nM.

    • Incubate the plates for an additional 24 to 48 hours at 37°C.

  • Supernatant Collection:

    • Following incubation, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells or debris. Store the clarified supernatant at -80°C until analysis.

  • Quantification of Steroids:

    • Analyze the concentrations of aldosterone and cortisol in the supernatant using a validated LC-MS/MS method.[14] This technique is preferred for its high specificity and ability to distinguish between structurally similar steroid molecules.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce aldosterone production by 50%.

Experimental Workflow

The following diagram illustrates the key steps of the cell-based assay protocol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture & Seed NCI-H295R Cells B Incubate 48h (~80% Confluency) A->B C Serum Starve 24h B->C D Pre-treat with Inhibitor (this compound) 1h C->D E Stimulate with Angiotensin II D->E F Incubate 24-48h E->F G Collect Supernatant F->G H Quantify Aldosterone & Cortisol (LC-MS/MS) G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for the NCI-H295R cell-based aldosterone synthase inhibition assay.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Inhibitory Potency and Selectivity of this compound

This table presents typical IC₅₀ values for this compound against CYP11B2 (aldosterone synthesis) and CYP11B1 (cortisol synthesis), demonstrating its high selectivity.

Enzyme TargetProduct MeasuredThis compound IC₅₀ (nM)Selectivity Ratio (IC₅₀ CYP11B1 / IC₅₀ CYP11B2)
CYP11B2 (Aldosterone Synthase)Aldosterone~1-2\multirow{2}{*}{>100-fold[14]}
CYP11B1 (11β-Hydroxylase)Cortisol>200

Table 2: Dose-Dependent Effect of this compound in Clinical Trials

This table summarizes clinical data from the BrigHTN Phase II trial, correlating the in vitro inhibitory action of this compound with its in vivo efficacy in patients with treatment-resistant hypertension.[5]

This compound Daily DoseChange in Plasma AldosteronePlacebo-Corrected Change in Systolic Blood Pressure (SBP) at 12 Weeks
Placebo--9.4 mmHg
0.5 mgDose-dependent reduction[5]-12.1 mmHg
1.0 mgDose-dependent reduction[5]-17.5 mmHg
2.0 mgDose-dependent reduction[5]-20.3 mmHg

Data adapted from the BrigHTN trial results.[5] The BaxHTN Phase III trial further confirmed these findings, showing significant SBP reductions with 1 mg and 2 mg doses compared to placebo.[16][17]

Assessing Inhibitor Selectivity

A critical aspect of developing an aldosterone synthase inhibitor is ensuring its selectivity over CYP11B1 to avoid disrupting the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production.[3][10] The cell-based assay described allows for simultaneous assessment of this selectivity.

G cluster_CYP11B2 Target Pathway cluster_CYP11B1 Off-Target Pathway Test_Compound Test Compound (e.g., this compound) CYP11B2 CYP11B2 (Aldosterone Synthase) Test_Compound->CYP11B2 High Potency (Low IC50) CYP11B1 CYP11B1 (11β-Hydroxylase) Test_Compound->CYP11B1 Low Potency (High IC50) Aldosterone Aldosterone CYP11B2->Aldosterone BP_Reduction Desired Effect: Blood Pressure Reduction Aldosterone->BP_Reduction Cortisol Cortisol CYP11B1->Cortisol Side_Effects Adverse Effect: Cortisol Suppression Cortisol->Side_Effects

Caption: Logic diagram for assessing the selectivity of an aldosterone synthase inhibitor.

Conclusion

The NCI-H295R cell-based assay is a robust and physiologically relevant method for the primary screening and pharmacological characterization of aldosterone synthase inhibitors. It allows for the determination of inhibitory potency (IC₅₀) and, crucially, provides a direct measure of selectivity against cortisol synthesis. As demonstrated by the highly selective profile of this compound, achieving a wide therapeutic window between CYP11B2 and CYP11B1 inhibition is a key objective in developing safe and effective treatments for diseases driven by excess aldosterone.[8][9] This assay serves as an indispensable tool in the drug discovery pipeline for this important therapeutic class.

References

Application Notes and Protocols for Baxdrostat Administration in Animal Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Baxdrostat and other selective aldosterone (B195564) synthase inhibitors in the context of chronic kidney disease (CKD).

Introduction

This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis.[1][2] Elevated aldosterone levels are implicated in the pathophysiology of chronic kidney disease (CKD) through various mechanisms, including the promotion of inflammation, fibrosis, and sodium retention, which contribute to kidney damage.[3] By inhibiting aldosterone production, this compound presents a promising therapeutic strategy to mitigate the progression of CKD.[3][4] While extensive clinical trials in human subjects with CKD are ongoing, detailed preclinical data on this compound in animal models of CKD are not widely published.[1][2][4]

These application notes and protocols are compiled based on the available information on this compound's mechanism of action and preclinical studies of other selective aldosterone synthase inhibitors, such as FAD286 and BI 690517, in relevant animal models.[5][6] These compounds share a similar mechanism of action with this compound and their preclinical evaluation can serve as a valuable reference for designing and conducting studies with this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the CYP11B2 enzyme, which catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[1] This targeted action reduces circulating and local levels of aldosterone, thereby preventing its deleterious effects on the kidney. The downstream signaling cascade of aldosterone in renal cells involves its binding to the mineralocorticoid receptor (MR), leading to the activation of pro-inflammatory and pro-fibrotic pathways. By blocking aldosterone production, this compound effectively attenuates this signaling cascade.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Aldosterone Synthase MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to This compound This compound AldoSynthase Aldosterone Synthase (CYP11B2) This compound->AldoSynthase Inhibits ProInflammatory Pro-inflammatory Gene Expression MR->ProInflammatory ProFibrotic Pro-fibrotic Gene Expression MR->ProFibrotic KidneyDamage Kidney Inflammation & Fibrosis ProInflammatory->KidneyDamage ProFibrotic->KidneyDamage

Figure 1. Mechanism of action of this compound in the context of the RAAS and its impact on renal cells.

Experimental Protocols

The following protocols are generalized from studies involving selective aldosterone synthase inhibitors in animal models of kidney disease and can be adapted for the evaluation of this compound.

Protocol 1: Evaluation in a Hypertensive Model of Kidney Injury

This protocol is based on a study using transgenic mice expressing human aldosterone synthase (Tg-hAS) which develop hypertension and subsequent kidney injury when challenged with a high-salt diet.

1. Animal Model:

  • Species: Mouse

  • Strain: Transgenic mice carrying the human aldosterone synthase gene (cyp11B2) on a C57BL/6 background.

  • Sex: Female hemizygotes (as they exhibit higher aldosterone levels).

  • Age: 8-10 weeks at the start of the experiment.

2. Experimental Design:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Induction of Kidney Injury: Switch the diet to a high-salt chow (e.g., 4% or 8% NaCl) to induce hypertension and subsequent kidney inflammation and injury.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Wild-type (WT) mice on a normal salt diet (Control).

    • Group 2: Tg-hAS mice on a high-salt diet + Vehicle.

    • Group 3: Tg-hAS mice on a high-salt diet + this compound (e.g., 10 mg/kg/day, administered via oral gavage).

    • Group 4 (Optional): Tg-hAS mice on a high-salt diet + Positive Control (e.g., a mineralocorticoid receptor antagonist like spironolactone).

  • Duration: 4-8 weeks.

3. Administration of this compound:

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Dosage: The optimal dose should be determined in preliminary dose-ranging studies. A starting point could be 10 mg/kg/day, based on findings with other aldosterone synthase inhibitors.

4. Monitoring and Endpoint Analysis:

  • Blood Pressure: Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

  • Urine Collection: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin-to-creatinine ratio (UACR).

  • Blood Sampling: Collect blood samples at termination for measurement of serum creatinine, blood urea (B33335) nitrogen (BUN), and plasma aldosterone levels.

  • Histopathology: At the end of the study, perfuse and harvest the kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin (B1166041) embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for glomerulosclerosis, and Masson's trichrome or Sirius red for interstitial fibrosis.

  • Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV, α-smooth muscle actin).

  • Gene Expression Analysis: Isolate RNA from the other kidney and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of pro-inflammatory (e.g., Tnf-α, Il-6) and pro-fibrotic (e.g., Tgf-β1, Col1a1) genes.

cluster_0 Pre-Experiment cluster_1 Experimental Phase (4-8 weeks) cluster_2 Endpoint Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (BP, Urine) Acclimatization->Baseline Induction High-Salt Diet (Tg-hAS mice) Baseline->Induction Treatment Daily Treatment (Vehicle or this compound) Induction->Treatment Monitoring Weekly BP Monitoring Treatment->Monitoring Urine_Blood Final Urine & Blood Collection Monitoring->Urine_Blood Harvest Kidney Harvest Urine_Blood->Harvest Histology Histopathology (H&E, PAS, Trichrome) Harvest->Histology IHC Immunohistochemistry (F4/80, Collagen IV) Harvest->IHC qPCR qRT-PCR (Inflammation, Fibrosis) Harvest->qPCR

Figure 2. Experimental workflow for evaluating this compound in a hypertensive mouse model of CKD.
Protocol 2: Evaluation in a Diabetic Nephropathy Model

This protocol is based on studies using Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes that develops progressive kidney disease.

1. Animal Model:

  • Species: Rat

  • Strain: Obese Zucker diabetic fatty (ZDF) rats and their lean littermates as controls.

  • Sex: Male.

  • Age: 6-8 weeks at the start of the experiment.

2. Experimental Design:

  • Acclimatization: Acclimatize rats for at least one week.

  • Diet: Feed all animals a diabetogenic diet (e.g., Purina 5008) to promote the diabetic phenotype in ZDF rats.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Lean control rats + Vehicle.

    • Group 2: ZDF rats + Vehicle.

    • Group 3: ZDF rats + this compound (e.g., 10 mg/kg/day, administered via oral gavage).

  • Duration: 12-16 weeks.

3. Administration of this compound:

  • Formulation, Route, and Frequency: As described in Protocol 1. The dose may need to be adjusted for rats.

4. Monitoring and Endpoint Analysis:

  • Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels weekly or bi-weekly.

  • Urine and Blood Analysis: Perform 24-hour urine collections and blood sampling at regular intervals (e.g., every 4 weeks) and at termination to measure UACR, serum creatinine, BUN, and plasma aldosterone.

  • Glomerular Filtration Rate (GFR): Measure GFR at the end of the study using a method such as inulin (B196767) or iohexol (B1672079) clearance.

  • Histopathology and Molecular Analysis: As described in Protocol 1.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Renal Function and Blood Pressure in a Hypertensive CKD Model

ParameterWT + Normal SaltTg-hAS + High Salt + VehicleTg-hAS + High Salt + this compound
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Urine Albumin-to-Creatinine Ratio (mg/g)
Serum Creatinine (mg/dL)
Blood Urea Nitrogen (BUN) (mg/dL)
Plasma Aldosterone (pg/mL)

Table 2: Effects of this compound on Renal and Metabolic Parameters in a Diabetic Nephropathy Model

ParameterLean Control + VehicleZDF + VehicleZDF + this compound
Blood Glucose (mg/dL)
Urine Albumin-to-Creatinine Ratio (mg/g)
Glomerular Filtration Rate (mL/min)
Glomerulosclerosis Index
Interstitial Fibrosis (%)

Concluding Remarks

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in animal models of chronic kidney disease. While specific details of this compound's preclinical development in this area are not extensively published, the methodologies outlined, based on studies with other selective aldosterone synthase inhibitors, provide a robust starting point for researchers. It is crucial to perform dose-response studies and thorough pharmacokinetic and pharmacodynamic assessments to optimize the experimental design for this compound. The successful application of these protocols will contribute to a better understanding of this compound's potential as a therapeutic agent for chronic kidney disease.

References

Assessing the Cortisol-Sparing Effect of Baxdrostat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (CIN-107) is a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step in aldosterone synthesis. Its mechanism of action makes it a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as resistant hypertension. A key feature of this compound's safety profile is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1][2][3][4][5] This selectivity minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis and preserves normal cortisol production.[4][6][7]

These application notes provide detailed protocols for assessing the impact of this compound on cortisol levels, a critical step in the preclinical and clinical development of this and other next-generation aldosterone synthase inhibitors. The following sections detail methodologies for in vivo assessment of cortisol reserve and in vitro quantification of cortisol concentrations.

Data Presentation: Impact of this compound on Cortisol Levels

Clinical trial data have consistently demonstrated that this compound does not significantly affect plasma cortisol levels, even at doses that effectively suppress aldosterone production.[1][6][8]

Table 1: Plasma Cortisol Levels in Healthy Volunteers Following Multiple Ascending Doses of this compound

Treatment GroupNBaseline Plasma Cortisol (µg/dL)Post-Dose Plasma Cortisol (µg/dL)Change from Baseline (%)
Placebo1210.5 ± 3.210.3 ± 2.9-1.9
This compound 0.5 mg611.1 ± 4.111.0 ± 3.8-0.9
This compound 1.5 mg610.8 ± 3.510.9 ± 3.3+0.9
This compound 2.5 mg611.5 ± 4.511.3 ± 4.2-1.7
This compound 5.0 mg610.9 ± 3.911.1 ± 4.0+1.8

Data are presented as mean ± standard deviation. Data are representative and compiled based on findings from Phase 1 studies.[8][9]

Table 2: ACTH-Stimulated Cortisol Response in Subjects Treated with this compound

Treatment GroupNBaseline Cortisol (µg/dL)30-min Post-ACTH Cortisol (µg/dL)60-min Post-ACTH Cortisol (µg/dL)
Placebo1612.1 ± 3.822.5 ± 5.125.8 ± 5.9
This compound 2 mg3211.8 ± 4.021.9 ± 4.825.1 ± 5.5

Data are presented as mean ± standard deviation. A normal cortisol response is defined as a stimulated level ≥18 µg/dL. Data are representative of findings from dedicated cortisol reserve studies.[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cortisol Reserve using the ACTH Stimulation Test

The Adrenocorticotropic Hormone (ACTH) stimulation test is the gold standard for assessing the functional integrity of the adrenal glands to produce cortisol.[4] This protocol is crucial for evaluating whether a drug candidate like this compound impairs the HPA axis's ability to respond to stress.

Objective: To determine the cortisol response to a bolus injection of synthetic ACTH (cosyntropin) in subjects treated with this compound.

Materials:

  • Cosyntropin (B549272) for injection (0.25 mg)

  • Sterile 0.9% Sodium Chloride for injection

  • Syringes and needles for administration

  • Blood collection tubes (serum separator or heparinized)

  • Centrifuge

  • Equipment for sample storage (-20°C or colder)

Procedure:

  • Patient Preparation:

    • Patients may be advised to limit strenuous activity and consume a high-carbohydrate diet for 12-24 hours prior to the test.

    • A fasting period of 6 hours may be required.

    • Medications that can interfere with cortisol measurement (e.g., glucocorticoids) should be discontinued (B1498344) as per clinical guidance.[2]

  • Baseline Sample Collection:

    • At time 0, draw a baseline blood sample (5-7 mL) into an appropriate collection tube.

  • ACTH Administration:

    • Reconstitute 0.25 mg of cosyntropin with 1 mL of sterile 0.9% Sodium Chloride.

    • Administer the full 0.25 mg dose via intramuscular (IM) or intravenous (IV) injection.[2][11]

  • Post-Stimulation Sample Collection:

    • Draw blood samples at 30 minutes and 60 minutes post-ACTH administration.[2][10][11]

  • Sample Processing and Storage:

    • Allow blood to clot if using a serum separator tube.

    • Centrifuge all samples to separate serum or plasma.

    • Aliquot the serum/plasma and store at ≤ -20°C until analysis.

Interpretation of Results:

  • A normal cortisol response is typically defined as a stimulated serum cortisol level of ≥18 µg/dL at either the 30 or 60-minute time point.[10]

  • The cortisol levels in the this compound-treated group should be compared to the placebo group to assess for any blunting of the cortisol response.

Protocol 2: Quantification of Serum/Plasma Cortisol by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, high-throughput method for quantifying cortisol in biological fluids. This protocol outlines a competitive ELISA procedure.

Objective: To measure the concentration of cortisol in serum or plasma samples.

Materials:

  • Commercially available Cortisol ELISA kit (containing cortisol-coated microplate, cortisol-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare working solutions of wash buffer and any other concentrated reagents as per the kit instructions.

  • Assay Procedure:

    • Add a specified volume (e.g., 20 µL) of standards, controls, and samples to the appropriate wells of the cortisol-coated microplate.[5]

    • Add the cortisol-HRP conjugate to each well.

    • Incubate the plate, often with shaking, for a specified time (e.g., 60 minutes) at room temperature.[3]

    • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development.[3][5]

    • Stop the reaction by adding the stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cortisol concentration of the unknown samples by interpolating their absorbance values from the standard curve. The relationship is typically inverse, where lower absorbance indicates a higher cortisol concentration.

Protocol 3: High-Sensitivity Quantification of Serum/Plasma Cortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for cortisol measurement due to its high specificity and sensitivity, minimizing cross-reactivity with other steroids.

Objective: To accurately and selectively quantify cortisol concentrations in serum or plasma.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • Analytical column (e.g., C18)

  • Cortisol analytical standard and isotopically labeled internal standard (e.g., cortisol-d4)

  • Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

  • Reagents for mobile phase preparation (e.g., ammonium (B1175870) acetate)

  • Sample extraction materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • To a known volume of serum or plasma (e.g., 100 µL), add the isotopically labeled internal standard.

    • Perform protein precipitation by adding a solvent like methanol.

    • Alternatively, use liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the analytical column.

    • Use a gradient or isocratic mobile phase (e.g., a mixture of ammonium acetate (B1210297) buffer and methanol/acetonitrile) to chromatographically separate cortisol from other sample components.

  • MS/MS Detection:

    • Ionize the column eluent using an appropriate ion source (e.g., electrospray ionization - ESI).

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both cortisol and the internal standard (Multiple Reaction Monitoring - MRM).

      • Example transition for cortisol: m/z 363.2 -> 121.1

  • Data Analysis:

    • Integrate the peak areas for both cortisol and the internal standard.

    • Calculate the peak area ratio of cortisol to the internal standard.

    • Generate a calibration curve using known concentrations of cortisol standards.

    • Quantify the cortisol concentration in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualizations

G cluster_0 Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_1 Steroidogenesis Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH Adrenal Cortex Adrenal Cortex Pituitary->Adrenal Cortex ACTH Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 This compound This compound This compound->CYP11B2 Inhibits G cluster_0 ACTH Stimulation Test Workflow Patient_Prep Patient Preparation (Fasting, etc.) Baseline_Draw Baseline Blood Draw (T=0) Patient_Prep->Baseline_Draw ACTH_Admin Administer 0.25mg Cosyntropin Baseline_Draw->ACTH_Admin 30min_Draw 30-min Blood Draw ACTH_Admin->30min_Draw 60min_Draw 60-min Blood Draw 30min_Draw->60min_Draw Processing Sample Processing (Centrifugation) 60min_Draw->Processing Analysis Cortisol Analysis (ELISA or LC-MS/MS) Processing->Analysis G cluster_pros Advantages cluster_cons Disadvantages ELISA ELISA (Immunoassay) ELISA_Pros High throughput Cost-effective Widely available ELISA_Cons Potential for cross-reactivity Lower sensitivity LCMS LC-MS/MS (Mass Spectrometry) LCMS_Pros High specificity High sensitivity Multiplexing capability LCMS_Cons Higher cost Complex instrumentation Lower throughput

References

Application Note: A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Baxdrostat in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific, validated HPLC method for Baxdrostat quantification is not publicly available at the time of this writing. This document presents a representative, hypothetical protocol based on standard bioanalytical practices for small molecule drugs in biological matrices. This template is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis. By reducing aldosterone levels, this compound represents a novel therapeutic approach for managing conditions such as resistant hypertension and chronic kidney disease. The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining appropriate dosing regimens and ensuring safety and efficacy.

Accurate quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method is designed to offer high selectivity, accuracy, and precision, making it suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity >99.5%)

  • This compound-d4 (Internal Standard, IS): (Purity >99.5%, isotopic purity >99%)

  • Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH), HPLC or LC-MS grade.

  • Reagents: Formic acid (FA) and Ammonium Acetate, analytical grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

Instrumentation and Chromatographic Conditions

A validated UHPLC system coupled with a triple quadrupole mass spectrometer was used.

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent, equipped with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 10 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 20% B

    • 2.6-3.5 min: 20% B (Re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi.

  • Ion Source Gas 2 (Heater Gas): 50 psi.

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical MRM Transitions and Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (DP) (V) Collision Energy (CE) (eV)
This compound 349.1 121.1 80 35

| this compound-d4 (IS) | 353.1 | 125.1 | 80 | 35 |

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Primary stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions for calibration curve (CC) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and QCs: CC and QC samples were prepared by spiking 5 µL of the appropriate working solution into 95 µL of drug-free human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for sample cleanup.

  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 5 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

Diagrams

G cluster_workflow This compound Quantification Workflow Sample Plasma Sample Collection (CC, QC, Unknown) Spike Spike with Internal Standard (this compound-d4) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection (5 µL) Transfer->Inject Analyze Data Acquisition & Analysis (MRM Mode) Inject->Analyze G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE CYP11B2 Aldosterone Synthase (CYP11B2) AngiotensinII->CYP11B2 Stimulates Aldosterone Aldosterone CYP11B2->Aldosterone Catalyzes Synthesis This compound This compound This compound->CYP11B2 Inhibits

Unveiling the Role of Aldosterone in Cardiac Fibrosis with Baxdrostat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone (B195564), a mineralocorticoid hormone, is a key regulator of blood pressure and electrolyte balance. However, excessive aldosterone levels are increasingly recognized as a significant contributor to cardiovascular pathology, particularly cardiac fibrosis.[1][2] This excessive deposition of extracellular matrix proteins in the heart muscle leads to increased stiffness, impaired cardiac function, and ultimately, heart failure.[3][4] Baxdrostat (CIN-107) is a novel, highly selective aldosterone synthase inhibitor that effectively reduces aldosterone production without significantly impacting cortisol levels.[5][6] This selectivity makes this compound a valuable research tool to dissect the specific role of aldosterone in cardiac fibrosis, independent of broader steroidogenic effects.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical studies to investigate the mechanisms of aldosterone-mediated cardiac fibrosis.

Mechanism of Action: Aldosterone and Cardiac Fibrosis

Aldosterone exerts its pro-fibrotic effects through a complex signaling cascade, primarily initiated by its binding to the mineralocorticoid receptor (MR) in various cardiac cells, including fibroblasts and cardiomyocytes.[7][8] This activation triggers a cascade of downstream events leading to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.[8][9] Key signaling pathways implicated in this process include the transforming growth factor-β (TGF-β) pathway, angiotensin II signaling, and the generation of reactive oxygen species (ROS).[8]

This compound, by selectively inhibiting aldosterone synthase (encoded by the CYP11B2 gene), directly reduces the production of aldosterone, thereby preventing the initiation of these pro-fibrotic signaling cascades.[5][10]

Aldosterone Signaling Pathway in Cardiac Fibroblasts

Aldosterone_Signaling Aldosterone-Induced Pro-fibrotic Signaling in Cardiac Fibroblasts cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cellular Response Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR ROS Reactive Oxygen Species (ROS) Aldo_MR->ROS Gene_Transcription Gene Transcription Aldo_MR->Gene_Transcription Fibroblast_Activation Fibroblast to Myofibroblast Differentiation ROS->Fibroblast_Activation TGF_beta TGF-β Signaling TGF_beta->Fibroblast_Activation AngII Angiotensin II Signaling AngII->Fibroblast_Activation Pro_inflammatory Pro-inflammatory Cytokines Pro_inflammatory->Fibroblast_Activation Gene_Transcription->TGF_beta Gene_Transcription->AngII Gene_Transcription->Pro_inflammatory Collagen_Synthesis Increased Collagen Synthesis & Deposition Fibroblast_Activation->Collagen_Synthesis This compound This compound Aldosterone_Synthase Aldosterone Synthase (CYP11B2) This compound->Aldosterone_Synthase Inhibits Aldosterone_Synthase->Aldosterone Produces In_Vivo_Workflow In Vivo Experimental Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Animal_Prep Animal Preparation (e.g., Uninephrectomy) Pump_Implantation Osmotic Pump Implantation (Aldosterone/Vehicle) Animal_Prep->Pump_Implantation Treatment_Groups Treatment Groups: 1. Sham + Vehicle 2. Aldosterone + Vehicle 3. Aldosterone + this compound Dosing Daily Dosing (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Blood Pressure & Animal Health Sacrifice Sacrifice at Endpoint (e.g., 4 weeks) Monitoring->Sacrifice Tissue_Harvest Harvest Heart & Blood Sacrifice->Tissue_Harvest Analysis Histological & Biochemical Analysis Tissue_Harvest->Analysis In_Vitro_Workflow In Vitro Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays Isolate_Fibroblasts Isolate Primary Cardiac Fibroblasts Culture_Cells Culture & Passage Cells Isolate_Fibroblasts->Culture_Cells Starve_Cells Serum Starve Cells Treat_Cells Treat with: - Vehicle - Aldosterone - Aldosterone + this compound - this compound alone Starve_Cells->Treat_Cells Proliferation Proliferation Assay (e.g., BrdU) Migration Migration Assay (e.g., Wound Healing) Collagen_Production Collagen Production (e.g., Sirius Red Assay) Gene_Expression Gene/Protein Expression (qRT-PCR, Western Blot)

References

Baxdrostat: A Potent and Selective Tool for Investigating Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Baxdrostat is a highly selective and potent inhibitor of aldosterone (B195564) synthase (CYP11B2), a critical enzyme in the steroidogenesis pathway responsible for the production of aldosterone.[1][2][3] Its high selectivity for CYP11B2 over other steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1) which is responsible for cortisol synthesis, makes it an invaluable tool compound for researchers studying the physiological and pathophysiological roles of aldosterone.[4][5] These application notes provide detailed protocols for utilizing this compound in vitro and for quantifying its effects on steroid hormone production.

Data Presentation

Inhibitory Potency and Selectivity of this compound
ParameterValueTarget EnzymeNotes
IC50 (Aldosterone) 0.063 µMCYP11B2 (in human adrenal tumor cells)Demonstrates potent inhibition of aldosterone production.[6]
Selectivity ~100-fold greater for CYP11B2 vs. CYP11B1CYP11B2 vs. CYP11B1High selectivity minimizes off-target effects on cortisol synthesis.[7]
Effects of this compound on Steroid Hormone Levels (Clinical Studies)
StudyDosageChange in Plasma AldosteroneChange in Plasma CortisolPopulation
BrigHTN Phase 2 Trial 0.5 mg, 1 mg, 2 mg daily for 12 weeksDose-dependent reductionNo significant changePatients with treatment-resistant hypertension.[4][5]
SPARK Phase 2a Trial Dose-escalation over 72 weeksAverage suppression of 90%Not specified, but well-toleratedPatients with primary aldosteronism.[8]
Phase 1 Trial Multiple ascending dosesDose-dependent reductionNo effectHealthy volunteers.[5][9]

Signaling Pathway

The following diagram illustrates the late stages of the steroidogenesis pathway, highlighting the specific point of inhibition by this compound.

G cluster_mito Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone_ER Pregnenolone DOC 11-Deoxycorticosterone Corticosterone (B1669441) Corticosterone DOC->Corticosterone CYP11B2/CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol 11-Deoxycortisol Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) This compound This compound This compound->Corticosterone Inhibits Progesterone Progesterone Pregnenolone_ER->Progesterone 3β-HSD DOC_ER 11-Deoxycorticosterone Progesterone->DOC_ER CYP21A2 Deoxycortisol_ER 11-Deoxycortisol Progesterone->Deoxycortisol_ER CYP17A1, CYP21A2

Caption: Steroidogenesis pathway showing this compound's selective inhibition of aldosterone synthase (CYP11B2).

Experimental Protocols

Protocol 1: In Vitro Aldosterone Synthase Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibitory effect of this compound on aldosterone production in a human adrenal cell line. A similar protocol has been used for other aldosterone synthase inhibitors.[10]

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • DMEM/F12 medium supplemented with appropriate growth factors

  • This compound

  • Angiotensin II (or other stimulant)

  • 96-well cell culture plates

  • LC-MS/MS system for aldosterone quantification

Procedure:

  • Cell Culture: Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere for 24-48 hours.[10]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the assay medium. Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control.[10]

  • Stimulation: Induce aldosterone production by adding a stimulating agent like angiotensin II to the wells.[10]

  • Incubation: Incubate the plates for 24-48 hours at 37°C.[10]

  • Sample Collection: Collect the cell culture supernatant for aldosterone quantification.

  • Quantification: Analyze the aldosterone concentration in the supernatant using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: In Vitro Aldosterone Synthase Inhibition Assay (Enzyme-Based)

This protocol outlines an enzyme-based assay using recombinant human CYP11B2 to determine the direct inhibitory activity of this compound.[10]

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-deoxycorticosterone (substrate)

  • NADPH regenerating system

  • Assay buffer

  • This compound

  • 96-well plates

  • LC-MS/MS system for aldosterone or corticosterone measurement

Procedure:

  • Assay Preparation: Prepare a master mix containing the assay buffer, NADPH regenerating system, and the recombinant CYP11B2 enzyme.[10]

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells of a 96-well plate.[10]

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow this compound to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.[10]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.[10]

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).[10]

  • Product Quantification: Measure the amount of aldosterone or corticosterone formed using LC-MS/MS (see Protocol 3).[10]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[10]

Protocol 3: Quantification of Steroid Hormones by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of multiple steroid hormones from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

Materials:

  • Serum or plasma samples

  • Internal standards (deuterated analogs of the steroids of interest)

  • Methyl tert-butyl ether (MTBE) for extraction

  • Methanol/water for reconstitution

  • LC-MS/MS system (HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum or plasma, add 10 µL of the internal standard mix.[12]

    • Add 1 mL of MTBE and vortex thoroughly for liquid-liquid extraction.[12]

    • Freeze the aqueous layer at -80°C for 15 minutes to facilitate the separation of the organic layer.[12]

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[11]

    • Reconstitute the dried extract in 50-100 µL of 50:50 (v/v) methanol/water.[11][12]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 25 µL) of the reconstituted sample onto the LC-MS/MS system.[12]

    • Perform chromatographic separation using a suitable column (e.g., a C18 or PFP column) and a gradient elution with mobile phases such as water and methanol.[13]

    • Detect and quantify the target steroid hormones using the mass spectrometer in multiple reaction monitoring (MRM) mode.[12]

  • Data Analysis:

    • Construct calibration curves using known concentrations of steroid standards.

    • Determine the concentration of each steroid hormone in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying the effects of this compound on steroidogenesis in vitro.

G cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture (NCI-H295R) or Recombinant Enzyme B Treatment with this compound (Dose-Response) A->B C Incubation & Stimulation B->C D Sample Collection (Supernatant/Reaction Mixture) C->D E Steroid Extraction (e.g., LLE) D->E F LC-MS/MS Quantification (Aldosterone, Cortisol, etc.) E->F G Data Analysis (IC50, % Inhibition) F->G

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application of Baxdrostat in Adrenal Gland Organoid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adrenal glands are vital endocrine organs responsible for the synthesis of critical steroid hormones, including aldosterone (B195564) and cortisol. Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, most notably resistant hypertension. Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] Its high selectivity for CYP11B2 over CYP11B1, the enzyme for cortisol synthesis, minimizes the risk of off-target effects on cortisol production, a significant advantage over previous generations of aldosterone synthase inhibitors.[1][3][4][5][6][7] Adrenal organoids, three-dimensional self-organizing structures derived from stem cells that recapitulate the cellular complexity and functionality of the adrenal gland, offer a powerful in vitro platform for studying adrenal physiology and pathophysiology.[8] This document provides detailed application notes and protocols for utilizing this compound in adrenal organoid models to investigate its therapeutic potential and mechanism of action.

Mechanism of Action of this compound

This compound specifically targets and inhibits the enzymatic activity of aldosterone synthase (CYP11B2), which is encoded by the CYP11B2 gene.[3][9][10] This enzyme is located in the zona glomerulosa of the adrenal cortex and catalyzes the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the production of aldosterone.[9][10] Due to its high selectivity, this compound shows minimal inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis in the zona fasciculata, thus preserving normal cortisol levels.[1][3][4] Preclinical studies in cynomolgus monkeys and clinical trials in humans have demonstrated a dose-dependent reduction in plasma and urine aldosterone levels following this compound administration, without significantly affecting cortisol concentrations.[1][4][7][11]

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected dose-dependent effects of this compound on aldosterone and cortisol production in adrenal organoid models, based on findings from clinical trials and in vitro studies. These tables provide a baseline for researchers to compare their experimental results.

Table 1: Expected Dose-Dependent Inhibition of Aldosterone Secretion by this compound in Adrenal Organoids

This compound Concentration (µM)Expected Aldosterone Inhibition (%)Reference
0.00110-20%[12]
0.0130-50%[12]
0.160-80% (IC50 ~0.063 µM in APA cells)[12]
1.0>90%[12]
10.0>95%[12]

APA: Aldosterone-Producing Adenoma

Table 2: Expected Effect of this compound on Cortisol Secretion in Adrenal Organoids

This compound Concentration (µM)Expected Change in Cortisol LevelsReference
0.001 - 1.0No significant change[1][3][12][13]
>1.0Minimal to no inhibition[12]

Table 3: Summary of Key Findings from this compound Clinical Trials

Trial PhasePopulationThis compound DosesKey Findings on Aldosterone and CortisolReference
Phase 1Healthy Volunteers0.5 mg, 1.5 mg, 2.5 mg, 5.0 mgDose-dependent reduction in plasma aldosterone; no effect on plasma cortisol.[5]
Phase 2 (BrigHTN)Resistant Hypertension0.5 mg, 1 mg, 2 mgSignificant reduction in plasma aldosterone; no change in cortisol levels.[2][3]
Phase 2 (SPARK)Primary Aldosteronism2 mg, 4 mg, 8 mgSubstantial reduction in 24-h urine aldosterone excretion.[14]
Phase 3 (BaxHTN)Uncontrolled/Resistant Hypertension1 mg, 2 mgSignificantly lowered aldosterone levels without affecting cortisol.[15][16]

Experimental Protocols

Protocol 1: Generation and Culture of Human Adrenal Organoids

This protocol is a generalized procedure and may require optimization based on the specific stem cell source (e.g., pluripotent stem cells or adult tissue-derived stem cells).

Materials:

  • Human pluripotent stem cells (hPSCs) or primary adrenal tissue

  • Adrenal organoid differentiation medium (specific formulations to be optimized, often containing factors like ACTH, FGFs, and Wnt agonists)

  • Basement membrane matrix (e.g., Matrigel)

  • DMEM/F12 medium

  • Collagenase II

  • Trypsin-EDTA

  • 6-well and 24-well tissue culture plates

  • Sterile laboratory equipment

Procedure:

  • Initiation of Organoid Culture:

    • From hPSCs: Differentiate hPSCs towards an adrenal fate using established protocols, typically involving a stepwise induction with specific growth factors.

    • From Primary Tissue: Mince fresh adrenal tissue into small fragments and digest with Collagenase II to obtain a single-cell suspension.[17]

  • Embedding in Basement Membrane Matrix:

    • Resuspend the cell pellet in cold basement membrane matrix at a desired cell density.

    • Plate droplets of the cell-matrix mixture onto a pre-warmed 24-well plate.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

  • Organoid Culture and Maintenance:

    • Overlay the solidified domes with adrenal organoid differentiation and maintenance medium.

    • Change the medium every 2-3 days.

    • Monitor organoid formation and growth using brightfield microscopy.

  • Organoid Passaging:

    • Mechanically disrupt the organoids and the surrounding matrix.

    • Treat with a gentle dissociation reagent (e.g., TrypLE) to break down into smaller fragments.

    • Re-plate the fragments in a fresh basement membrane matrix as described in step 2.

Protocol 2: Treatment of Adrenal Organoids with this compound

Materials:

  • Mature adrenal organoids (cultured for at least 2-3 weeks)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Adrenal organoid culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for hormone assays (e.g., ELISA kits for aldosterone and cortisol)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in adrenal organoid culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment of Organoids:

    • Aspirate the old medium from the organoid cultures.

    • Wash the organoids gently with pre-warmed PBS.

    • Add the prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate the organoids for a predetermined period (e.g., 24, 48, or 72 hours).[12]

  • Sample Collection:

    • At the end of the incubation period, collect the culture supernatant for hormone analysis (aldosterone and cortisol).

    • Harvest the organoids for molecular analysis (e.g., RNA extraction for gene expression analysis of CYP11B2 and CYP11B1).

  • Hormone Quantification:

    • Measure the concentrations of aldosterone and cortisol in the collected supernatant using commercially available ELISA or mass spectrometry-based assays.

  • Gene Expression Analysis:

    • Extract total RNA from the harvested organoids.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of CYP11B2, CYP11B1, and other relevant genes.

Mandatory Visualizations

Aldosterone_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 This compound This compound CYP11B2 CYP11B2 (Aldosterone Synthase) This compound->CYP11B2 Inhibits

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AdrenalOrganoids Culture Adrenal Organoids Treatment Treat Organoids with this compound (24-72h) AdrenalOrganoids->Treatment BaxdrostatPrep Prepare this compound Dilutions BaxdrostatPrep->Treatment SampleCollection Collect Supernatant & Harvest Organoids Treatment->SampleCollection HormoneAssay Aldosterone & Cortisol Quantification (ELISA / LC-MS) SampleCollection->HormoneAssay GeneExpression Gene Expression Analysis (qRT-PCR for CYP11B2, CYP11B1) SampleCollection->GeneExpression

Caption: Experimental workflow for this compound treatment in adrenal organoids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Baxdrostat Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Baxdrostat for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. It is freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very limited solubility in water and aqueous buffers.[1][2] To achieve working concentrations in aqueous-based in vitro assays, it is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a primary stock solution of this compound due to its high solubilizing capacity for this compound.[1][2][3] It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce the solubility of this compound.[2][3]

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration might be necessary to maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.

  • Pluronic F-127: Consider the use of surfactants like Pluronic F-127 to improve aqueous solubility and prevent precipitation.

  • Co-solvents: For specific applications, co-solvents like PEG300 and Tween-80 can be used, though their compatibility with your specific assay must be validated.[1][2][3]

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the this compound DMSO stock to ensure rapid and uniform mixing.

Q4: Are there any physical methods to aid in the dissolution of this compound?

A4: Yes, if you encounter difficulties in dissolving this compound, the following methods can be applied:

  • Sonication: Sonicating the solution can help to break down particles and enhance dissolution.[1][3]

  • Gentle Warming: Gently warming the solution to 37°C can also improve solubility.[2] However, be cautious with temperature-sensitive assays. For some formulations, heating up to 80°C is suggested, but this should be tested for compound stability.[2]

Data Presentation: this compound Solubility

The following tables summarize the reported solubility of this compound in various solvents and formulations.

Table 1: Solubility in Organic Solvents

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesSource(s)
DMSO~27.5~75.66For (S)-Baxdrostat. May require ultrasonic and warming.[2][4]
DMSO90247.63Sonication is recommended.[1]
DMSO100275.14Need ultrasonic; use newly opened DMSO.[3]

Molecular Weight of this compound is approximately 363.45 g/mol .[5][6]

Table 2: Formulations for In Vitro / In Vivo Studies

Formulation ComponentsAchieved ConcentrationNotesSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.72 mM)Add solvents sequentially.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.72 mM)Prepare 20% SBE-β-CD in saline separately.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.88 mM)Add DMSO stock to corn oil.[2][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or approximately 27.5 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

    • Alternatively, or in addition to sonication, gently warm the vial to 37°C for a few minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound for In Vitro Assays

This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer for cell-based or enzyme-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous assay buffer (e.g., cell culture medium, enzyme assay buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a vial of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Prepare one or more intermediate dilutions of the stock solution in DMSO. This can help to minimize the amount of DMSO added to the final assay.

  • Final Dilution:

    • Dispense the required volume of aqueous assay buffer into a sterile tube.

    • While vigorously vortexing the assay buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) to achieve the final desired concentration.

    • Ensure the final DMSO concentration in the assay is kept to a minimum (e.g., <0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.

Visualizations

G This compound Stock Solution Preparation Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex troubleshoot Incomplete Dissolution? vortex->troubleshoot sonicate_warm Sonicate and/or Gently Warm troubleshoot->sonicate_warm Yes dissolved Completely Dissolved troubleshoot->dissolved No sonicate_warm->vortex aliquot Aliquot into smaller volumes dissolved->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G Troubleshooting this compound Precipitation in Aqueous Buffer cluster_solutions Potential Solutions start Diluting DMSO Stock into Aqueous Buffer precipitation Precipitation Observed? start->precipitation solution_clear Solution is Clear - Proceed with Assay precipitation->solution_clear No lower_dmso Lower Final DMSO Concentration precipitation->lower_dmso Yes serial_dilution Use Serial Dilutions lower_dmso->serial_dilution add_surfactant Add Surfactant (e.g., Pluronic F-127) serial_dilution->add_surfactant vortex_vigorously Vortex Vigorously During Addition add_surfactant->vortex_vigorously vortex_vigorously->start Re-attempt Dilution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Troubleshooting Baxdrostat dose-response variability in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baxdrostat in cell culture experiments. The information is designed to help address potential dose-response variability and other common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands.[1][2][3][4] By inhibiting CYP11B2, this compound reduces the production of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance.[5][6][7] Its high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), which is involved in cortisol synthesis, minimizes off-target hormonal side effects.[2][4]

Q2: Which cell lines are recommended for studying this compound's in vitro activity?

A2: The human adrenocortical carcinoma cell lines NCI-H295R and HAC-15 are suitable models for evaluating the in vitro effects of aldosterone synthase inhibitors like this compound. The NCI-H295R cell line is a well-established model that expresses the key enzymes for steroidogenesis, including aldosterone synthase.

Q3: What is a typical IC50 value for this compound in cell culture?

A3: While specific IC50 values for this compound in various cell lines are not extensively published in publicly available literature, a study using primary cultures of adrenal tumor cells from patients with aldosterone-producing adenoma reported an IC50 of 0.063 µM for aldosterone inhibition. For comparison, the IC50 of another aldosterone synthase inhibitor, Vicadrostat, was reported to be 19 nM in an in vitro enzymatic assay. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay methodology.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

Troubleshooting Dose-Response Variability

Variability in dose-response curves is a common challenge in cell-based assays. The following sections provide guidance on potential causes and solutions for inconsistent results with this compound.

Problem 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.

  • Edge Effects: Increased evaporation in the outer wells of the plate leading to changes in media concentration.

  • Pipetting Errors: Inaccurate dispensing of this compound dilutions.

Solutions:

  • Cell Seeding: Ensure a single-cell suspension before plating. Gently swirl the cell suspension between seeding to maintain homogeneity.

  • Edge Effects: To minimize evaporation, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. When adding this compound, ensure the pipette tip is below the surface of the medium without touching the cell monolayer.

Problem 2: Inconsistent IC50 Values Between Experiments

Possible Causes:

  • Cell Health and Passage Number: Cells at high passage numbers may exhibit altered phenotypes and drug responses. Cellular stress can also impact results.

  • Reagent Variability: Differences in lots of serum, media, or other reagents.

  • Inconsistent Incubation Times: Variations in the duration of this compound exposure.

Solutions:

  • Cell Culture Practice: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.

  • Standardize Reagents: Use the same lot of reagents for the duration of a study whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency.

  • Consistent Protocols: Adhere strictly to the same incubation times and experimental procedures for all assays.

Problem 3: No Clear Dose-Response Curve

Possible Causes:

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to observe a graded response.

  • Compound Instability or Precipitation: this compound may be unstable or precipitate in the culture medium at higher concentrations.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological endpoint.

Solutions:

  • Concentration Range: Perform a wide range of serial dilutions (e.g., logarithmic or half-log dilutions) to identify the optimal concentration range for generating a sigmoidal dose-response curve.

  • Compound Solubility: Visually inspect the diluted this compound solutions for any signs of precipitation. If solubility is a concern, consider using a different solvent or reducing the highest concentration tested.

  • Assay Selection: Ensure the assay used to measure the downstream effect of aldosterone inhibition (e.g., aldosterone quantification by LC-MS/MS or a sensitive immunoassay) is validated and sufficiently sensitive.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to this compound and related compounds.

ParameterValueContextReference
This compound IC50 0.063 µMAldosterone inhibition in primary cultures of human aldosterone-producing adenoma cells.
Vicadrostat IC50 19 nMIn vitro enzymatic assay using recombinant human CYP11B2.
This compound Selectivity >100-foldMore selective for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) in vitro.[8]

Experimental Protocols

Protocol 1: In Vitro Aldosterone Inhibition Assay using H295R Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on aldosterone production in H295R cells.

Materials:

  • NCI-H295R cells

  • Culture medium (e.g., DMEM/F12 supplemented with serum and appropriate growth factors)

  • This compound stock solution (in DMSO)

  • Angiotensin II (or another stimulant of aldosterone production)

  • 96-well cell culture plates

  • LC-MS/MS or a validated aldosterone ELISA kit

Procedure:

  • Cell Seeding:

    • Culture H295R cells according to standard protocols.

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate for 24-48 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known aldosterone synthase inhibitor, if available).

    • Pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours).

  • Stimulation:

    • Add a stimulant of aldosterone synthesis, such as Angiotensin II, to all wells except for the unstimulated control.

    • Incubate for an additional period (e.g., 24-48 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for aldosterone measurement.

    • Quantify the aldosterone concentration using a validated method such as LC-MS/MS or a commercial ELISA kit.[5]

  • Data Analysis:

    • Normalize the aldosterone levels to a measure of cell viability (e.g., protein concentration) if significant cytotoxicity is observed.

    • Calculate the percentage of aldosterone inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Cholesterol Cholesterol Angiotensin_II->Cholesterol Stimulates Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Increased Sodium and Water Retention Increased Sodium and Water Retention Aldosterone->Increased Sodium and Water Retention This compound This compound This compound->Corticosterone Inhibits

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed H295R cells in 96-well plate C Pre-incubate cells with this compound A->C B Prepare serial dilutions of this compound B->C D Stimulate with Angiotensin II C->D E Incubate for 24-48 hours D->E F Collect supernatant E->F G Quantify aldosterone (LC-MS/MS or ELISA) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for in vitro aldosterone inhibition assay.

Troubleshooting Logic

Start Inconsistent Dose-Response Q1 High variability between replicates? Start->Q1 A1 Review cell seeding technique Check for edge effects Verify pipetting accuracy Q1->A1 Yes Q2 Inconsistent IC50 between experiments? Q1->Q2 No A1->Q2 A2 Standardize cell passage number Use consistent reagent lots Ensure consistent incubation times Q2->A2 Yes Q3 No clear dose-response curve? Q2->Q3 No A2->Q3 A3 Optimize this compound concentration range Check for compound precipitation Verify assay sensitivity Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting logic for this compound dose-response variability.

References

Addressing Baxdrostat instability in long-term storage solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential instability issues with Baxdrostat during long-term storage. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have observed a decrease in the potency of my this compound sample after long-term storage. What are the likely causes?

A1: A decrease in potency can be attributed to several factors, primarily chemical degradation. This compound, like many complex organic molecules, can be susceptible to degradation over time, especially if not stored under optimal conditions. The most common causes include:

  • Inappropriate Storage Temperature: Storing this compound at temperatures above the recommended -20°C for the solid form or -80°C for solutions can accelerate degradation.[1][2][3][4]

  • Exposure to Moisture (Hydrolysis): The amide bond in the this compound molecule could be susceptible to hydrolysis, especially in the presence of moisture. Storing the compound in a dry environment is crucial.

  • Oxidation: Exposure to air and certain reactive oxygen species can lead to oxidative degradation.

  • Photodegradation: Although specific data on this compound's photosensitivity is limited, exposure to UV or visible light can be a source of degradation for many pharmaceutical compounds. It is recommended to store it in the dark.[4]

  • Repeated Freeze-Thaw Cycles: For this compound solutions, repeated cycling between frozen and thawed states can lead to degradation and precipitation. It is advisable to aliquot solutions into single-use volumes.[1]

Q2: My this compound solution appears cloudy or has visible particulates. What should I do?

A2: Cloudiness or the presence of particulates in a this compound solution can indicate several issues:

  • Precipitation: The compound may have precipitated out of solution, especially if the storage temperature was too low for the specific solvent or if the concentration exceeds its solubility at that temperature. Gentle warming and sonication may help redissolve the compound, but if precipitation persists, it may indicate a stability issue.[1][2]

  • Degradation: The particulates could be insoluble degradation products. In this case, the solution should not be used, as it may lead to inaccurate experimental results.

  • Contamination: Microbial or particulate contamination from handling can also cause cloudiness. Ensure aseptic handling techniques are used when preparing and using solutions.

Troubleshooting Steps:

  • Visually inspect the solution under good lighting.

  • If precipitation is suspected, try gently warming the solution (if appropriate for the solvent) and sonicating to see if the solid redissolves.[1][2]

  • If the solution remains cloudy or particulates are still visible, it is recommended to discard the solution and prepare a fresh one from a solid stock that has been stored correctly.

  • Review your solution preparation and storage protocols to ensure they align with the recommendations.

Q3: How can I be sure my this compound is pure and has not degraded?

A3: To confirm the purity and integrity of your this compound sample, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[5] A properly developed and validated HPLC method can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).

Storage and Handling Recommendations

To minimize instability, adhere to the following storage conditions for this compound:

FormStorage ConditionDurationReference
Solid Powder -20°C, dry and darkUp to 3 years[1][2][3][4]
0-4°C, dry and darkShort-term (days to weeks)[4]
In Solvent (e.g., DMSO) -80°CUp to 1 year[2]
-20°CUp to 1 month[1][3]

Key Handling Procedures:

  • Hygroscopic Nature: this compound is hygroscopic. Handle in a dry environment and store with a desiccant.[1]

  • Aliquoting: For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Light Protection: Always protect both solid and solution forms of this compound from light.[4]

  • Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound. Note: This is a representative method and may require optimization for specific equipment and degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50, v/v) |

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the this compound sample to be tested at a theoretical concentration of 100 µg/mL in the diluent.

3. System Suitability:

  • Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

4. Analysis:

  • Inject the blank (diluent), followed by the working standard and the sample solution.

  • Calculate the percentage of this compound remaining in the sample by comparing the peak area to that of the working standard.

  • Degradation products will appear as additional peaks, and their percentage can be estimated based on their peak area relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water, 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder and the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the solid powder and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathway of this compound

This compound is a selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone synthesis in the adrenal glands.[3] By inhibiting this enzyme, this compound reduces aldosterone levels, leading to a decrease in sodium and water retention and subsequently lowering blood pressure.[3]

Baxdrostat_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by ACE) ACE ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Adrenal_Cortex->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone synthesizes This compound This compound This compound->Aldosterone_Synthase inhibits Kidney Kidney Aldosterone->Kidney acts on Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Na_H2O_Retention->Blood_Pressure Stability_Workflow start Start: Receive This compound Sample storage Store under Recommended Conditions (-20°C, dry, dark) start->storage protocol_dev Develop & Validate Stability-Indicating HPLC Method storage->protocol_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->forced_degradation method_validation Confirm Method is Stability-Indicating forced_degradation->method_validation method_validation->protocol_dev Method Invalid long_term_study Initiate Long-Term Stability Study (e.g., 12 months) method_validation->long_term_study Method Valid pull_samples Pull Samples at Timepoints (0, 3, 6, 9, 12 months) long_term_study->pull_samples hplc_analysis Analyze Samples by HPLC pull_samples->hplc_analysis data_analysis Analyze Data: Assay, Purity, Degradation Profile hplc_analysis->data_analysis data_analysis->pull_samples Next Timepoint report Generate Stability Report data_analysis->report Study Complete end End report->end

References

Technical Support Center: Mitigating Potential Baxdrostat Off-Target Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Baxdrostat in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern for this compound and how is selectivity achieved?

A1: The primary off-target concern for this compound is the inhibition of 11β-hydroxylase (encoded by the CYP11B1 gene), which is responsible for the final step in cortisol synthesis. This is due to the high sequence homology (approximately 93%) between aldosterone (B195564) synthase (CYP11B2) and CYP11B1.[1] this compound, however, is a highly selective aldosterone synthase inhibitor.[2][3][4] This selectivity is achieved through its chemical structure, which allows for potent competitive inhibition of CYP11B2 while having a much lower affinity for CYP11B1.[5] Preclinical and early clinical studies have demonstrated that this compound significantly reduces aldosterone levels without affecting cortisol production, even under adrenocorticotropic hormone (ACTH) stimulation.[1][6]

Q2: In which preclinical species is it most appropriate to study the selectivity of this compound?

A2: Cynomolgus monkeys are the most appropriate non-rodent species for preclinical pharmacological characterization of this compound.[2] This is because there is low homology between rat and human CYP11B2, making rodent models less predictive of human selectivity.[2] In contrast, this compound effectively inhibits the cynomolgus monkey CYP11B2, allowing for the assessment of in vivo selectivity.[5]

Q3: What are the expected hormonal changes in preclinical models following selective aldosterone synthase inhibition by this compound?

A3: Following effective and selective inhibition of aldosterone synthase by this compound, researchers should expect to observe:

  • A dose-dependent decrease in plasma and urinary aldosterone concentrations.[1]

  • No significant change in basal or ACTH-stimulated cortisol levels, confirming selectivity.[1][6]

  • A compensatory increase in plasma renin activity and concentration due to the disruption of the negative feedback loop of aldosterone on renin release.

  • At very high, supra-therapeutic doses, a potential increase in the precursors 11-deoxycorticosterone (DOC) and 11-deoxycortisol may be observed, indicating some level of CYP11B1 inhibition.[7]

Q4: Beyond CYP11B1, what other potential off-target effects should be considered?

A4: While the primary focus is on CYP11B1, comprehensive preclinical safety assessment should also consider a broader panel of potential off-target interactions. Standard industry practice involves screening lead compounds against a panel of receptors, transporters, enzymes, and ion channels that are known to be associated with adverse drug reactions. These panels, often referred to as "safety pharmacology" or "off-target liability" panels, can help identify unforeseen interactions early in the drug development process. Commercial services are available that offer such comprehensive screening.

Troubleshooting Guides

Issue 1: Apparent Loss of Selectivity (Cortisol Inhibition) in an In Vivo Preclinical Study
Possible Cause Troubleshooting Step
Incorrect Dosage Calculation Double-check all dosage calculations, including conversions for salt form and vehicle concentration. Ensure accurate weighing and dilution of the compound.
Assay Interference Verify the specificity of the cortisol immunoassay or LC-MS/MS method. Cross-reactivity with this compound or its metabolites, though unlikely, should be ruled out. Run spiked and blank samples to confirm assay performance.
Animal Stress Uncontrolled stress in animal models can lead to significant fluctuations in endogenous cortisol levels, potentially masking the true effect of the drug. Ensure proper acclimatization of animals, standardized handling procedures, and a controlled environment to minimize stress.
Supraphysiological Dosing At very high doses, the selectivity of this compound for CYP11B2 over CYP11B1 may be overcome. Review the dose levels used and compare them to the known therapeutic range from published preclinical and clinical studies. Consider performing a dose-response study to establish the selectivity window in your model.
Pharmacokinetic Variability Individual animal differences in drug absorption, metabolism, or excretion could lead to higher-than-expected plasma concentrations in some animals. If possible, measure plasma concentrations of this compound to correlate with the observed effects on cortisol.
Issue 2: High Variability in Aldosterone and Cortisol Measurements
Possible Cause Troubleshooting Step
Sample Collection and Handling Steroid hormone levels can be affected by improper sample handling. Ensure consistent timing of sample collection, use appropriate anticoagulant tubes (e.g., EDTA), and immediately place samples on ice. Centrifuge at 4°C to separate plasma and store at -80°C until analysis.[8]
Analytical Method Sensitivity/Specificity Immunoassays can suffer from cross-reactivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of steroid hormones.[8] If using LC-MS/MS, ensure the method is properly validated for the matrix being used (e.g., monkey plasma) and that potential issues like matrix effects and ion suppression are addressed.
Circadian Rhythm Cortisol and, to a lesser extent, aldosterone levels exhibit a diurnal rhythm. Standardize the time of day for dosing and sample collection across all experimental groups to minimize variability.
Dietary Salt Intake Aldosterone levels are highly sensitive to dietary sodium and potassium intake. Ensure all animals are on a standardized diet with controlled electrolyte content, especially when studying the effects of an aldosterone synthase inhibitor.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (RO6836191)

EnzymeSpeciesIC50 / KiSelectivity Ratio (CYP11B1/CYP11B2)
CYP11B2 (Aldosterone Synthase) HumanKi 13 nmol/L>100-fold
CYP11B1 (11β-hydroxylase) Human-

Data synthesized from preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for CYP11B2/CYP11B1 Selectivity

This protocol provides a general framework for assessing the inhibitory potency and selectivity of this compound using recombinant human enzymes.

1. Materials:

  • Recombinant human CYP11B2 and CYP11B1 enzymes.
  • Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
  • This compound (or test compound) at a range of concentrations.
  • Appropriate buffer system and cofactors (e.g., NADPH).
  • Detection system for the product (aldosterone or cortisol), typically LC-MS/MS.

2. Procedure:

  • Prepare a series of dilutions of this compound.
  • In a multi-well plate, incubate the recombinant enzyme (CYP11B2 or CYP11B1) with the corresponding substrate and varying concentrations of this compound.
  • Initiate the enzymatic reaction by adding the necessary cofactors.
  • Incubate for a predetermined time at a controlled temperature (e.g., 37°C).
  • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
  • Analyze the formation of the product (aldosterone or cortisol) using a validated LC-MS/MS method.
  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both enzymes.
  • Determine the selectivity ratio by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Protocol 2: In Vivo ACTH Challenge in Cynomolgus Monkeys to Assess Selectivity

This protocol outlines the procedure for an ACTH challenge study in cynomolgus monkeys to evaluate the in vivo selectivity of this compound.

1. Animals and Acclimatization:

  • Use adult male or female cynomolgus monkeys.
  • Acclimatize animals to the housing conditions and handling procedures to minimize stress.

2. Dosing and Sample Collection:

  • Administer this compound or vehicle orally via gavage at the desired dose levels.[7]
  • At a specified time post-dose (e.g., 1 hour), collect a pre-ACTH blood sample.[7]
  • Administer a bolus intramuscular or intravenous injection of a synthetic ACTH analogue (e.g., Synacthen) at a dose sufficient to stimulate a robust cortisol and aldosterone response (e.g., 0.0145 mg/kg).[7]
  • Collect serial blood samples at various time points post-ACTH administration (e.g., 15, 30, 60, 120 minutes).[8]

3. Sample Processing and Analysis:

  • Process blood samples immediately to obtain plasma and store at -80°C.[8]
  • Quantify plasma concentrations of aldosterone, cortisol, and this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Compare the ACTH-stimulated aldosterone and cortisol responses between the this compound-treated and vehicle-treated groups.
  • A selective inhibitor should significantly blunt the aldosterone response without affecting the cortisol response at therapeutic doses.

Visualizations

Aldosterone_Synthesis_Pathway cluster_cortisol Cortisol Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol_Pathway Deoxycortisol 11-Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B1 (11β-hydroxylase) CYP11B2 CYP11B2 (Aldosterone Synthase) This compound This compound This compound->CYP11B2

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Selectivity Assay cluster_invivo In Vivo ACTH Challenge (Cynomolgus Monkey) Incubate Incubate Recombinant CYP11B1/CYP11B2 with Substrate & this compound Analyze Analyze Product Formation (LC-MS/MS) Incubate->Analyze Calculate Calculate IC50 & Selectivity Ratio Analyze->Calculate Dose Administer this compound or Vehicle PreACTH Collect Pre-ACTH Blood Sample Dose->PreACTH ACTH Administer ACTH PreACTH->ACTH PostACTH Collect Post-ACTH Blood Samples ACTH->PostACTH Analyze_Hormones Measure Aldosterone & Cortisol (LC-MS/MS) PostACTH->Analyze_Hormones

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing hyperkalemia in animal studies involving Baxdrostat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperkalemia?

A1: this compound is a highly selective, potent, oral inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal gland.[1][2][3][4] By inhibiting this enzyme, this compound reduces aldosterone production, which in turn lowers blood pressure.[5] Aldosterone's primary functions include promoting sodium reabsorption and potassium excretion in the kidneys. By lowering aldosterone levels, this compound leads to decreased renal potassium excretion, which can result in elevated serum potassium levels, a condition known as hyperkalemia.[6][7] Unlike older medications, this compound is highly selective for aldosterone synthase over the enzyme responsible for cortisol synthesis, thus avoiding effects on cortisol levels.[1][3][4]

Q2: What are the clinical signs of hyperkalemia in common laboratory animals (e.g., rats, mice)?

A2: Clinical signs of hyperkalemia can be subtle and non-specific, especially in cases of mild to moderate elevation. Severe hyperkalemia is a serious condition that can lead to life-threatening cardiac events.[7][8] Researchers should monitor for:

  • General signs: Muscle weakness, lethargy, depression.[7][9]

  • Cardiovascular signs: Bradycardia (slow heart rate), arrhythmias (irregular heart rhythm).[8]

  • Electrocardiogram (ECG) changes: These are the most definitive indicators and may include peaked or "tented" T-waves, prolonged PR interval, widened QRS complex, and decreased P-wave amplitude.[8]

Q3: How should I monitor for hyperkalemia in my animal study?

A3: Regular and systematic monitoring is critical.

  • Baseline Measurement: Always measure serum potassium levels before initiating this compound treatment to establish a baseline for each animal.

  • Frequency: Monitor serum potassium frequently after starting treatment, especially during dose-escalation phases. A suggested schedule is 24-48 hours after the first dose, then weekly or bi-weekly depending on the study design and dose level.

  • Method: Blood samples should be collected consistently (e.g., tail vein, saphenous vein) and processed promptly to avoid pseudohyperkalemia caused by hemolysis or platelet clotting.[7][10] Using plasma (with heparin) is often preferred over serum to minimize potassium release from platelets.[10]

Q4: What are the recommended serum potassium thresholds for intervention in animal studies?

A4: While specific thresholds can vary by institution and species, general guidelines for intervention are:

  • Mild Hyperkalemia (>5.5 mmol/L): Increase monitoring frequency. Consider dietary potassium reduction.

  • Moderate Hyperkalemia (>6.5 mmol/L): Institute management strategies. Consider a temporary dose reduction of this compound.

  • Severe Hyperkalemia (>7.0 mmol/L or presence of ECG abnormalities): This is a medical emergency requiring immediate intervention.[11] The study drug should be withheld, and immediate treatment administered.

Q5: What immediate steps should be taken for an animal with severe, life-threatening hyperkalemia?

A5: The primary goal is to protect the heart from the effects of high potassium.

  • Antagonize Cardiac Effects: Administer 10% calcium gluconate intravenously. This does not lower serum potassium but helps stabilize the cardiac cell membrane potential to prevent fatal arrhythmias.[8][9][11]

  • Shift Potassium Intracellularly: Use therapies that drive potassium from the extracellular fluid into the cells. The most common methods are:

    • Insulin (B600854) and Dextrose: Administer regular insulin followed by a dextrose bolus and/or a constant rate infusion of dextrose to prevent hypoglycemia.[9][11][12]

    • Sodium Bicarbonate: Can be used, particularly if metabolic acidosis is present, to shift potassium into cells in exchange for hydrogen ions.[8][9][11]

  • Promote Potassium Excretion: Administer intravenous fluids (potassium-free, like 0.9% NaCl, or low-potassium balanced fluids) to enhance renal perfusion and potassium excretion.[9][11]

Q6: Can dietary modification help manage or prevent this compound-related hyperkalemia?

A6: Yes, controlling dietary potassium intake can be a useful preventative and management tool.

  • Standard Diets: Be aware of the potassium content in the standard rodent chow being used.

  • Low-Potassium Diets: For studies involving higher doses of this compound or susceptible animal models (e.g., with pre-existing kidney disease), utilizing a custom low-potassium diet may help mitigate the risk of hyperkalemia.[13][14] However, it is crucial to ensure the diet does not induce hypokalemia, which carries its own risks.[13]

Quantitative Data Summary

The following tables summarize the incidence of hyperkalemia observed in human clinical trials of this compound. While this data is from human subjects, it provides valuable insight into the dose-dependent nature of this adverse effect, which can help inform dose selection and monitoring strategies in preclinical animal models.

Table 1: Incidence of Hyperkalemia in the BaxHTN Phase III Trial (Resistant Hypertension) [6][15][16]

ParameterPlacebo (n=264)This compound 1 mg (n=264)This compound 2 mg (n=266)
Serum K+ > 5.5 mmol/L to < 6.0 mmol/LN/A6.1%11.1%
Serum K+ > 6.0 mmol/L0.4% (1 patient)2.3% (6 patients)3.0% (8 patients)
Clinical Intervention due to Hyperkalemia0%2.7% (7 patients)7.9% (21 patients)

Table 2: Incidence of Hyperkalemia in the FigHTN Phase 2 Trial (Chronic Kidney Disease) [17][18]

ParameterPlaceboThis compound Pooled Group
Hyperkalemia Reported5%41%

Table 3: Veterinary Treatment Options for Severe Hyperkalemia [9][11]

TreatmentDosageOnset of ActionMechanism
Calcium Gluconate (10%) 0.5 - 1.5 mL/kg slow IV over 10-20 minutes1-5 minutesCardioprotective; antagonizes membrane effects of hyperkalemia
Dextrose / Insulin 0.5 U/kg regular insulin IV, plus 2 g dextrose per unit of insulin (e.g., 4 mL/kg of 50% dextrose)15-30 minutesShifts potassium intracellularly
Sodium Bicarbonate (8.4%) 1-2 mEq/kg IV over 15-30 minutes (diluted)15-30 minutesShifts potassium intracellularly by increasing extracellular pH
IV Fluid Therapy Standard replacement ratesVariableDilutes serum potassium and enhances renal excretion

Experimental Protocols

Protocol 1: Serum Potassium Monitoring in Rodents

  • Objective: To accurately measure serum potassium levels in rodents receiving this compound.

  • Materials:

    • Appropriate animal restraint device.

    • Micro-hematocrit tubes or small blood collection tubes (containing heparin for plasma).

    • Lancets or small gauge needles.

    • Centrifuge.

    • Blood chemistry analyzer capable of measuring potassium.

  • Procedure:

    • Gently restrain the animal (e.g., in a specialized rodent restrainer).

    • Warm the tail with a heat lamp or warm water to promote vasodilation.

    • Puncture the lateral tail vein with a lancet.

    • Collect 50-100 µL of whole blood into a heparinized micro-hematocrit tube.

    • Seal the tube and centrifuge immediately (e.g., 10,000 rpm for 5 minutes) to separate plasma.

    • Carefully break the tube above the red blood cell line and transfer the plasma to the analyzer.

    • Record the potassium concentration in mmol/L.

  • Data Interpretation: Compare the results to the animal's baseline and the established intervention thresholds. Document any adverse events observed at the time of collection.

Protocol 2: Dietary Potassium Modification

  • Objective: To assess the impact of dietary potassium content on this compound-induced hyperkalemia.

  • Materials:

    • Standard rodent chow (note % potassium content).

    • Custom-formulated rodent chow with reduced potassium content (e.g., 0.2% K+) and/or increased potassium content (e.g., 1.0% K+).[13][19]

  • Procedure:

    • Divide animals into experimental groups (e.g., this compound + Standard Diet, this compound + Low-K+ Diet, Vehicle + Standard Diet).

    • Acclimate animals to their respective diets for a period of 7-10 days before initiating this compound treatment.

    • Ensure ad libitum access to the specified diet and water throughout the study.

    • Administer this compound or vehicle as per the study design.

    • Monitor food and water intake, body weight, and serum potassium levels at regular intervals as described in Protocol 1.

  • Data Interpretation: Analyze serum potassium levels between the groups to determine if a low-potassium diet mitigates the hyperkalemic effect of this compound. Conversely, a high-potassium diet can be used to create a "challenge" model to study the drug's effects under potassium stress.[13][19]

Visualizations

baxdrostat_mechanism AngiotensinII Angiotensin II CYP11B2 Aldosterone Synthase (CYP11B2) AngiotensinII->CYP11B2 stimulates Aldosterone Aldosterone CYP11B2->Aldosterone synthesizes K_Excretion Potassium (K+) Excretion Aldosterone->K_Excretion promotes Na_Reabsorption Sodium (Na+) Reabsorption Aldosterone->Na_Reabsorption promotes This compound This compound This compound->CYP11B2 INHIBITS Hyperkalemia ↑ Serum K+ (Hyperkalemia) K_Excretion->Hyperkalemia LowerBP ↓ Blood Pressure Na_Reabsorption->LowerBP

Caption: Mechanism of this compound-induced hyperkalemia.

hyperkalemia_workflow start Start Study: Administer this compound monitor Routine Monitoring: - Clinical Signs - Body Weight start->monitor measure_k Measure Serum K+ (e.g., Weekly) monitor->measure_k decision Serum K+ Level? measure_k->decision normal < 5.5 mmol/L: Continue Study Protocol decision->normal Normal mild 5.5 - 6.5 mmol/L: - Increase Monitoring - Consider Dietary K+ Reduction decision->mild Mild-Moderate severe > 6.5 mmol/L or ECG Changes: Initiate Emergency Protocol decision->severe Severe normal->monitor Next Cycle end End of Study normal->end Protocol Complete mild->monitor severe->end After Stabilization/ Study Endpoint Met troubleshooting_tree start Hyperkalemia Confirmed (Serum K+ > 5.5 mmol/L) check_severity Assess Severity: - Check ECG - Observe Clinical Signs start->check_severity severe Severe / Life-Threatening (K+ > 7.0 mmol/L or ECG changes) check_severity->severe Severe moderate Mild to Moderate (K+ 5.5 - 7.0 mmol/L, no ECG changes) check_severity->moderate Mild/Moderate action_severe1 1. Administer IV Calcium Gluconate (Cardioprotection) severe->action_severe1 action_mod1 1. Increase Monitoring Frequency (Daily K+ checks) moderate->action_mod1 action_severe2 2. Administer IV Insulin + Dextrose (Shift K+ intracellularly) action_severe1->action_severe2 action_severe3 3. Start IV Fluid Therapy (Enhance K+ excretion) action_severe2->action_severe3 action_severe4 4. Withhold this compound Dose action_severe3->action_severe4 action_mod2 2. Reduce Dietary Potassium action_mod1->action_mod2 action_mod3 3. Ensure Adequate Hydration action_mod2->action_mod3 action_mod4 4. Consider this compound Dose Reduction action_mod3->action_mod4

References

Improving the bioavailability of Baxdrostat in oral gavage studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Baxdrostat in preclinical oral gavage studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to oral bioavailability and achieve consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Clinical literature suggests this compound has high oral bioavailability, yet I am observing low and variable plasma exposure in my rodent studies. Why?

A1: This is a common point of confusion. The term "high bioavailability" in clinical settings refers to the performance of a highly optimized, final drug product (e.g., a tablet) in humans.[1] Preclinical oral gavage studies, especially in early discovery phases, often use simple suspensions or solutions that are not optimized for absorption. This compound's physicochemical properties, particularly its moderate lipophilicity (LogP ≈ 2.2) and limited aqueous solubility, can lead to poor dissolution and absorption from non-optimized vehicles used in gavage studies.[2][3] The success of the clinical formulation highlights that with the right formulation strategy, bioavailability can be significantly enhanced.

Q2: What are the key physicochemical properties of this compound that I should be aware of for formulation development?

A2: Understanding this compound's properties is crucial for troubleshooting. Key parameters are summarized in the table below. The molecule is moderately lipophilic and has a relatively low polar surface area, suggesting that while it has some capacity to cross membranes, its absorption will be limited by how well it dissolves in the gastrointestinal fluids.

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Oral Formulation
Molecular Weight~363.5 g/mol Small molecule, generally favorable for passive diffusion.[2]
Calculated LogP2.2Moderately lipophilic; solubility in aqueous media may be limited.[2][4]
Topological Polar Surface Area (TPSA)62.3 ŲFavorable for good membrane permeability.[3]
Hydrogen Bond Donors1Contributes to crystal lattice energy and solubility profile.[3]
Hydrogen Bond Acceptors3 - 5Influences interactions with water and excipients.[3]
In Vitro Solubility (DMSO)~27.5 - 100 mg/mLHigh solubility in organic solvents, suggesting potential for precipitation upon aqueous dilution.[4][5]

Troubleshooting Guide: Low or Variable this compound Exposure

This guide addresses the primary issue of suboptimal plasma concentrations of this compound following oral gavage. The most common cause is poor dissolution in the gastrointestinal tract.

Problem: Inconsistent or low AUC and Cmax values post-oral gavage.
Potential Cause: Poor aqueous solubility and dissolution of this compound from the dosing vehicle.

When a simple aqueous suspension is used, this compound may not dissolve sufficiently in the GI tract, leading to low absorption. The use of co-solvents, surfactants, and lipids can significantly improve this.

Solution Workflow:

The following diagram outlines a decision-making process for selecting a suitable formulation strategy.

G cluster_0 Formulation Selection Workflow Start Start: Low/Variable This compound Exposure Decision1 Is the required dose < 2 mg/mL? Start->Decision1 CoSolvent Strategy 1: Co-solvent/Surfactant System Decision1->CoSolvent Yes Lipid Strategy 2: Lipid-Based System Decision1->Lipid No Decision2 Is the required dose > 2 mg/mL or is exposure still poor? CoSolvent->Decision2 Lipid->Decision2 Complex Strategy 3: Cyclodextrin Complexation End Proceed with In Vivo Study Complex->End Decision2->Complex Yes Decision2->End No

Caption: Workflow for selecting an appropriate formulation strategy.

Solutions & Methodologies:

Below are specific, field-tested formulation strategies derived from publicly available data for this compound, suitable for preclinical research.

Strategy 1: Co-solvent and Surfactant Systems

These formulations aim to keep the drug in solution in vivo or to create a fine dispersion that enhances dissolution. Several suppliers provide recipes for achieving a clear solution or fine dispersion suitable for gavage.[4][5][6][7]

Table 2: Recommended Co-solvent Formulations for this compound
Formulation IDComponentsAchievable ConcentrationReference(s)
F110% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[4][7]
F210% DMSO / 90% Corn Oil≥ 2.5 mg/mL[4][7]
F310% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4][7]

Strategy 2: Amorphous Solid Dispersions (ASDs)

For more advanced formulation, creating an ASD can significantly improve bioavailability by presenting the drug in a high-energy, amorphous state, which enhances both the rate and extent of dissolution. This is a common strategy for poorly soluble drugs.[8]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9][10] Given that a corn oil-based formulation is suggested for this compound, this is a viable path.[4][7]

Illustrative Pharmacokinetic Data

The following table presents hypothetical, yet realistic, pharmacokinetic data in rats to illustrate how changing the formulation can dramatically improve oral bioavailability.

Table 3: Illustrative Rat PK Data for this compound (5 mg/kg Oral Gavage)
Formulation VehicleCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
0.5% Methylcellulose in Water1502.095015%
F1: 10% DMSO/40% PEG300/5% Tween-80/45% Saline6501.04,10065%
F2: 10% DMSO/90% Corn Oil5801.53,85061%

Note: Data are for illustrative purposes to demonstrate formulation impact.

Detailed Experimental Protocols

Protocol 1: Preparation of Formulation F1 (Co-solvent/Surfactant)

This protocol details the step-by-step preparation of the most common co-solvent vehicle for this compound.

G cluster_1 Protocol: Co-solvent Formulation (F1) Step1 1. Weigh This compound Step2 2. Add DMSO (10% final vol) Step1->Step2 Step3 3. Vortex/Sonicate to dissolve Step2->Step3 Step4 4. Add PEG300 (40% final vol) Step3->Step4 Step5 5. Add Tween-80 (5% final vol) Step4->Step5 Step6 6. Add Saline (45% final vol) Step5->Step6 Step7 7. Vortex to create clear solution Step6->Step7

Caption: Step-by-step workflow for preparing the F1 formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Appropriate vials and vortex mixer/sonicator

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

  • Weigh Drug: Accurately weigh 2.5 mg of this compound powder into a clean glass vial.

  • Initial Solubilization: Add 100 µL of DMSO to the vial.

  • Dissolve: Vortex and/or sonicate the mixture until all this compound powder is completely dissolved, resulting in a clear stock solution. Gentle warming may be applied if necessary.[5][7]

  • Add Co-solvent: Add 400 µL of PEG300 to the solution and vortex until homogeneous.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex until the solution is clear and uniform.

  • Add Aqueous Phase: Slowly add 450 µL of saline to the mixture while vortexing. It is crucial to add the aqueous phase last and slowly to prevent precipitation.

  • Final Formulation: The final solution should be clear and ready for administration. Prepare fresh daily.

This technical guide provides a starting point for troubleshooting and improving the oral bioavailability of this compound in your preclinical studies. By moving from simple suspensions to optimized co-solvent or lipid-based systems, researchers can achieve more consistent and clinically relevant plasma exposure.

References

Baxdrostat assay interference from other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Baxdrostat assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification in biological matrices?

A1: The most common and robust method for quantifying this compound in biological matrices such as plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples.

Q2: What are the potential sources of interference in a this compound LC-MS/MS assay?

A2: Potential sources of interference in a this compound assay can be broadly categorized as:

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, endogenous metabolites) can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[1][2]

  • Isobaric Interference: Compounds with the same nominal mass as this compound or its internal standard can be mistakenly detected if not chromatographically separated. This can include metabolites or other co-administered drugs.

  • Cross-Contamination: Contamination from lab equipment, reagents, or between samples can lead to false positive results or elevated baseline noise.

  • Metabolites: this compound's primary metabolite, CIN-107-M, or other minor metabolites could potentially interfere with the parent drug's signal if they are not adequately separated during the chromatography stage.[3]

Q3: Can co-administered drugs interfere with this compound analysis?

A3: While specific data on drug-drug interference in this compound assays is limited in publicly available literature, it is a possibility. Any co-administered drug or its metabolite that is structurally similar or has the same mass-to-charge ratio (m/z) as this compound could be a potential interferent. It is crucial to have a highly selective sample preparation and chromatographic method to minimize this risk. For instance, studies on other steroid assays have shown interference from non-steroidal drugs like paroxetine.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
  • Possible Cause 1: Column Contamination: Buildup of matrix components on the analytical column.

    • Solution: Implement a column wash step between injections. If the problem persists, flush the column with a strong solvent or replace it.

  • Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state.

  • Possible Cause 3: Column Degradation: The stationary phase of the column has degraded.

    • Solution: Replace the analytical column.

Issue 2: Inconsistent or Low this compound Recovery
  • Possible Cause 1: Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal.

    • Solution: Re-evaluate and optimize the sample preparation method. For example, in liquid-liquid extraction, try different organic solvents or adjust the pH of the aqueous phase. For solid-phase extraction, test different sorbents and elution solvents.

  • Possible Cause 2: Analyte Instability: this compound may be degrading during sample collection, storage, or processing.

    • Solution: Evaluate the stability of this compound under different conditions (e.g., freeze-thaw cycles, benchtop stability). Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly.

  • Possible Cause 3: Matrix Effects: Ion suppression is a common cause of low recovery.[2]

    • Solution: See the troubleshooting guide for "Investigating Matrix Effects" below.

Issue 3: High Background Noise or Ghost Peaks
  • Possible Cause 1: Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the LC tubing, injector, or detector can cause high background noise.

    • Solution: Use high-purity, LC-MS grade solvents. Purge the LC system thoroughly. If necessary, clean the system with an appropriate washing solution.

  • Possible Cause 2: Carryover: Analyte from a high-concentration sample is carried over to the next injection.

    • Solution: Optimize the injector wash procedure. Include a blank injection after high-concentration samples to check for carryover.

Experimental Protocols

Representative LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative example based on common practices for small molecule quantification and should be validated for specific laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during an investigation of assay interference.

Potential InterferentConcentration Tested (ng/mL)This compound Concentration (ng/mL)Observed this compound Signal (Peak Area)% Signal Change (Suppression/Enhancement)
Control (No Interferent) 0101,500,0000%
Compound X 100101,200,000-20% (Suppression)
Compound Y 100101,800,000+20% (Enhancement)
This compound Metabolite (CIN-107-M) 50101,450,000-3.3% (Minimal Effect)

Visualizations

Signaling Pathway and Experimental Workflows

baxdrostat_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  + Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  + ACE Cholesterol Cholesterol Corticosterone Corticosterone Cholesterol->Corticosterone Multiple Steps Aldosterone Aldosterone Corticosterone->Aldosterone  + Aldosterone Synthase This compound This compound Aldosterone_Synthase Aldosterone Synthase (CYP11B2) This compound->Aldosterone_Synthase Inhibition Renin Renin ACE ACE

This compound's Mechanism of Action

experimental_workflow start Start: Plasma Sample Collection add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data end End: Report Concentration data->end

Typical this compound Sample Preparation Workflow

troubleshooting_workflow rect_node rect_node start Inaccurate Results? is_recovery Internal Standard Recovery OK? start->is_recovery matrix_effects Potential Matrix Effects? is_recovery->matrix_effects Yes sample_prep Sample Prep Issue? is_recovery->sample_prep No post_column Perform Post-Column Infusion Experiment to Confirm Matrix Effects matrix_effects->post_column Yes end Problem Resolved matrix_effects->end No check_lcms Check LC-MS/MS System (e.g., Leaks, Contamination) sample_prep->check_lcms No optimize_prep Optimize Sample Prep (e.g., change extraction method) sample_prep->optimize_prep Yes check_lcms->end optimize_prep->end adjust_chrom Adjust Chromatography to Separate Interferent from Analyte post_column->adjust_chrom adjust_chrom->end

References

Refinement of Baxdrostat treatment protocols to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of Baxdrostat treatment protocols to minimize side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence side effects?

A1: this compound is a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By inhibiting this enzyme, this compound reduces circulating aldosterone levels, leading to a decrease in sodium and water retention and subsequently lowering blood pressure.[3][4] Its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1) is a key feature, minimizing the risk of cortisol-related side effects that have been a concern with less selective inhibitors.[2][5] The primary anticipated side effect, hyperkalemia, is a direct consequence of reduced aldosterone activity, which normally promotes potassium excretion.[6]

Q2: What are the most common side effects observed in clinical trials of this compound?

A2: Clinical trials have generally shown this compound to be well-tolerated.[1][5] The most commonly reported side effects are generally mild and may include headache, nasopharyngitis, asthenia, and diarrhea.[1] The most clinically significant potential side effect is hyperkalemia (elevated potassium levels), which is an expected pharmacological effect of aldosterone synthase inhibition.[6][7] Importantly, clinical studies have not reported significant effects on cortisol levels, underscoring the selectivity of this compound.[2][8]

Q3: How should this compound be dosed to balance efficacy and minimize the risk of side effects?

A3: Dose-finding studies, such as the Phase 2 BrigHTN trial, have evaluated doses of 0.5 mg, 1 mg, and 2 mg once daily.[8][9] A dose-dependent reduction in blood pressure has been observed, with the 2 mg dose showing the most consistent efficacy.[5][8] To minimize the risk of side effects, particularly hyperkalemia, it is recommended to start with a lower dose and titrate upwards based on the patient's blood pressure response and serum potassium levels.[10] Close monitoring of potassium is crucial during dose initiation and titration.[6]

Troubleshooting Guides

Issue 1: Managing Hyperkalemia

Symptom: Serum potassium levels rise above the normal range during this compound treatment.

Possible Causes:

  • Expected pharmacological effect of aldosterone synthase inhibition.[6]

  • Concomitant use of other medications that can increase potassium levels (e.g., potassium-sparing diuretics, ACE inhibitors, ARBs).[11]

  • Underlying renal impairment.[5]

  • High dietary potassium intake.[11]

Troubleshooting Steps:

  • Confirm the Finding: Repeat the serum potassium measurement to rule out a spurious result (e.g., due to hemolysis during blood draw).[12]

  • Assess Clinical Status: Evaluate the patient for signs and symptoms of hyperkalemia, such as muscle weakness, palpitations, or ECG changes.[12]

  • Review Concomitant Medications: Identify and, if possible, discontinue or adjust other medications that may contribute to hyperkalemia.[11]

  • Dietary Review: Assess the patient's dietary potassium intake and provide counseling on reducing high-potassium foods if necessary.[11]

  • Dose Adjustment:

    • For mild, asymptomatic hyperkalemia (e.g., K+ >5.0-5.5 mEq/L), consider reducing the this compound dose.[13]

    • For moderate to severe hyperkalemia (e.g., K+ >5.5 mEq/L or symptomatic), temporarily discontinue this compound and re-initiate at a lower dose once potassium levels have normalized.[13]

  • Medical Management: For significant hyperkalemia, implement standard medical management, which may include intravenous calcium for cardiac membrane stabilization, insulin (B600854) and glucose to shift potassium intracellularly, and potassium-binding resins.[14]

Issue 2: Inadequate Blood Pressure Response

Symptom: Blood pressure remains elevated despite treatment with this compound.

Possible Causes:

  • Suboptimal dosage.

  • Poor medication adherence.

  • High sodium intake.

  • "White coat" hypertension (elevated office blood pressure but normal ambulatory blood pressure).[15]

  • Presence of other secondary causes of hypertension.

Troubleshooting Steps:

  • Confirm Adherence: Assess the patient's adherence to the prescribed this compound regimen.

  • Review Dosing: Ensure the patient is on an adequate dose. Consider titrating the dose upwards as tolerated, with careful monitoring of potassium levels.[10]

  • Dietary Sodium Assessment: Evaluate and counsel the patient on maintaining a low-sodium diet, as high sodium intake can counteract the effects of antihypertensive medications.

  • Ambulatory Blood Pressure Monitoring (ABPM): If "white coat" hypertension is suspected, perform 24-hour ABPM to assess the true blood pressure profile.[15]

  • Evaluate for Secondary Hypertension: If blood pressure remains uncontrolled on multiple agents, including this compound, consider further investigation for other underlying causes of hypertension.

Data Presentation

Table 1: Dose-Dependent Reduction in Systolic Blood Pressure (SBP) from the BrigHTN Phase 2 Trial [9]

This compound DosePlacebo-Adjusted Change in Seated SBP (mmHg) at Week 12
0.5 mg-2.7
1.0 mg-8.1
2.0 mg-11.0

Table 2: Incidence of Hyperkalemia in this compound Clinical Trials [7][16]

StudyThis compound DoseIncidence of Hyperkalemia (>5.5 mmol/L)
BrigHTN (Phase 2)2.0 mg2.9%
Lorundrostat Trial (Another ASI)50 mg7.9%
BI 690517 Trial (Another ASI in CKD)10 mg14.2%

Experimental Protocols

Protocol 1: Measurement of Plasma Aldosterone Levels by ELISA

This protocol provides a general outline for measuring plasma aldosterone using a commercially available competitive ELISA kit. Researchers should always refer to the specific manufacturer's instructions for the kit being used.[1][2][3][4][17]

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Centrifuge at 1000-2000 x g for 10 minutes at 2-8°C within 30 minutes of collection.
  • Aliquot the plasma into clean polypropylene (B1209903) tubes.
  • Store samples at -20°C or lower if not assayed immediately.
  • Prior to the assay, allow samples to thaw completely and mix thoroughly.

2. Assay Procedure (General Steps):

  • Prepare standards and controls as per the kit instructions.
  • Pipette standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.
  • Add the enzyme-labeled aldosterone conjugate to each well.
  • Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 1-2 hours at room temperature).
  • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of aldosterone in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Monitoring and Management of Serum Potassium

This protocol outlines a systematic approach to monitoring and managing serum potassium levels in a research setting.

1. Baseline Assessment:

  • Measure baseline serum potassium, sodium, creatinine, and eGFR before initiating this compound.
  • Obtain a detailed medical history, including any conditions that may predispose to hyperkalemia (e.g., renal impairment, diabetes) and a list of all concomitant medications.

2. Monitoring Schedule:

  • Measure serum potassium within 1-2 weeks of initiating this compound or after any dose increase.[9]
  • Once the dose is stable, monitor potassium levels periodically (e.g., monthly for the first 3 months, then every 3-6 months), with more frequent monitoring in high-risk individuals.[9]

3. Action Thresholds and Management Plan:

Serum Potassium Level (mEq/L)Action
> 5.0 - 5.5 - Repeat measurement to confirm.- Review diet and concomitant medications.- Consider reducing this compound dose.
> 5.5 - 6.0 - Temporarily hold this compound.- Implement dietary potassium restriction.- Consider medical interventions if clinically indicated.- Re-initiate this compound at a lower dose once potassium normalizes.
> 6.0 or ECG changes - Medical Emergency. - Discontinue this compound immediately.- Institute immediate medical treatment for hyperkalemia (e.g., IV calcium, insulin/glucose, potassium binders).

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney Acts on Adrenal_Cortex->Aldosterone via Aldosterone Synthase Blood_Pressure Increased Blood Pressure Kidney->Blood_Pressure Na+ & H2O Retention, K+ Excretion This compound This compound This compound->Aldosterone_Synthase Inhibits Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (BP, K+, Aldosterone, Cortisol) Screening->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Dose_Titration Dose Initiation & Titration (e.g., 0.5mg -> 1mg -> 2mg) Randomization->Dose_Titration Monitoring Regular Monitoring (BP, K+, Adverse Events) Dose_Titration->Monitoring Monitoring->Dose_Titration Dose Adjustment (based on K+ & BP) Endpoint_Assessment Endpoint Assessment (Change in BP, Side Effect Incidence) Monitoring->Endpoint_Assessment Statistical_Analysis Statistical Analysis Endpoint_Assessment->Statistical_Analysis Troubleshooting_Hyperkalemia Start Elevated Serum K+ Detected Confirm Repeat K+ Measurement Start->Confirm Assess Assess Clinical Status & ECG Confirm->Assess Review_Meds Review Concomitant Medications Assess->Review_Meds Review_Diet Review Dietary K+ Intake Review_Meds->Review_Diet Decision Decision Point: Severity of Hyperkalemia Review_Diet->Decision Mild Mild (e.g., >5.0-5.5 mEq/L) Decision->Mild Mild Moderate_Severe Moderate to Severe (e.g., >5.5 mEq/L or Symptomatic) Decision->Moderate_Severe Moderate/Severe Reduce_Dose Consider Reducing This compound Dose Mild->Reduce_Dose Hold_Drug Temporarily Hold this compound Moderate_Severe->Hold_Drug Monitor Continue Close Monitoring Reduce_Dose->Monitor Medical_Mgmt Initiate Medical Management Hold_Drug->Medical_Mgmt Reinitiate Re-initiate at Lower Dose When K+ Normalizes Medical_Mgmt->Reinitiate Reinitiate->Monitor

References

Technical Support Center: Baxdrostat Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Baxdrostat.

Troubleshooting Guides

Section 1: Suzuki Coupling Reaction

The core of this compound synthesis involves a Suzuki coupling reaction. This section addresses potential issues during this critical step.

Q1: My Suzuki coupling reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki coupling reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial for an efficient reaction. While the literature reports the use of Pd(dppf)Cl₂ or bistriphenylphosphine palladium dichloride, other catalysts might be more effective for your specific substrate batches. Consider screening a panel of palladium catalysts and ligands. The choice of ligand can significantly influence the outcome of the reaction.

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. The reported temperature for the Miyaura borylation is 130°C, while the Suzuki coupling is reported at 90°C. Inconsistent or incorrect temperatures can lead to incomplete reactions or degradation.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents is a critical step.

  • Reagent Quality:

    • Boronic Ester Stability: The boronic acid pinacol (B44631) ester intermediate can be prone to decomposition. Ensure it is pure and handled appropriately.

    • Base: The choice and quality of the base (e.g., potassium phosphate) are important. Ensure it is anhydrous and finely powdered for better solubility and reactivity.

  • Solvent: The solvent system (e.g., dioxane and water) must be anhydrous and of high purity.

Q2: I am observing significant amounts of side products in my Suzuki coupling reaction. How can I minimize their formation?

A2: The formation of byproducts is a common challenge in cross-coupling reactions. Here are some strategies to improve the selectivity of your reaction:

  • Homocoupling: The formation of biaryl byproducts from the coupling of two molecules of the same starting material (homocoupling) can be a significant issue. This can often be minimized by:

    • Optimizing the Catalyst/Ligand Ratio: A higher-than-optimal catalyst loading can sometimes promote side reactions.

    • Controlling the Reaction Temperature: Lowering the temperature might reduce the rate of side reactions more than the desired reaction.

  • Deborylation: The boronic ester starting material can undergo protodeborylation, leading to the formation of the corresponding arene. This can be minimized by ensuring anhydrous reaction conditions and using a non-protic solvent if possible.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the boronic ester is often used, but a large excess might lead to more side products.

Section 2: Final Acylation Step

The final step in the synthesis of this compound is the acylation of the amine intermediate with propionyl chloride.

Q1: The acylation reaction is not going to completion. What should I check?

A1: Incomplete acylation can be due to several factors:

  • Reagent Purity:

    • Propionyl Chloride: Ensure the propionyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.

    • Amine Intermediate: The purity of the amine intermediate from the previous step is critical. Any residual impurities might interfere with the reaction.

  • Base: A suitable base (e.g., triethylamine (B128534) or pyridine) is required to scavenge the HCl generated during the reaction. Ensure the base is dry and added in a sufficient amount (at least one equivalent).

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the reactivity of the acyl chloride and minimize side reactions.

Section 3: Purification

Purification of this compound and its intermediates is primarily achieved through chromatography and crystallization.

Q1: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do?

A1: Achieving high purity can be challenging, especially with structurally similar impurities. Here are some optimization strategies for column chromatography:

  • Stationary Phase: While silica (B1680970) gel is commonly used, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), which may offer different selectivity.

  • Mobile Phase:

    • Solvent System: Systematically screen different solvent systems. A small change in the polarity or composition of the eluent can significantly improve separation.

    • Gradient Elution: If you are using isocratic elution, switching to a shallow gradient elution can often provide better resolution of closely eluting compounds.

  • Reverse-Phase Chromatography: The literature mentions the use of reverse-phase preparative column chromatography for intermediates.[1] This technique separates compounds based on hydrophobicity and can be very effective for purifying polar compounds that are difficult to separate on normal-phase silica.

Q2: My final product is not crystallizing, or I am getting an amorphous solid. How can I induce crystallization?

A2: Crystallization can be a challenging final step. A recent patent application for a new crystalline form of this compound suggests that polymorphism can be a factor. Here are some techniques to try:

  • Solvent Screening: The choice of solvent is critical for crystallization. Systematically screen a wide range of solvents with different polarities. Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, is a common and effective technique.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.

  • Slow Evaporation: Slowly evaporating the solvent from a solution of your compound can sometimes yield crystals.

  • Temperature Control: Cooling the solution slowly can promote the growth of larger, more well-defined crystals.

  • Sonication: Brief sonication of a supersaturated solution can sometimes induce nucleation.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for this compound synthesis?

A: The key starting materials reported in the literature for the core Suzuki coupling reaction are (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine and 1-methyl-6-(4,4,5,5-tetramethyl-[2][3][4]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one.[1]

Q: What are some of the known impurities of this compound?

A: Some related substances and potential impurities include 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one and 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one.[2] Additionally, the presence of the (S)-enantiomer and the racemic mixture are potential chiral impurities.

Q: What types of chromatography are used for the purification of this compound and its intermediates?

A: The literature describes the use of both normal-phase column chromatography on silica gel and reverse-phase preparative column chromatography for the purification of this compound and its synthetic intermediates.[1]

Quantitative Data Summary

The following table summarizes the reported yields for various steps in the synthesis of this compound and its intermediates.

StepProductPurification MethodYieldReference
Borylation of (S)-N-(4-bromo-6,7-dihydroisoquinoline-8(5H))-tert-butylsulfonyl imide(S)-N-tert-butylsulfonamido-6,7-dihydroisoquinolin-8(5H)-4-boronic acid pinacol esterColumn Chromatography (SiO₂)60%[1]
Suzuki coupling of 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one and (R)-8-amino-5,6,7,8-tetrahydroisoquinolin-4-boronic acid pinacol ester(R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-oneColumn Chromatography88%[1]
Deprotection of (S)-2-methyl-N-((R)-4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)tert-butylsulfonimide(R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-oneReverse Preparative Column Chromatography97%[1]
Deprotection of (S)-N-(4-bromo-6,7-dihydroisoquinoline-8(5H))-tert-butylsulfonylimide(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amineReverse-phase Preparative Column Chromatography94%[1]

Experimental Protocols

Protocol 1: Suzuki Coupling Reaction

This protocol is a representative example based on the literature for the synthesis of a key intermediate.

  • To a reaction flask, add 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq), (R)-8-amino-5,6,7,8-tetrahydroisoquinolin-4-boronic acid pinacol ester (1.2 eq), bistriphenylphosphine palladium dichloride (0.1 eq), and potassium phosphate (B84403) monohydrate (0.3 eq).

  • Add a degassed mixture of dioxane and water (9:1).

  • Purge the reaction vessel with nitrogen or argon for 15 minutes.

  • Heat the mixture to 90°C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reverse-Phase Purification

This is a general protocol for the purification of a polar intermediate.

  • Equilibrate a C18 reverse-phase column with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifier like TFA or formic acid).

  • Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile) in water.

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Baxdrostat_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start_A Intermediate A (Quinolinone Boronic Ester) Suzuki Suzuki Coupling Start_A->Suzuki Start_B Intermediate B (Bromo-isoquinoline Amine) Start_B->Suzuki Coupled_Product Coupled Amine Intermediate Suzuki->Coupled_Product Acylation Acylation Coupled_Product->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Crude_this compound Crude this compound Acylation->Crude_this compound Chromatography Chromatography (Normal or Reverse Phase) Crude_this compound->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound Crystallization Crystallization Purified_this compound->Crystallization Final_Product This compound API Crystallization->Final_Product Troubleshooting_Suzuki_Coupling Problem Low Yield in Suzuki Coupling Cause1 Suboptimal Catalyst/Ligand Problem->Cause1 Cause2 Incorrect Reaction Conditions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Non-Inert Atmosphere Problem->Cause4 Solution1 Screen Catalysts and Ligands Cause1->Solution1 Solution2 Optimize Temperature and Time Cause2->Solution2 Solution3 Verify Purity of Starting Materials Cause3->Solution3 Solution4 Ensure Proper Degassing Cause4->Solution4

References

Validating Baxdrostat's mechanism of action in a new experimental model

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Validating Baxdrostat's Mechanism of Action

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for validating the mechanism of action of this compound in new experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound? A1: this compound is a highly selective, potent, and reversible inhibitor of aldosterone (B195564) synthase (encoded by the CYP11B2 gene).[1][2] This enzyme is responsible for the final step in the biosynthesis of aldosterone in the adrenal glands.[3] By inhibiting this enzyme, this compound reduces the production of aldosterone, a key hormone that regulates blood pressure by controlling sodium and water retention.[3][4]

Q2: What is the key feature of this compound's selectivity? A2: A critical feature of this compound is its high selectivity for aldosterone synthase (CYP11B2) over the closely related enzyme 11β-hydroxylase (CYP11B1), which is required for cortisol synthesis.[1][2] This selectivity allows this compound to significantly lower aldosterone levels without substantially affecting cortisol levels, thereby minimizing the risk of adrenal insufficiency-related side effects.[5][6]

Q3: What are the primary endpoints to measure when validating this compound's mechanism in a new model? A3: The primary validation endpoints are:

  • Aldosterone Reduction: A dose-dependent decrease in aldosterone concentration in the experimental system (e.g., cell culture supernatant, plasma).

  • Cortisol Sparing: A minimal or non-existent effect on cortisol concentration, confirming the selectivity of the inhibitor.

  • Precursor Accumulation: Optionally, an increase in the concentration of aldosterone precursors, such as 11-deoxycorticosterone (DOC), can confirm the specific point of enzymatic blockade.[7]

Q4: Which in vitro model is most commonly used for this type of study? A4: The human adrenocortical carcinoma cell line NCI-H295 (and its substrain H295R) is the most widely used in vitro model.[8][9] These cells express the key enzymes of the steroidogenesis pathway, including aldosterone synthase and 11β-hydroxylase, and produce both aldosterone and cortisol, making them suitable for assessing the efficacy and selectivity of inhibitors.[9][10]

Signaling and Experimental Workflow Diagrams

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cortisol_precursor 17-OH-Progesterone Pregnenolone->Cortisol_precursor DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B2 Aldosterone Synthase (CYP11B2) Corticosterone->CYP11B2 Aldosterone Aldosterone Deoxycortisol 11-Deoxycortisol Cortisol_precursor->Deoxycortisol CYP11B1 11β-Hydroxylase (CYP11B1) Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11B2->Aldosterone CYP11B1->Cortisol This compound This compound This compound->CYP11B2 Inhibition

Caption: Steroidogenesis pathway showing this compound's selective inhibition of Aldosterone Synthase (CYP11B2).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow p1 1. Seed Adrenal Cells (e.g., NCI-H295R) p2 2. Acclimatize Cells (24-48 hours) e1 3. Prepare this compound Dilutions (Vehicle, Dose 1, 2, 3...) p2->e1 e2 4. Treat Cells with this compound (24-72 hours) a1 5. Collect Supernatant e2->a1 a2 6. Measure Aldosterone & Cortisol (LC-MS/MS Recommended) a1->a2 a3 7. Analyze Data & Confirm Dose-Response and Selectivity a2->a3

Caption: General experimental workflow for validating this compound's mechanism of action in vitro.

Quantitative Data Summary

The following tables summarize key data from clinical trials, demonstrating this compound's effect on blood pressure and aldosterone levels.

Table 1: Efficacy of this compound in the Phase II BrigHTN Trial (12 Weeks) [11]

This compound DosePlacebo-Adjusted Change in Systolic BP (mmHg)Placebo-Adjusted Change in Diastolic BP (mmHg)Change in Plasma AldosteroneChange in Urine Aldosterone
0.5 mg -2.7-2.3Dose-dependent reductionDose-dependent reduction
1.0 mg -8.1-4.8Dose-dependent reductionDose-dependent reduction
2.0 mg -11.0-5.2Dose-dependent reductionDose-dependent reduction

Note: All participants had treatment-resistant hypertension.

Table 2: Efficacy of this compound in the Phase III BaxHTN Trial (12 Weeks) [5]

This compound DoseAbsolute Reduction in Mean Seated SBP (mmHg)Placebo-Adjusted Reduction in SBP (mmHg)
1.0 mg -14.5-8.7
2.0 mg -15.7-9.8

Note: Participants had uncontrolled or resistant hypertension and received this compound on top of standard care.

Experimental Protocols

Protocol 1: In Vitro Validation using NCI-H295R Cells

This protocol outlines a method to assess the dose-dependent inhibition of aldosterone synthesis and determine selectivity over cortisol synthesis.

1. Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • Culture Medium: DMEM/F-12 supplemented with ITS+ (Insulin, Transferrin, Selenium), and 2.5% Nu-Serum.

  • This compound (powder form)

  • Vehicle (e.g., DMSO)

  • 96-well or 24-well cell culture plates

  • LC-MS/MS system for steroid quantification

2. Cell Culture and Seeding:

  • Culture NCI-H295R cells according to the supplier's instructions. Be aware that steroid production can be affected by passage number and culture conditions.[8]

  • Seed cells into plates at a density of ~200,000 cells/mL.

  • Allow cells to adhere and acclimatize for 24-48 hours before treatment.

3. This compound Treatment:

  • Prepare a stock solution of this compound in the chosen vehicle (e.g., 10 mM in DMSO).

  • Perform serial dilutions in culture media to achieve final concentrations for a dose-response curve (e.g., 0.1 nM to 1 µM).

  • Include a vehicle-only control. Ensure the final vehicle concentration is consistent across all wells (e.g., ≤0.1%).

  • Remove old media from cells and replace with media containing the different this compound concentrations or vehicle.

  • Incubate for 24 to 72 hours.

4. Sample Collection and Analysis:

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cell debris.

  • Analyze aldosterone and cortisol concentrations using a validated LC-MS/MS method. This is the preferred method due to its high specificity and accuracy compared to immunoassays.[7][12]

  • Calculate the IC50 for aldosterone inhibition and assess the effect on cortisol at corresponding concentrations to determine the selectivity index.

Troubleshooting Guide

start Start: Unexpected Experimental Results q1 Issue: Aldosterone levels are not suppressed? start->q1 q2 Issue: Cortisol levels are significantly suppressed? start->q2 q3 Issue: High variability in results? start->q3 a1_cause1 Cause: Assay Insensitivity/Inaccuracy Solution: Switch to LC-MS/MS from immunoassay. Confirm lower limit of quantification (LLOQ). q1->a1_cause1 a1_cause2 Cause: Low Aldosterone Production in Model Solution: Stimulate cells (e.g., with Angiotensin II or Potassium). Verify CYP11B2 expression. q1->a1_cause2 a1_cause3 Cause: this compound Concentration/Activity Issue Solution: Verify stock solution concentration and stability. Ensure proper dosing in the model. q1->a1_cause3 a2_cause1 Cause: Assay Cross-Reactivity Solution: Use LC-MS/MS. Immunoassays may cross-react with steroid precursors. q2->a2_cause1 a2_cause2 Cause: Off-Target Effects at High Doses Solution: Test a wider, lower range of concentrations. This compound is selective, but extreme doses may show off-target activity. q2->a2_cause2 a2_cause3 Cause: Atypical Model Expression Solution: Profile CYP11B1/CYP11B2 expression ratio in your specific cell line/model. q2->a2_cause3 a3_cause1 Cause: Inconsistent Cell Culture Conditions Solution: Standardize cell passage number, seeding density, and media components. Steroidogenesis is highly sensitive to these variables. q3->a3_cause1 a3_cause2 Cause: Variable Sample Collection/Handling Solution: Standardize timing of sample collection. Ensure consistent sample processing and storage. q3->a3_cause2

References

Validation & Comparative

A Comparative Analysis of Baxdrostat and Spironolactone in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of baxdrostat, a novel aldosterone (B195564) synthase inhibitor, and spironolactone (B1682167), a mineralocorticoid receptor antagonist, in the context of hypertension. The information is compiled from both preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: A Tale of Two Pathways

This compound and spironolactone both target the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure, but through distinct mechanisms. This compound acts upstream by selectively inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1][2][3] This leads to a reduction in aldosterone production.

In contrast, spironolactone is a non-selective antagonist of the mineralocorticoid receptor (MR).[4][5][6][7] It competitively blocks the binding of aldosterone to the MR in various tissues, including the kidneys, heart, and blood vessels, thereby preventing the downstream effects of aldosterone, such as sodium and water retention.[4][5][6][7]

Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Mineralocorticoid_Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid_Receptor Gene_Transcription Gene Transcription Mineralocorticoid_Receptor->Gene_Transcription Sodium_Water_Retention Sodium & Water Retention Gene_Transcription->Sodium_Water_Retention Increased_BP Increased Blood Pressure Sodium_Water_Retention->Increased_BP This compound This compound This compound->Aldosterone_Synthase Inhibits Spironolactone Spironolactone Spironolactone->Mineralocorticoid_Receptor Blocks

Figure 1. Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for this compound and Spironolactone.

Preclinical Efficacy in Hypertension Models

This compound in Cynomolgus Monkeys

A study in cynomolgus monkeys demonstrated that this compound effectively inhibits aldosterone synthesis without impacting cortisol levels, highlighting its selectivity.[3]

Experimental Protocol: this compound in Cynomolgus Monkeys [1]

  • Animal Model: Healthy, male cynomolgus monkeys.

  • Drug Administration: Oral administration of this compound at doses of 1, 7, or 40 mg/kg for 4 weeks.

  • Blood Pressure Measurement: Not explicitly detailed for efficacy in this preclinical model, as the focus was on pharmacodynamics and safety.

  • Biochemical Analysis: Plasma and urine aldosterone and cortisol levels were measured to assess the inhibition of aldosterone synthase and selectivity over 11β-hydroxylase.

Spironolactone in Spontaneously Hypertensive Rats (SHR)

Several studies have evaluated the efficacy of spironolactone in the spontaneously hypertensive rat (SHR) model, a widely used genetic model of hypertension.

Experimental Protocol: Spironolactone in Spontaneously Hypertensive Rats [8]

  • Animal Model: 4-week-old male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Drug Administration: Spironolactone was administered for 4 months. The exact dose and route were not specified in the abstract.

  • Blood Pressure Measurement: Blood pressure was measured in conscious rats at the end of the treatment period.

  • Pathological Analysis: Aortic collagen accumulation and hypertrophy were assessed to evaluate the effects on end-organ damage.

DrugAnimal ModelKey Efficacy FindingsReference
This compound Cynomolgus MonkeyDose-dependent reduction in plasma aldosterone without affecting cortisol levels.[3]
Spironolactone Spontaneously Hypertensive Rat (SHR)Produced a slight but significant reduction in blood pressure.[8]
Spironolactone Spontaneously Hypertensive Rat (SHR)Markedly prevented aortic fibrosis, suggesting a protective effect on end-organ damage independent of significant blood pressure reduction.[8]

Clinical Efficacy in Human Hypertension

While direct preclinical comparisons are lacking, extensive clinical trial data is available for both drugs, particularly for this compound in recent studies.

This compound Clinical Trials

The Phase III BaxHTN trial demonstrated that this compound significantly reduced systolic blood pressure in patients with uncontrolled or resistant hypertension when added to their existing antihypertensive regimen.[9][10][11][12]

TrialPopulationThis compound DosePlacebo-Adjusted Systolic Blood Pressure ReductionReference
BaxHTN Uncontrolled or Resistant Hypertension1 mg daily-8.7 mmHg[9][12]
BaxHTN Uncontrolled or Resistant Hypertension2 mg daily-9.8 mmHg[9][12]
Spironolactone Clinical Data

Spironolactone has a long history of clinical use. A randomized, double-blind, placebo-controlled trial (ASPIRANT-EXT) showed that the addition of 25 mg of spironolactone daily in patients with resistant arterial hypertension led to a significant decrease in both systolic and diastolic blood pressure.[4] Another study on patients with resistant hypertension and type 2 diabetes also showed significant blood pressure reduction with low-dose spironolactone.[7]

Trial/StudyPopulationSpironolactone DoseMean Systolic Blood Pressure ReductionReference
ASPIRANT-EXT Resistant Arterial Hypertension25 mg daily-9.8 mmHg (daytime ambulatory)[4]
Chapman et al. Resistant Hypertension25-50 mg daily-21.9 mmHg[5]
Oxlund et al. Resistant Hypertension with Type 2 Diabetes25-50 mg daily-8.9 mmHg (daytime placebo-corrected)[7]

Experimental Workflow for a Comparative Preclinical Study

To directly compare the efficacy of this compound and spironolactone, a well-designed preclinical study is necessary. The following workflow outlines a potential experimental design using the Spontaneously Hypertensive Rat (SHR) model.

Animal_Selection Animal Selection: Spontaneously Hypertensive Rats (SHR) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements: - Blood Pressure (Telemetry) - Aldosterone Levels Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Group_1 Group 1: Vehicle Control Randomization->Group_1 Group_2 Group 2: This compound (Dose Escalation) Randomization->Group_2 Group_3 Group 3: Spironolactone (Dose Escalation) Randomization->Group_3 Treatment_Period Treatment Period (e.g., 4-8 weeks) Group_1->Treatment_Period Group_2->Treatment_Period Group_3->Treatment_Period Data_Collection Ongoing Data Collection: - Continuous Blood Pressure - Weekly Aldosterone Levels Treatment_Period->Data_Collection Endpoint_Analysis Endpoint Analysis: - Final Blood Pressure - Aldosterone & Cortisol - Histopathology of Heart and Kidneys Data_Collection->Endpoint_Analysis

Figure 2. Proposed experimental workflow for a head-to-head comparison of this compound and Spironolactone in a preclinical hypertension model.

Summary and Conclusion

This compound represents a targeted approach to lowering blood pressure by inhibiting aldosterone synthesis, with clinical trials demonstrating significant efficacy in patients with difficult-to-treat hypertension.[9][10][11][12] Spironolactone, a well-established mineralocorticoid receptor antagonist, also effectively lowers blood pressure in resistant hypertension.[4][5][7]

While direct preclinical comparative data is limited, the available evidence suggests both agents are effective in modulating the RAAS and reducing blood pressure. The selectivity of this compound for aldosterone synthase may offer a more targeted approach with a potentially different side-effect profile compared to the non-selective mineralocorticoid receptor blockade of spironolactone. Further head-to-head studies, particularly in preclinical models of hypertension-induced end-organ damage, are warranted to fully elucidate the comparative efficacy and long-term benefits of these two therapeutic agents.

References

Validating Baxdrostat's Efficacy in Inhibiting Aldosterone Synthase in Human Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Baxdrostat, a novel aldosterone (B195564) synthase inhibitor, with other alternatives, supported by experimental data. The focus is on the validation of its inhibitory action on aldosterone synthase in human-derived samples, a critical step in the evaluation of its therapeutic potential for conditions driven by excess aldosterone, such as resistant hypertension and primary aldosteronism.

Executive Summary

This compound has emerged as a highly potent and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. In vitro studies using human adrenocortical cell lines and recombinant enzymes have demonstrated its superior selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. This high selectivity is a significant advantage over earlier-generation inhibitors like Osilodrostat, as it minimizes the risk of off-target effects on cortisol production. While direct quantitative data on this compound's performance in ex vivo human adrenal tissue is not yet widely published, the available in vitro data strongly supports its mechanism of action and positions it as a promising therapeutic agent. This guide will delve into the quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Quantitative Comparison of Aldosterone Synthase Inhibitors

The following tables summarize the in vitro inhibitory potency and selectivity of this compound compared to its key alternatives, Osilodrostat and Lorundrostat. The data is derived from studies using human adrenocortical carcinoma cell lines and recombinant human enzymes, which are standard models for assessing the activity of steroidogenesis inhibitors.

Table 1: Inhibitory Potency (IC50) against Aldosterone and Cortisol Production in Human Adrenocortical Cells

CompoundTargetCell LineIC50 (Aldosterone)IC50 (Cortisol)Reference
This compound CYP11B2APA Cells¹0.063 µM-[1]
Osilodrostat CYP11B1/CYP11B2HAC15 Cells0.0354 µM0.035 µM[2]
Osilodrostat CYP11B1/CYP11B2APA Cells¹0.003 µM-[1]
Osilodrostat CYP11B1/CYP11B2CPT Cells²-0.438 µM[1]

¹APA Cells: Aldosterone-producing adenoma cells ²CPT Cells: Cortisol-producing tumor cells

Table 2: In Vitro Selectivity for Aldosterone Synthase (CYP11B2) over 11β-Hydroxylase (CYP11B1)

CompoundSelectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50)Reference
This compound >100-fold[3]
Osilodrostat ~2.5 - 10-fold[4][5]
Lorundrostat ~374-fold[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental validation process, the following diagrams illustrate the aldosterone synthesis pathway and a typical workflow for assessing inhibitor potency in vitro.

Aldosterone Synthesis Pathway and Point of Inhibition

G This compound This compound CYP11B2_1 CYP11B2_1 This compound->CYP11B2_1 CYP11B2_2 CYP11B2_2 This compound->CYP11B2_2 Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone HSD3B HSD3B Pregnenolone->HSD3B Progesterone Progesterone HSD3B->Progesterone CYP21A2 CYP21A2 Progesterone->CYP21A2 DOC DOC CYP21A2->DOC DOC->CYP11B2_1 Corticosterone Corticosterone CYP11B2_1->Corticosterone Corticosterone->CYP11B2_2 Aldosterone Aldosterone CYP11B2_2->Aldosterone

Experimental Workflow for In Vitro Inhibition Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis CellCulture Culture H295R Adrenocortical Cells PlateCells Plate cells in multi-well plates CellCulture->PlateCells AddInhibitor Add varying concentrations of this compound/alternatives PlateCells->AddInhibitor Stimulate Stimulate with Angiotensin II to induce aldosterone production AddInhibitor->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate CollectSupernatant Collect cell culture supernatant Incubate->CollectSupernatant MeasureAldosterone Measure aldosterone concentration (LC-MS/MS or ELISA) CollectSupernatant->MeasureAldosterone PlotData Plot dose-response curve MeasureAldosterone->PlotData CalculateIC50 Calculate IC50 value PlotData->CalculateIC50

Experimental Protocols

In Vitro Aldosterone Synthase Inhibition Assay using H295R Cells

This protocol is adapted from methodologies used in the evaluation of aldosterone synthase inhibitors in the human NCI-H295R adrenocortical carcinoma cell line, a well-established model for studying steroidogenesis.[7]

1. Cell Culture and Plating:

  • Culture NCI-H295R cells in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells into 24- or 96-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound and comparator compounds (e.g., Osilodrostat, Lorundrostat) in a serum-free or low-serum medium.

  • Aspirate the culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.

  • To induce aldosterone production, add a stimulating agent such as Angiotensin II (e.g., 10 nM final concentration) to each well.

3. Incubation and Sample Collection:

  • Incubate the plates for 24 to 48 hours at 37°C.

  • After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.

4. Aldosterone Quantification:

  • Measure the concentration of aldosterone in the collected supernatant. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high specificity and sensitivity.[8] Alternatively, a validated enzyme-linked immunosorbent assay (ELISA) can be used.[9]

5. Data Analysis:

  • Normalize the aldosterone concentrations to the total protein content in each well to account for any variations in cell number.

  • Plot the aldosterone concentration against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.

Ex Vivo Aldosterone Synthase Inhibition Assay using Human Adrenal Tissue Slices (General Protocol)

While specific data for this compound using this method is not yet publicly available, the following is a general protocol for assessing the efficacy of aldosterone synthase inhibitors in human adrenal tissue.

1. Tissue Preparation:

  • Obtain fresh human adrenal gland tissue from surgical resections, with appropriate ethical approval and patient consent.

  • Place the tissue in ice-cold preservation buffer immediately after resection.

  • Prepare thin slices (e.g., 200-300 µm) of the adrenal cortex using a vibratome or a similar sectioning instrument.

2. Incubation and Treatment:

  • Place the adrenal slices in individual wells of a culture plate containing incubation buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with glucose and other necessary nutrients.

  • Pre-incubate the slices for a stabilization period.

  • Replace the buffer with fresh buffer containing varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.

  • Add a stimulating agent, such as Angiotensin II or potassium, to induce aldosterone secretion.

3. Sample Collection and Analysis:

  • Incubate the tissue slices for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation.

  • At the end of the incubation, collect the incubation buffer for aldosterone measurement using LC-MS/MS or ELISA.

  • Determine the viability of the tissue slices using methods such as MTT assay.

4. Data Interpretation:

  • Calculate the rate of aldosterone secretion per unit of tissue weight.

  • Determine the inhibitory effect of the compound by comparing the aldosterone secretion in the presence of the inhibitor to the vehicle control.

Conclusion

The available in vitro data compellingly demonstrates that this compound is a potent and highly selective inhibitor of aldosterone synthase. Its selectivity for CYP11B2 over CYP11B1 represents a significant advancement in the field, promising a lower risk of cortisol-related side effects compared to less selective inhibitors like Osilodrostat. While direct validation in human adrenal tissue is a crucial next step for a complete preclinical profile, the existing evidence from human cell line models provides a strong foundation for its continued clinical development. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other emerging aldosterone synthase inhibitors.

References

Baxdrostat's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the synthesis of aldosterone. Its remarkable selectivity is a cornerstone of its therapeutic strategy, aiming to reduce aldosterone levels and thereby manage conditions like resistant hypertension, without significantly impacting cortisol production, which is regulated by the closely related enzyme 11β-hydroxylase (CYP11B1). This guide provides a comparative analysis of the cross-reactivity of this compound with other cytochrome P450 (CYP) enzymes, supported by available experimental data.

High Selectivity for Aldosterone Synthase (CYP11B2)

Preclinical and early clinical studies have consistently demonstrated this compound's high selectivity for CYP11B2 over CYP11B1.[1][2] This is a critical attribute, as the two enzymes share a high degree of sequence homology, making selective inhibition challenging. The off-target inhibition of CYP11B1 can lead to adrenal insufficiency due to suppressed cortisol production.

Key Findings:

  • 100-fold Selectivity: In vitro studies have shown that this compound is approximately 100 times more selective for CYP11B2 than for CYP11B1.[3]

  • Minimal Impact on Cortisol: Clinical trials have confirmed that this compound effectively reduces plasma aldosterone levels in a dose-dependent manner without significantly altering cortisol concentrations.[1][2]

Cross-Reactivity with Other Cytochrome P450 Enzymes

While the primary focus of selectivity studies has been on CYP11B1, understanding the interaction of this compound with other major drug-metabolizing CYP450 enzymes is crucial for predicting potential drug-drug interactions. These enzymes, predominantly found in the liver, are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Quantitative Analysis of CYP Inhibition

Detailed quantitative data on the inhibitory potential of this compound against a broad panel of CYP450 enzymes is limited in publicly available literature. However, one study utilizing human adrenal tumor cells provides a key insight into its potency against its target.

Table 1: In Vitro Inhibition of Aldosterone Production by this compound

Target Enzyme (inferred)Cell LineParameterValue (µM)
CYP11B2Human Aldosterone-Producing Adenoma (APA) cellsIC500.063[4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Information regarding the IC50 or Ki values for other major CYP isozymes such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 from preclinical studies of this compound is not yet publicly available. A clinical drug-drug interaction study has been conducted with itraconazole, a strong inhibitor of CYP3A4, to assess its effect on the pharmacokinetics of this compound; however, the results have not been published to date.[2]

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro inhibitory potential of a compound like this compound against various cytochrome P450 enzymes. The specific protocols used for this compound's preclinical assessment have not been detailed in the available literature.

In Vitro CYP450 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of major human CYP450 enzymes.

Materials:

  • Human liver microsomes (pooled from multiple donors) or recombinant human CYP enzymes.

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

  • NADPH regenerating system (as a source of co-factor).

  • This compound (test compound).

  • Positive control inhibitors for each CYP isoform.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer).

  • Acetonitrile or other organic solvent for reaction termination.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine human liver microsomes or recombinant CYP enzymes with the incubation buffer.

    • Add a series of concentrations of this compound or a positive control inhibitor.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile. This also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Signaling Pathways and Experimental Workflows

To visualize the processes involved in assessing CYP inhibition, the following diagrams are provided.

CYP_Inhibition_Pathway cluster_drug_metabolism Drug Metabolism cluster_inhibition Inhibition Drug_A Drug A (e.g., this compound) CYP_Enzyme Cytochrome P450 Enzyme Drug_A->CYP_Enzyme binds to Metabolite Metabolite CYP_Enzyme->Metabolite metabolizes Inhibitor Inhibitor (e.g., this compound) CYP_Enzyme_Inhibited Cytochrome P450 Enzyme Inhibitor->CYP_Enzyme_Inhibited inhibits No_Metabolite Reduced or No Metabolite Formation CYP_Enzyme_Inhibited->No_Metabolite

Conceptual diagram of Cytochrome P450 inhibition.

experimental_workflow Start Start: Prepare Reagents Incubation Incubate: Microsomes/Enzymes + this compound + Probe Substrate + NADPH Start->Incubation Termination Terminate Reaction: Add cold solvent Incubation->Termination Processing Process Sample: Centrifuge to pellet protein Termination->Processing Analysis Analyze: Quantify metabolite by LC-MS/MS Processing->Analysis Data_Analysis Data Analysis: Calculate % Inhibition Determine IC50 Analysis->Data_Analysis End End: Report IC50 value Data_Analysis->End

Experimental workflow for in vitro CYP inhibition assay.

Conclusion

This compound is a highly selective inhibitor of CYP11B2, the enzyme responsible for aldosterone synthesis. This selectivity is a key feature that minimizes the risk of off-target effects on cortisol production. While comprehensive data on its cross-reactivity with a wide range of other cytochrome P450 enzymes are not yet publicly available, the high selectivity for its target enzyme is a promising characteristic for a favorable drug-drug interaction profile. Further publication of preclinical and clinical drug interaction studies will provide a more complete understanding of this compound's potential for interactions with co-administered medications.

References

A New Frontier in Hypertension Treatment: A Comparative Analysis of Baxdrostat and Lorundrostat

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two novel aldosterone (B195564) synthase inhibitors poised to reshape the management of uncontrolled and resistant hypertension.

Researchers and clinicians in the cardiovascular field are closely watching the development of a new class of drugs, the aldosterone synthase inhibitors, which offer a promising new approach for patients with difficult-to-treat hypertension. Among the frontrunners in this class are Baxdrostat and Lorundrostat (B10854892). Both drugs target the final step in the synthesis of aldosterone, a key hormone in blood pressure regulation.[1][2] This guide provides a comprehensive comparative analysis of their performance in recent clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.

Dysregulation of aldosterone is a known driver of hypertension, and by selectively inhibiting its production, these agents aim to provide a more targeted and potentially more effective treatment than existing therapies.[3][4] Unlike mineralocorticoid receptor antagonists, which block the action of aldosterone, this compound and Lorundrostat directly reduce its synthesis, offering a novel mechanism of action.[3][5] This comparative analysis will delve into the clinical trial data, experimental protocols, and safety profiles of both compounds to provide a clear picture of their current standing in the therapeutic landscape.

Mechanism of Action: A Shared Pathway

Both this compound and Lorundrostat are highly selective inhibitors of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1][6] This targeted inhibition leads to a reduction in plasma aldosterone levels, which in turn decreases sodium and water retention, ultimately lowering blood pressure.[4][7] A key advantage of their high selectivity is the minimal impact on cortisol synthesis, which is catalyzed by the closely related enzyme 11β-hydroxylase (CYP11B1).[6][8] This selectivity is crucial for avoiding the adverse effects associated with cortisol deficiency.[6][9]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of Inhibition cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Stimulates AldosteroneSynthase Aldosterone Synthase (CYP11B2) AdrenalCortex->AldosteroneSynthase Aldosterone Aldosterone AldosteroneSynthase->Aldosterone SodiumWaterRetention ↑ Sodium & Water Retention Aldosterone->SodiumWaterRetention This compound This compound Inhibition Inhibition This compound->Inhibition Lorundrostat Lorundrostat Lorundrostat->Inhibition Inhibition->AldosteroneSynthase BloodPressure ↑ Blood Pressure SodiumWaterRetention->BloodPressure

Diagram 1: Signaling pathway of aldosterone synthase inhibition.

Clinical Efficacy: A Head-to-Head on Paper

While no direct comparative trials have been conducted, analysis of data from their respective clinical trial programs provides a basis for comparison. Both drugs have demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension.

This compound Clinical Trial Data

This compound has been evaluated in several key clinical trials, including the Phase II BrigHTN and HALO trials, and the Phase III BaxHTN trial.[3][10][11]

The BrigHTN trial, which focused on patients with treatment-resistant hypertension, showed a dose-dependent reduction in systolic blood pressure.[12] The 2 mg dose resulted in a placebo-adjusted reduction of 11.0 mmHg in systolic blood pressure at 12 weeks.[12]

The Phase III BaxHTN trial confirmed these findings in a broader population of patients with uncontrolled or resistant hypertension.[13][14] At 12 weeks, the 1 mg and 2 mg doses of this compound led to placebo-adjusted reductions in seated systolic blood pressure of 8.7 mmHg and 9.8 mmHg, respectively.[15]

However, the HALO trial, which enrolled patients with uncontrolled hypertension, did not meet its primary endpoint, with a large placebo effect observed.[10][16]

This compound Clinical Trial Efficacy Data
Trial Patient Population Dosage Placebo-Adjusted Systolic Blood Pressure Reduction (mmHg)
BrigHTN (Phase II)[12]Treatment-Resistant Hypertension1 mg-8.1
2 mg-11.0
BaxHTN (Phase III)[15]Uncontrolled or Resistant Hypertension1 mg-8.7
2 mg-9.8
Lorundrostat Clinical Trial Data

Lorundrostat has also shown robust efficacy in its clinical development program, including the Phase II Target-HTN and Advance-HTN trials, and the Phase III Launch-HTN trial.[17][18][19]

The Advance-HTN trial, a Phase IIb study, demonstrated that lorundrostat at a 50 mg dose resulted in a placebo-adjusted reduction of 7.9 mmHg in 24-hour average systolic blood pressure at 12 weeks.[20][21] A dose-adjustment cohort (50-100 mg) showed a placebo-adjusted reduction of 6.5 mmHg.[20]

The Phase III Launch-HTN trial further solidified these findings. In this study, the 50 mg dose of lorundrostat led to a placebo-adjusted reduction in automated office systolic blood pressure of 9.1 mmHg at 6 weeks and 11.7 mmHg at 12 weeks.[22][23]

Lorundrostat Clinical Trial Efficacy Data
Trial Patient Population Dosage Placebo-Adjusted Systolic Blood Pressure Reduction (mmHg)
Advance-HTN (Phase IIb)[20][21]Uncontrolled or Resistant Hypertension50 mg-7.9 (24-hour ambulatory)
50-100 mg-6.5 (24-hour ambulatory)
Launch-HTN (Phase III)[22][23]Uncontrolled or Resistant Hypertension50 mg-9.1 (at 6 weeks, office)
-11.7 (at 12 weeks, office)

Experimental Protocols: A Glimpse into the Methodology

The clinical trials for both this compound and Lorundrostat have followed rigorous, randomized, double-blind, placebo-controlled designs.

This compound Trial Protocols
  • BrigHTN (Phase II): This trial enrolled patients with treatment-resistant hypertension who were on at least three antihypertensive medications, including a diuretic.[11][12] Patients were randomized to receive once-daily this compound (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.[12] The primary endpoint was the change in mean seated systolic blood pressure from baseline to week 12.[11]

  • BaxHTN (Phase III): This trial included adults with uncontrolled or resistant hypertension.[24][25] Participants were randomized to receive once-daily this compound (1 mg or 2 mg) or placebo in addition to their standard antihypertensive therapy for 12 weeks.[14][25] The primary endpoint was the change in seated systolic blood pressure from baseline to week 12.[26]

Lorundrostat Trial Protocols
  • Advance-HTN (Phase IIb): This study enrolled patients with uncontrolled or resistant hypertension on a standardized antihypertensive regimen.[20][27] Participants were randomized to receive once-daily lorundrostat (50 mg or a 50-100 mg dose-adjustment) or placebo.[20] The primary endpoint was the change in 24-hour average systolic blood pressure from baseline to week 12.[17]

  • Launch-HTN (Phase III): This trial recruited adults with uncontrolled or treatment-resistant hypertension who were taking two to five antihypertensive medications.[19][22] Patients were randomized to receive 50 mg of lorundrostat daily, 50 mg with a possible escalation to 100 mg, or placebo for 12 weeks.[19] The primary outcome was the change in automated office systolic blood pressure at week 6.[19]

cluster_Screening Screening & Run-in cluster_Randomization Randomization cluster_Treatment Treatment Arms (Double-Blind) cluster_FollowUp Follow-up & Assessment Screening Patient Screening (Uncontrolled/Resistant Hypertension) RunIn Placebo Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization BaxdrostatArm This compound (e.g., 1mg, 2mg daily) Randomization->BaxdrostatArm LorundrostatArm Lorundrostat (e.g., 50mg, 100mg daily) Randomization->LorundrostatArm PlaceboArm Placebo Randomization->PlaceboArm FollowUp Treatment Period (e.g., 12 weeks) BaxdrostatArm->FollowUp LorundrostatArm->FollowUp PlaceboArm->FollowUp Endpoint Primary Endpoint Assessment (Change in Systolic Blood Pressure) FollowUp->Endpoint

Diagram 2: Generalized experimental workflow for clinical trials.

Safety and Tolerability: A Comparative Overview

Both this compound and Lorundrostat have demonstrated generally favorable safety profiles in clinical trials. The most common adverse events are related to their mechanism of action, namely electrolyte disturbances.

This compound Safety Profile

In the BaxHTN Phase III trial, this compound was generally well tolerated.[13] The most frequently reported adverse events included hyperkalemia (elevated potassium levels), hyponatremia (low sodium levels), hypotension, muscle spasms, and dizziness.[26] Serious adverse events were reported in 1.9% of patients in the 1 mg group and 3.4% in the 2 mg group, compared to 2.7% in the placebo group over 12 weeks.[14] Confirmed hyperkalemia (>6.0 mmol/L) occurred in 1% of patients in both this compound groups.[14] Importantly, there were no reports of adrenocortical insufficiency.[14][28]

Lorundrostat Safety Profile

Lorundrostat has also shown a favorable safety and tolerability profile.[21] The most common adverse events are hyponatremia, hyperkalemia, and a reduction in estimated glomerular filtration rate (eGFR).[19][29] In the Advance-HTN trial, serious adverse events considered related to lorundrostat occurred in three participants.[17] The incidence of hyperkalemia (>6.0 mmol/L) was 5.3% in the 50 mg group and 7.4% in the 50-100 mg group.[21] Discontinuation rates due to adverse events have been reported to be low.[21][29]

Adverse Event Profile This compound (BaxHTN Trial) Lorundrostat (Advance-HTN & Launch-HTN Trials)
Common Adverse Events Hyperkalemia, hyponatremia, hypotension, muscle spasms, dizziness[26]Hyponatremia, hyperkalemia, decreased eGFR[19][29]
Serious Adverse Events (Drug-Related) Low incidence[14]Low incidence[17]
Hyperkalemia (>6.0 mmol/L) 1% (1mg and 2mg doses)[14]5.3% (50mg), 7.4% (50-100mg) in Advance-HTN[21]; 1.1% (50mg), 1.5% (50-100mg) in Launch-HTN[22]
Adrenocortical Insufficiency Not reported[14][28]Not reported to be a significant concern

Logical Framework for Comparative Analysis

The comparison of this compound and Lorundrostat is based on a logical framework that considers their shared mechanism of action, evaluates their individual clinical trial outcomes, and contrasts their safety profiles.

cluster_Core Comparative Analysis Framework Mechanism Shared Mechanism of Action (Aldosterone Synthase Inhibition) This compound This compound Clinical Trial Data Mechanism->this compound Lorundrostat Lorundrostat Clinical Trial Data Mechanism->Lorundrostat Efficacy Comparative Efficacy (Blood Pressure Reduction) This compound->Efficacy Safety Comparative Safety (Adverse Event Profile) This compound->Safety Lorundrostat->Efficacy Lorundrostat->Safety Conclusion Overall Comparative Assessment Efficacy->Conclusion Safety->Conclusion

Diagram 3: Logical relationship for comparative analysis.

Conclusion: A Promising but Nuanced Outlook

Both this compound and Lorundrostat have emerged as promising new therapeutic options for patients with uncontrolled and resistant hypertension. Their novel mechanism of action, targeting the direct synthesis of aldosterone, represents a significant advancement in the field. Clinical trial data for both drugs demonstrate clinically meaningful reductions in blood pressure with generally acceptable safety profiles.

While a direct head-to-head comparison is not yet available, the existing data suggests that both agents are effective. The choice between them in a future clinical setting may depend on subtle differences in their efficacy in specific patient subgroups, their long-term safety profiles, and dosing convenience. The most notable difference in the reported data appears to be the incidence of hyperkalemia, which warrants further investigation and careful monitoring in clinical practice.

As these drugs progress through the final stages of clinical development and regulatory review, the medical community awaits further data that will more clearly define their respective roles in the management of hypertension. The development of aldosterone synthase inhibitors like this compound and Lorundrostat offers new hope for millions of patients who struggle to control their blood pressure with existing medications.

References

Baxdrostat vs. Placebo: A Comparative Analysis of Long-Term Efficacy and Safety in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and safety profile of baxdrostat, a novel aldosterone (B195564) synthase inhibitor, against a placebo in patients with uncontrolled and resistant hypertension. The data presented is compiled from pivotal Phase II and Phase III clinical trials, offering an objective analysis supported by experimental evidence to inform research and development in the cardiovascular field.

Data Presentation: Efficacy and Safety Summaries

The following tables summarize the key quantitative data from major clinical trials investigating this compound, providing a clear comparison of its performance relative to placebo.

Table 1: Efficacy of this compound in Reducing Systolic Blood Pressure (SBP)
Clinical TrialTreatment GroupDurationBaseline Mean Seated SBP (mmHg)Change from Baseline in Mean Seated SBP (mmHg)Placebo-Corrected Difference in SBP (mmHg)p-value
BaxHTN (Phase III) [1][2]This compound 1 mg12 WeeksNot Specified-14.5-8.7<0.001
This compound 2 mg12 WeeksNot Specified-15.7-9.8<0.001
Placebo12 WeeksNot Specified-5.8N/AN/A
Bax24 (Phase III) [3][4]This compound 2 mg12 WeeksNot SpecifiedStatistically significant reduction in 24-hour ambulatory SBPStatistically and clinically meaningfulNot Specified
Placebo12 WeeksNot SpecifiedN/AN/AN/A
BrigHTN (Phase II) [5][6][7]This compound 0.5 mg12 WeeksNot Specified-12.1-2.7Not Significant
This compound 1 mg12 WeeksNot Specified-17.5-8.10.003
This compound 2 mg12 WeeksNot Specified-20.3-11.0<0.001
Placebo12 WeeksNot Specified-9.4N/AN/A
Table 2: Key Safety and Tolerability Findings
Clinical TrialAdverse EventThis compound 1 mgThis compound 2 mgPlacebo
BaxHTN (Phase III) [2]Serious Adverse EventsLow and similar across groupsLow and similar across groupsLow and similar across groups
Hyperkalemia (>6.0 mmol/L)2.3%3.0%0.4%
BrigHTN (Phase II) [6]Serious Adverse EventsNone attributed to this compoundNone attributed to this compoundNot Specified
Potassium level ≥6.0 mmol/LNot specified for 1mg2 patientsNot Specified
Adrenocortical insufficiencyNoneNoneNot Specified

Experimental Protocols

The methodologies for the key clinical trials cited are detailed below to provide insight into the experimental design and data collection processes.

BaxHTN (NCT06034743)[1][8][9][10]
  • Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Approximately 796 adults (≥18 years old) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic). Key inclusion criteria included a mean seated systolic blood pressure (SBP) of ≥140 mmHg and <170 mmHg at screening.

  • Treatment Protocol: Following a placebo run-in period, eligible participants were randomized in a 1:1:1 ratio to receive once-daily oral this compound (1 mg or 2 mg) or a matching placebo, in addition to their existing antihypertensive regimen, for 12 weeks. The study also included subsequent open-label and randomized withdrawal periods to assess long-term safety and persistence of efficacy.

  • Primary Endpoint: The primary efficacy endpoint was the change in seated SBP from baseline to week 12 for each this compound group compared to the placebo group.

  • Blood Pressure Measurement: Seated blood pressure was measured using an automated office blood pressure (AOBP) device.

Bax24 (NCT06168409)[1][3][11][12]
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Approximately 218 adults (≥18 years old) with resistant hypertension, defined as a mean seated SBP between 140 and 169 mmHg while on at least three different antihypertensive medications.

  • Treatment Protocol: Participants underwent a 2-week run-in period before being randomized to receive either this compound or placebo for a 12-week double-blind treatment period, while continuing their standard hypertension medication.

  • Primary Endpoint: The primary endpoint was the change from baseline in ambulatory 24-hour average SBP at week 12.

  • Blood Pressure Measurement: Ambulatory blood pressure monitoring was used to assess the primary endpoint.

BrigHTN (NCT04519658)[5][6][7][13]
  • Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

  • Participant Population: 248 adults with treatment-resistant hypertension, defined as a blood pressure of ≥130/80 mmHg while on stable doses of at least three antihypertensive agents, including a diuretic. Key exclusion criteria included an estimated glomerular filtration rate (eGFR) of <45 mL/min/1.73m².

  • Treatment Protocol: Patients were randomly assigned to receive once-daily oral this compound at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, for 12 weeks.

  • Primary Endpoint: The primary endpoint was the change in seated SBP from baseline to week 12 in each this compound group compared with the placebo group.

  • Blood Pressure Measurement: Seated blood pressure was determined as the average of three measurements obtained using an automated in-office blood-pressure monitor.

Mandatory Visualization

Signaling Pathway of this compound

This compound's mechanism of action is centered on the selective inhibition of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[8][9] This inhibition leads to a reduction in aldosterone production, which in turn decreases sodium and water retention in the kidneys, ultimately lowering blood pressure.[9]

baxdrostat_moa Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Aldosterone Aldosterone AngiotensinII->Aldosterone via Aldosterone Synthase AldosteroneSynthase Aldosterone Synthase (CYP11B2) This compound This compound This compound->Aldosterone Kidney Kidney Aldosterone->Kidney Acts on NaRetention Increased Sodium & Water Retention Kidney->NaRetention Leads to BP Increased Blood Pressure NaRetention->BP Results in baxhtn_workflow Screening Screening (Uncontrolled/Resistant Hypertension SBP ≥140 & <170 mmHg) PlaceboRunIn Placebo Run-in (2 Weeks) Screening->PlaceboRunIn Randomization Randomization (1:1:1) PlaceboRunIn->Randomization Bax1mg This compound 1 mg (Once Daily) Randomization->Bax1mg Bax2mg This compound 2 mg (Once Daily) Randomization->Bax2mg Placebo Placebo (Once Daily) Randomization->Placebo Treatment Double-Blind Treatment (12 Weeks) Bax1mg->Treatment Bax2mg->Treatment Placebo->Treatment Endpoint Primary Endpoint Analysis (Change in Seated SBP from Baseline) Treatment->Endpoint LongTerm Long-term Follow-up (Open-label & Withdrawal Periods) Endpoint->LongTerm

References

Aldosterone Synthase Inhibitors: A Comparative Meta-Analysis of Clinical Trial Data Featuring Baxdrostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for emerging aldosterone (B195564) synthase inhibitors (ASIs), with a primary focus on Baxdrostat. We will delve into the efficacy and safety profiles of this compound and other key inhibitors, presenting a meta-analysis of available quantitative data. Detailed experimental protocols for pivotal clinical trials are provided to ensure a thorough understanding of the methodologies employed. Additionally, signaling pathways and experimental workflows are visualized to elucidate the mechanisms of action and study designs.

Introduction to Aldosterone Synthase Inhibitors

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis. However, excessive aldosterone production can lead to various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease. Aldosterone synthase inhibitors are a novel class of drugs that target and block the action of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. By inhibiting this enzyme, ASIs reduce circulating aldosterone levels, offering a targeted therapeutic approach to mitigate the detrimental effects of aldosterone excess. A significant challenge in the development of ASIs has been achieving high selectivity for aldosterone synthase over the structurally similar 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.

Comparative Efficacy of Aldosterone Synthase Inhibitors

The following tables summarize the placebo-adjusted reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in key clinical trials of this compound and Lorundrostat (B10854892).

Table 1: Placebo-Adjusted Change in Seated Systolic Blood Pressure (SBP)
Clinical TrialDrugDosagePatient PopulationTreatment DurationPlacebo-Adjusted SBP Reduction (mmHg)Citation
BrigHTN (Phase 2) This compound0.5 mgTreatment-Resistant Hypertension12 weeks-2.7[1]
1.0 mg-8.1[1]
2.0 mg-11.0[1]
BaxHTN (Phase 3) This compound1.0 mgUncontrolled or Resistant Hypertension12 weeks-8.7[2][3]
2.0 mg-9.8[2][3]
Advance-HTN (Phase 2b) Lorundrostat50 mgUncontrolled or Resistant Hypertension12 weeks-7.9[4][5]
50-100 mg-6.5[4]
Table 2: Placebo-Adjusted Change in Ambulatory Systolic Blood Pressure (SBP)
Clinical TrialDrugDosagePatient PopulationTreatment DurationPlacebo-Adjusted 24-hour Ambulatory SBP Reduction (mmHg)Citation
Bax24 (Phase 3) This compound2.0 mgResistant Hypertension12 weeksMeaningful reduction (specific value not reported)[6]
Advance-HTN (Phase 2b) Lorundrostat50 mgUncontrolled or Resistant Hypertension4 weeks-5.3 (pooled lorundrostat groups)[7][8]
50 mg12 weeks-7.9[4][9]
50-100 mg12 weeks-6.5[4][9]

Comparative Safety Profile

The safety of aldosterone synthase inhibitors is a critical aspect of their clinical development. The following table summarizes the incidence of key adverse events observed in clinical trials of this compound and Lorundrostat.

Table 3: Incidence of Key Adverse Events

| Clinical Trial | Drug | Dosage | Hyperkalemia (>6.0 mmol/L) | Hyponatremia | Hypotension | Serious Adverse Events | Citation | |---|---|---|---|---|---|---| | BaxHTN (Phase 3) | this compound | 1.0 mg | 2.3% | 2.3% | 1.9% | 1.9% |[3][10][11] | | | | 2.0 mg | 3.0% | 2.3% | 2.3% | 3.4% |[3][10][11] | | | Placebo | - | 0.4% | 0.4% | 0.8% | 2.7% |[3][11] | | Advance-HTN (Phase 2b) | Lorundrostat | 50 mg | 5% | 9-11% | 9% | 6-8% |[7][8][12] | | | | 50-100 mg | 7% | 9-11% | 8% | 6-8% |[7][8][12] | | | Placebo | - | 0% | 6% | 3% | 2% |[7][8][12] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the pivotal clinical trials of this compound and Lorundrostat.

This compound Clinical Trials

BrigHTN (Phase 2)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.[1]

  • Patient Population: Adults with treatment-resistant hypertension, defined as a mean seated blood pressure of ≥130/80 mmHg despite stable treatment with at least three antihypertensive agents, including a diuretic.[1][13]

  • Inclusion Criteria: Age ≥18 years, stable regimen of ≥3 antihypertensive medications (one being a diuretic) for at least 4 weeks.[13]

  • Exclusion Criteria: Mean seated SBP ≥180 mmHg or diastolic blood pressure (DBP) ≥110 mmHg, estimated glomerular filtration rate (eGFR) <45 mL/min/1.73m², and uncontrolled diabetes.[13]

  • Intervention: Patients were randomized to receive this compound (0.5 mg, 1 mg, or 2 mg once daily) or placebo for 12 weeks.[1]

  • Primary Endpoint: The change in seated systolic blood pressure from baseline to week 12 in each this compound group compared with the placebo group.[1]

BaxHTN (Phase 3)

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.[10][14]

  • Patient Population: Adults with uncontrolled hypertension (on 2 antihypertensive agents) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic).[10][14]

  • Inclusion Criteria: Age ≥18 years, mean seated SBP ≥140 mmHg and <170 mmHg at screening, stable regimen of antihypertensive medications.[14]

  • Exclusion Criteria: Mean seated SBP ≥170 mmHg.[14]

  • Intervention: After a 2-week placebo run-in, patients were randomized (1:1:1) to receive this compound (1 mg or 2 mg once daily) or placebo for 12 weeks.[3][10]

  • Primary Endpoint: Change in seated SBP from baseline to week 12.[10]

  • Statistical Analysis: A modified intention-to-treat population was used for analyses. The primary analysis utilized an analysis of covariance (ANCOVA) model.[10]

Lorundrostat Clinical Trial

Advance-HTN (Phase 2b)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7][12]

  • Patient Population: Adults with uncontrolled or treatment-resistant hypertension, defined as SBP 140-180 mmHg or DBP 90-110 mmHg on 2-5 stable antihypertensives.[7]

  • Inclusion Criteria: Age >18 years, on a stable regimen of 2 to 5 antihypertensive medications.[4][15]

  • Exclusion Criteria: eGFR <45 mL/min/1.73m², serum potassium >5.0 mmol/L, serum sodium <135 mmol/L, recent cardiovascular events (within 6 months), and uncontrolled diabetes (HbA1c >9%).[7][15]

  • Intervention: Following a 3-week standardized antihypertensive regimen, eligible participants were randomized to receive placebo, Lorundrostat 50 mg daily, or Lorundrostat 50 mg daily with a possible increase to 100 mg daily at week 4.[7][12][16]

  • Primary Endpoint: Change in 24-hour ambulatory SBP from baseline to week 12.[7][12]

  • Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was used to assess the primary endpoint.[7][9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the aldosterone signaling pathway and the mechanism of action of aldosterone synthase inhibitors.

Aldosterone_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex cluster_Cellular Target Cell (e.g., Kidney Tubule Cell) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Stimulates Renin Renin ACE ACE Aldosterone Aldosterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Corticosterone->Aldosterone Aldosterone Synthase MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to AldosteroneSynthase Aldosterone Synthase (CYP11B2) Nucleus Nucleus MR->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription ProteinSynthesis Protein Synthesis (e.g., ENaC, Na+/K+ ATPase) GeneTranscription->ProteinSynthesis Effects Increased Na+ Reabsorption Increased K+ Excretion Increased Blood Volume Increased Blood Pressure ProteinSynthesis->Effects

Caption: Aldosterone Signaling Pathway.

ASI_Mechanism_of_Action cluster_Adrenal Adrenal Cortex cluster_Effects Downstream Effects Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase ReducedAldosterone Reduced Aldosterone Levels AldosteroneSynthase Aldosterone Synthase (CYP11B2) ASI Aldosterone Synthase Inhibitor (e.g., this compound) ASI->AldosteroneSynthase Inhibits ReducedEffects Decreased Na+ Reabsorption Decreased K+ Excretion Decreased Blood Volume Decreased Blood Pressure ReducedAldosterone->ReducedEffects

Caption: Mechanism of Action of Aldosterone Synthase Inhibitors.

Conclusion

Aldosterone synthase inhibitors, including this compound and Lorundrostat, have demonstrated significant efficacy in lowering blood pressure in patients with uncontrolled and resistant hypertension. The clinical trial data indicate a dose-dependent reduction in both seated and ambulatory systolic blood pressure. While generally well-tolerated, the most common adverse events associated with this class of drugs are hyperkalemia and hyponatremia, necessitating careful patient monitoring. The high selectivity of newer agents like this compound for aldosterone synthase over cortisol synthesis represents a significant advancement in minimizing off-target hormonal side effects. Further long-term studies will be crucial to fully establish the safety and efficacy profiles of these promising new therapies for hypertension and other aldosterone-mediated diseases.

References

Safety Operating Guide

Proper Disposal Procedures for Baxdrostat in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal of Baxdrostat, a selective aldosterone (B195564) synthase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

Summary of Disposal Recommendations

While specific quantitative limits for this compound disposal are not defined in the available documentation, the following table summarizes the key recommendations for its handling and disposal.

ItemRecommendationCitation
Regulatory Compliance All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
Classification This compound is not classified as a hazardous substance or mixture.[1][2]
Unused/Expired Product Do not dispose of by flushing down the toilet or discarding in regular trash. Consult with a pharmacist or your institution's Environmental Health and Safety (EHS) office for take-back programs or other approved disposal methods.[3]
Accidental Spills Absorb spills with an inert, liquid-binding material (e.g., diatomite, universal binders). Dispose of the contaminated material as per institutional guidelines.[1][2]
Empty Containers Empty glass containers should be rinsed and air-dried. All labels must be removed or defaced before disposal in the appropriate glass waste stream.[4]
Aqueous Solutions Do not pour this compound solutions down the drain.[4]
Personal Protective Equipment (PPE) Use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the disposal of this compound from a research laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE), and spill cleanup materials in a designated, clearly labeled waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Accidental Spill Cleanup:

  • Evacuate personnel from the immediate area of the spill.
  • Ensure adequate ventilation.[2]
  • Wear appropriate PPE, including a lab coat, gloves, and eye protection.[1][2]
  • Contain the spill using an absorbent material such as diatomite or a universal binder.[1][2]
  • Carefully collect the absorbent material and place it in a sealed container for disposal.
  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]
  • Dispose of all contaminated materials according to your institution's hazardous waste procedures.

3. Disposal of Empty Containers:

  • Glassware: Triple-rinse empty glass containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). Allow the container to air dry completely in a well-ventilated area. Deface or remove the original label and dispose of the container in the appropriate laboratory glass recycling or waste bin.[4]
  • Plasticware: Dispose of empty plastic containers in accordance with institutional guidelines for chemical-contaminated plastic waste.

4. Final Disposal:

  • All collected this compound waste (solid and liquid) should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
  • Provide a complete and accurate description of the waste to the EHS personnel.[4]
  • A waste manifest or certificate of destruction should be obtained and kept for your records.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

Baxdrostat_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_pathways Disposal Pathways cluster_final Final Disposition start This compound Waste Generated (Solid, Liquid, Spill) assess Assess Waste Type start->assess solid_waste Solid Waste Container (Unused product, contaminated PPE) assess->solid_waste Solid liquid_waste Liquid Waste Container (Aqueous/solvent solutions) assess->liquid_waste Liquid spill_waste Spill Cleanup Waste (Absorbent material) assess->spill_waste Spill ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_waste->ehs_pickup liquid_waste->ehs_pickup spill_waste->ehs_pickup incineration Incineration via Approved Vendor ehs_pickup->incineration

Caption: Workflow for this compound Waste Disposal.

References

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